molecular formula C17H21N3O3S2 B15576772 Chetoseminudin B

Chetoseminudin B

Katalognummer: B15576772
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: CCPHAMSKHBDMDS-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

chetoseminudin B has been reported in Acrostalagmus luteoalbus, Humicola seminuda, and Phaeosphaeria fuckelii with data available.
from an Ascomycete, Chaetomium seminudum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H21N3O3S2

Molekulargewicht

379.5 g/mol

IUPAC-Name

(3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

InChI

InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17-/m0/s1

InChI-Schlüssel

CCPHAMSKHBDMDS-IRXDYDNUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Isolating Chaetoseminudin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Chaetoseminudin B, a secondary metabolite derived from the ascomycete fungus, Chaetomium seminudum. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Chaetomium seminudum is a fungus known for producing a variety of bioactive secondary metabolites.[1][2][3] Among these are the chetomin-related epipolythiodioxopiperazine alkaloids, which have garnered interest for their potential immunomodulatory and other biological activities.[4] Chaetoseminudin B is one such novel metabolite isolated from this fungus, alongside chetomin and other related compounds.[4] This guide serves as a technical resource for the successful isolation and identification of Chaetoseminudin B.

Fungal Cultivation and Extraction

The initial step involves the cultivation of Chaetomium seminudum to generate sufficient biomass for the extraction of its secondary metabolites.

Experimental Protocol: Fungal Culture and Extraction
  • Cultivation: Chaetomium seminudum (strain C.J. La Touche IFO 32230) is cultured on a solid potato-dextrose-agar (PDA) medium. The cultures are maintained in the dark at 25°C for a period of 14 days to allow for adequate growth and metabolite production.

  • Extraction: Following incubation, the fungal culture, including both the mycelia and the agar medium, is macerated and extracted with ethyl acetate (EtOAc). This process is repeated three times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Chaetoseminudin B

The crude extract, a complex mixture of various compounds, undergoes a series of chromatographic separations to isolate Chaetoseminudin B.

Experimental Protocol: Chromatographic Separation
  • Silica Gel Column Chromatography: The crude EtOAc extract is subjected to open column chromatography on a silica gel support. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column. Elution is performed with a solvent system of chloroform and methanol (1:1) to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Chaetoseminudin B is achieved through preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

Isolation_Workflow start_end start_end process process output output A Start: Chaetomium seminudum Culture B Cultivation on PDA Medium (14 days, 25°C) A->B C Extraction with Ethyl Acetate B->C D Crude Ethyl Acetate Extract C->D E Silica Gel Column Chromatography D->E F Fractionation E->F G Sephadex LH-20 Column Chromatography F->G H Further Fractionation G->H I Preparative HPLC (C18) H->I J Isolated Chaetoseminudin B I->J K End J->K T_Cell_Activation receptor receptor signaling_molecule signaling_molecule transcription_factor transcription_factor response response inhibitor inhibitor APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR CD28 CD28 APC->CD28 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3_DAG IP₃ / DAG PLCg->IP3_DAG CaN Calcineurin IP3_DAG->CaN NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 NFAT NFAT CaN->NFAT IL2 IL-2 Production NFAT->IL2 NFkB_AP1->IL2 Proliferation T-Cell Proliferation IL2->Proliferation ChaetoB Chaetoseminudin B ChaetoB->Proliferation

References

An In-Depth Technical Guide to the Purification of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the purification protocol for Chetoseminudin B, an indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies outlined below are based on the research published in "Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng".

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of this compound and other isolated compounds from the solid fermentation of Chaetomium sp. SYP-F7950.

ParameterValue
Fermentation
Fungal StrainChaetomium sp. SYP-F7950
Culture MediumPotato Dextrose Broth (PDB)
Fermentation Scale100 x 1000 mL Erlenmeyer flasks
Rice per flask100 g
Water per flask100 mL
Incubation Time28 days
Incubation TemperatureRoom Temperature
Extraction & Fractionation
Total Fermented Rice10 kg
Extraction SolventEthyl Acetate (EtOAc)
Extraction Volume3 x 30 L
Crude Extract Yield150 g
Chromatographic Purification
Column Chromatography (Silica Gel)
Stationary PhaseSilica gel (200-300 mesh)
Mobile Phase GradientPetroleum ether/EtOAc (100:0 to 0:100, v/v)
Number of Fractions8 (Fr. 1 - Fr. 8)
Fraction 5 - Column Chromatography (ODS)
Stationary PhaseOctadecylsilyl (ODS) silica gel
Mobile Phase GradientMethanol (MeOH)/H2O (10:90 to 100:0, v/v)
Sub-fractions from Fr. 55 (Fr. 5-1 - Fr. 5-5)
Fraction 5-3 - Preparative HPLC
ColumnYMC-Pack ODS-A (250 x 10 mm, 5 µm)
Mobile PhaseAcetonitrile (ACN)/H2O (45:55, v/v)
Flow Rate2.0 mL/min
Detection Wavelength210 nm
Retention Time (this compound)Not explicitly stated
Final Yield of this compound (3)8.5 mg

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and chromatographic purification of this compound.

Fungal Fermentation

The endophytic fungus Chaetomium sp. SYP-F7950, isolated from the stem of Panax notoginseng, is the producing organism of this compound.

  • Strain Activation: The fungal strain was cultured on potato dextrose agar (PDA) plates at 28°C for 5-7 days.

  • Seed Culture: Agar plugs containing the mycelia were inoculated into 1000 mL Erlenmeyer flasks, each containing 200 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 5 days.

  • Solid-State Fermentation: A large-scale fermentation was carried out in 100 x 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water, which were autoclaved for sterilization. Each flask was inoculated with 10 mL of the seed culture and incubated statically at room temperature for 28 days.

Extraction and Preliminary Fractionation

Following incubation, the fermented rice cultures were subjected to solvent extraction to isolate the secondary metabolites.

  • Extraction: The 10 kg of fermented rice culture was extracted three times with ethyl acetate (3 x 30 L) at room temperature.

  • Concentration: The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield 150 g of crude extract.

  • Initial Fractionation: The crude extract was subjected to column chromatography over a silica gel (200-300 mesh) column. The column was eluted with a stepwise gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100, v/v) to yield eight primary fractions (Fr. 1 to Fr. 8).

Chromatographic Purification of this compound

This compound was isolated from Fraction 5 through a series of chromatographic steps.

  • ODS Column Chromatography: Fraction 5 was further purified by column chromatography on ODS silica gel, eluting with a methanol/water gradient (from 10:90 to 100:0, v/v) to afford five sub-fractions (Fr. 5-1 to Fr. 5-5).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fraction 5-3 was purified by preparative HPLC on a YMC-Pack ODS-A column (250 x 10 mm, 5 µm). The separation was achieved using an isocratic mobile phase of acetonitrile/water (45:55, v/v) at a flow rate of 2.0 mL/min, with UV detection at 210 nm. This final purification step yielded 8.5 mg of pure this compound (compound 3).

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Fermentation Solid-State Fermentation (Chaetomium sp. SYP-F7950 on rice) Extraction Ethyl Acetate Extraction (3 x 30 L) Fermentation->Extraction Crude_Extract Crude Extract (150 g) Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography (Petroleum Ether/EtOAc gradient) Crude_Extract->Silica_Gel_CC Fraction_5 Fraction 5 Silica_Gel_CC->Fraction_5 ODS_CC ODS Column Chromatography (MeOH/H2O gradient) Fraction_5->ODS_CC Fraction_5_3 Fraction 5-3 ODS_CC->Fraction_5_3 Prep_HPLC Preparative HPLC (ACN/H2O isocratic) Fraction_5_3->Prep_HPLC Chetoseminudin_B This compound (8.5 mg) Prep_HPLC->Chetoseminudin_B

Caption: Purification workflow for this compound.

Unraveling the Molecular Architecture of Chetoseminudin B: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Spectroscopic Blueprint of a Promising Bioactive Compound

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data and experimental protocols integral to the structure elucidation of Chetoseminudin B, a member of the cytotoxic and antimicrobial indole alkaloid family. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal research.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950, found in Panax notogengseng.[1][2][3][4] The structural determination of such complex natural products relies heavily on advanced spectroscopic techniques, with NMR spectroscopy being the cornerstone for delineating the intricate carbon skeleton and stereochemistry.[5][6][7][8][9][10][11] This guide will walk through the specific NMR data and methodologies that have been pivotal in confirming the structure of this compound.

Experimental Protocols

The structural analysis of this compound was accomplished through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following provides a detailed overview of the typical experimental setup for such an analysis.

General Experimental Conditions:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration suitable for NMR analysis (usually 1-5 mg in 0.5 mL).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • Temperature: All experiments are conducted at a constant temperature, typically 298 K, to ensure spectral consistency.

  • Chemical Shifts: Proton (¹H) and carbon (¹³C) chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal (DMSO-d₆ at δH 2.50 and δC 39.52).

Key NMR Experiments:

  • ¹H NMR (Proton NMR): This fundamental 1D experiment provides information about the number of different types of protons, their chemical environment, and their scalar couplings, which reveals adjacent protons.

  • ¹³C NMR (Carbon NMR): This 1D experiment determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., carbonyls, aromatic, aliphatic).

  • ¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are scalar-coupled to each other, typically over two or three bonds. This is crucial for establishing spin systems and tracing out proton-proton connectivity within molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is one of the most powerful experiments for connecting different molecular fragments and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (through-space interactions), providing critical information about the relative stereochemistry and conformation of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as well as key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ (600 MHz for ¹H, 150 MHz for ¹³C)

PositionδC (ppm), TypeδH (ppm), multiplicity (J in Hz)
1165.2, C
228.3, CH₃2.80, s
375.4, C
3-SCH₃8.5, CH₃0.45, s
4165.9, C
534.8, CH₂3.01, m; 3.48, m
660.2, CH4.89, s
735.2, CH₂3.02, m; 3.49, m
8107.5, C
9125.2, CH7.03, d (7.8)
10135.8, C
11111.0, CH7.25, d (7.8)
12120.7, CH6.99, t (7.8)
13118.3, CH6.93, t (7.8)
14118.8, CH7.66, d (7.8)
1562.8, CH₂3.42, m; 3.73, m

Data adapted from the supplementary information of Peng et al., 2019.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in the structure elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_verification Structure Verification Fungus Chaetomium sp. SYP-F7950 Fermentation Solid Fermentation Fungus->Fermentation Extraction Crude Extract Fermentation->Extraction Chromatography Silica Gel, Sephadex LH-20, HPLC Extraction->Chromatography Pure_Compound This compound Chromatography->Pure_Compound NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR_2D MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Data_Analysis Spectral Interpretation NMR_1D->Data_Analysis NMR_2D->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Literature Comparison with Literature Data Structure_Proposal->Literature Final_Structure Confirmed Structure of this compound MS->Final_Structure Literature->Final_Structure

Figure 1: Experimental workflow for the isolation and structure elucidation of this compound.

key_correlations cluster_indole Indole Moiety cluster_piperazine Diketopiperazine Core H9 H-9 (7.03) H11 H-11 (7.25) H12 H-12 (6.99) H11->H12 COSY H13 H-13 (6.93) H12->H13 H14 H-14 (7.66) H13->H14 C8 C-8 (107.5) H14->C8 HMBC C10 C-10 (135.8) H14->C10 H2_Me 2-CH₃ (2.80) C1 C-1 (165.2) H2_Me->C1 HMBC C3 C-3 (75.4) H2_Me->C3 H3_SMe 3-SCH₃ (0.45) H3_SMe->C3 HMBC H5 H₂-5 (3.01, 3.48) H6 H-6 (4.89) H5->H6 COSY C4 C-4 (165.9) H5->C4 C6 C6 H5->C6 H7 H₂-7 (3.02, 3.49) H7->C8 H7->C6 HMBC H15 H₂-15 (3.42, 3.73) H15->C1 H15->C4 HMBC

Figure 2: Key HMBC and COSY correlations for this compound.

Conclusion

The comprehensive analysis of 1D and 2D NMR data, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments, has been instrumental in the unequivocal structure elucidation of this compound. The presented data and workflows provide a clear and detailed guide for researchers working on the structural determination of complex natural products. This foundational spectroscopic information is critical for further studies into the biosynthesis, total synthesis, and medicinal potential of this compound and related compounds.

References

Spectroscopic Data of Chetoseminudin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Chetoseminudin B, a cytotoxic and antimicrobial indole alkaloid. The following sections detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, the experimental protocols for data acquisition, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound were obtained from the endophytic fungus Chaetomium sp. SYP-F7950, isolated from Panax notoginseng.[1] The data presented here are crucial for the structural elucidation and verification of this natural product.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 600 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

PositionδH (ppm)MultiplicityJ (Hz)
28.68s
53.99s
7a3.43dd14.4, 4.2
7b2.99d14.4
97.04d7.8
117.26d7.8
127.01t7.8
136.94t7.8
147.67d7.8
15a3.69d11.4
15b3.28d11.4
S-CH₃0.87s
O-CH₃3.18s
¹³C NMR Data

The ¹³C NMR spectrum was recorded on a 150 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

PositionδC (ppm)Type
1165.9C
377.2C
4165.3C
687.7C
734.6CH₂
8107.3C
9125.4CH
10a135.9C
11111.1CH
12120.8CH
13118.4CH
14118.9CH
14a128.2C
1565.3CH₂
S-CH₃9.7CH₃
O-CH₃50.8CH₃

Experimental Protocols

The spectroscopic data for this compound were acquired using the following instrumentation and parameters[1]:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for all NMR measurements.

  • Internal Standard: The residual solvent peaks (δH 2.50 for ¹H and δC 39.52 for ¹³C) were used as internal standards.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was performed on a Thermo Scientific LTQ Orbitrap XL spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Reporting A Fermentation of Chaetomium sp. SYP-F7950 B Extraction of Fungal Metabolites A->B C Chromatographic Separation B->C D Isolation of this compound C->D E 1D NMR (1H, 13C) D->E F 2D NMR (COSY, HSQC, HMBC) D->F G Mass Spectrometry (ESI-MS) D->G H Structure Elucidation E->H F->H G->H I Tabulation of NMR Data H->I J Description of Experimental Protocols H->J

Caption: General workflow from fungal fermentation to the final reporting of spectroscopic data for this compound.

References

An In-depth Technical Guide to the Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis of Fungal Metabolites: A Case Study Approach for Compounds like Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Chetoseminudin B" is not a publicly documented compound. Therefore, this guide provides a representative workflow and data analysis framework for the ESI-MS analysis of a novel, hypothetical fungal secondary metabolite, using chaetoglobosins from Chaetomium spp. as a structural and analytical analogue. This document is intended to serve as a comprehensive template for researchers working on the characterization of new natural products.

Introduction

Fungi of the genus Chaetomium are prolific producers of a diverse array of secondary metabolites with significant biological activities.[1][2][3] These compounds, including the well-studied chaetoglobosins, azaphilones, and xanthones, often exhibit potent cytotoxic, antimicrobial, and enzyme-inhibitory properties, making them attractive candidates for drug discovery.[1][3][4][5] The initial characterization and structural elucidation of novel metabolites, such as the hypothetical this compound, heavily rely on sensitive and high-resolution analytical techniques.

Electrospray ionization-mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose.[2][6] Its ability to ionize polar and thermally labile molecules with high efficiency allows for the accurate mass determination, molecular formula prediction, and structural interrogation of complex natural products from crude extracts or purified samples.[7][8]

This technical guide outlines a comprehensive ESI-MS-based workflow for the analysis of a novel fungal metabolite. It details the experimental protocols from sample preparation to data acquisition and provides a framework for data interpretation, including representative quantitative data and visualizations of experimental logic and potential biological pathways.

Experimental Protocols

Fungal Culture and Metabolite Extraction

A robust and reproducible extraction protocol is critical for the successful analysis of fungal secondary metabolites.

  • Fungal Strain and Culture: The selected fungal strain (e.g., a Chaetomium species) is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth) to promote the production of the target metabolite.

  • Extraction: The fungal biomass and/or the culture medium are extracted with an appropriate organic solvent, typically ethyl acetate or methanol, to isolate the secondary metabolites.[4] The organic extract is then dried under reduced pressure.

  • Sample Preparation for ESI-MS:

    • Dissolve the dried crude extract or purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.[9]

    • For analysis, prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol, acetonitrile, and water).[9]

    • To enhance protonation in positive ion mode, a small amount of an acid, such as 0.1% formic acid, is often added to the final solution.[10]

    • Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[9]

LC-ESI-MS Analysis

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the components of the fungal extract before they enter the mass spectrometer.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[11]

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of fungal metabolites.

  • Mobile Phase: A gradient elution is typically employed, using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.

  • ESI Source Parameters:

    • Ionization Mode: Both positive and negative ESI modes should be tested to determine which provides better ionization for the compound of interest. Fungal alkaloids and many other nitrogen-containing compounds often ionize well in positive mode, forming [M+H]⁺ adducts.[12]

    • Capillary Voltage: Typically set between 3.5 and 4.5 kV.

    • Source Temperature: Maintained at an appropriate temperature (e.g., 150 °C) to facilitate desolvation without causing thermal degradation.[11]

    • Sheath and Auxiliary Gas Flow: Optimized to ensure stable spray and efficient ionization.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS experiments are crucial for obtaining structural information by fragmenting the precursor ion.

  • Precursor Ion Selection: The molecular ion of interest (e.g., [M+H]⁺) is isolated in the mass spectrometer.

  • Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

  • Collision Energy: The collision energy is varied to control the degree of fragmentation and produce a rich fragmentation spectrum.

  • Data Analysis: The resulting fragment ions provide valuable information about the compound's substructures. Common fragmentation patterns for specific classes of fungal metabolites, such as the characteristic ions for chaetoglobosins, can aid in the identification of the compound class.[13]

Data Presentation and Interpretation

High-Resolution Mass Spectrometry Data

The primary output from the HR-MS analysis is the accurate mass of the molecular ion, which is used to determine the elemental composition.

ParameterObserved Value
Observed m/z ([M+H]⁺) 529.2805
Calculated Mass for C₃₂H₃₇N₂O₅ 529.2753
Mass Accuracy (ppm) 9.8
Ionization Mode Positive ESI

Table 1: Representative high-resolution ESI-MS data for a hypothetical fungal metabolite.

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern provides a fingerprint for the molecule's structure. For chaetoglobosin-type compounds, characteristic fragment ions are often observed.

Precursor Ion (m/z)Fragment Ions (m/z)Putative Neutral Loss
529.2805511.2699H₂O
483.2748H₂O + CO
394.2123C₈H₉NO
185.0703Diagnostic indole-related fragment
130.0648Diagnostic indole-related fragment

Table 2: Representative MS/MS fragmentation data for a chaetoglobosin-like compound.[13]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation FungalCulture Fungal Culture (e.g., Chaetomium sp.) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction Dilution Dilution & Filtration Extraction->Dilution LC UHPLC Separation (C18 Column) Dilution->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 HR-MS Analysis (Accurate Mass) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Formula Elemental Formula Determination MS2->Formula Structure Structural Elucidation Formula->Structure Bioassay Biological Activity Screening Structure->Bioassay

Caption: Experimental workflow for the ESI-MS analysis of a novel fungal metabolite.

Hypothetical Signaling Pathway

Many cytotoxic metabolites isolated from fungi, such as chaetoglobosins, are known to interfere with the actin cytoskeleton, leading to apoptosis. The diagram below illustrates a simplified hypothetical signaling pathway that could be investigated for a novel bioactive compound like this compound.

signaling_pathway Metabolite This compound Actin Actin Cytoskeleton Metabolite->Actin Disruption Mitochondria Mitochondria Actin->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic fungal metabolite.

Conclusion

The ESI-MS-based analytical framework presented here provides a robust and comprehensive approach for the characterization of novel fungal secondary metabolites. By combining high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for structural fragmentation analysis, researchers can efficiently move from a crude fungal extract to the identification and preliminary structural elucidation of new bioactive compounds. This guide, using a hypothetical compound "this compound" as an exemplar, offers a detailed template of the necessary experimental protocols, data presentation standards, and logical visualizations required for advancing natural product drug discovery.

References

The Intricate Machinery of Fungal Indole Alkaloid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular assembly lines responsible for producing a diverse array of bioactive indole alkaloids in fungi, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic pathways, experimental methodologies, and quantitative data to facilitate further research and exploitation of these valuable natural products.

Fungi are prolific producers of a vast and structurally diverse arsenal of secondary metabolites, among which indole alkaloids stand out for their significant biological activities and potential therapeutic applications. These complex molecules, derived from the amino acid tryptophan, are synthesized through intricate biosynthetic pathways orchestrated by clusters of co-regulated genes. This technical guide elucidates the core principles of fungal indole alkaloid biosynthesis, focusing on prominent examples such as the tremorgenic mycotoxin paxilline, the neurotoxic lolitrem B, and the pharmacologically important ergot alkaloids. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a practical resource for the scientific community.

Core Biosynthetic Pathways: A Symphony of Enzymes

The biosynthesis of fungal indole alkaloids is a testament to the remarkable catalytic versatility of enzymes. The pathways typically initiate with the prenylation of tryptophan or a related indole-containing precursor, followed by a series of cyclizations, oxidations, and other modifications to generate the final complex structures. These reactions are catalyzed by a dedicated set of enzymes, the genes for which are often physically linked in biosynthetic gene clusters (BGCs), ensuring coordinated expression.[1]

The Paxilline Pathway in Penicillium paxilli

Paxilline, a potent inhibitor of the large-conductance calcium-activated potassium (BK) channel, is a well-studied example of an indole-diterpene.[2] Its biosynthesis begins with the condensation of indole-3-glycerol phosphate and geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by the prenyltransferase PaxC. A series of subsequent enzymatic steps, including cyclizations and oxidations mediated by cytochrome P450 monooxygenases like PaxP and PaxQ, lead to the formation of the final paxilline molecule.[2]

The Lolitrem B Pathway in Epichloë Species

Lolitrem B, a potent neurotoxin responsible for "ryegrass staggers" in livestock, is produced by endophytic fungi of the genus Epichloë. The biosynthesis of this complex indole-diterpene involves a network of enzymes encoded by the ltm gene cluster. Key steps include the initial prenylation of indole-3-glycerol phosphate, followed by a cascade of cyclizations and oxidative modifications.

The Ergot Alkaloid Pathway in Claviceps and Aspergillus Species

Ergot alkaloids, a class of compounds with a long history in medicine and toxicology, are produced by fungi such as Claviceps purpurea and Aspergillus fumigatus. The biosynthesis of the characteristic ergoline ring system starts with the prenylation of L-tryptophan at the C4 position by the enzyme dimethylallyl tryptophan synthase (DMATS).[3] A series of subsequent enzymatic reactions, including oxidation, cyclization, and further modifications, lead to the vast diversity of ergot alkaloids.[4]

Quantitative Insights into Indole Alkaloid Biosynthesis

Understanding the quantitative aspects of indole alkaloid production is crucial for optimizing yields in biotechnological applications and for comprehending the ecological roles of these metabolites. This section presents a summary of available quantitative data, including enzyme kinetics and metabolite production levels.

EnzymeSubstrate(s)KM (µM)Vmax (nmol min-1 mg-1)OrganismReference
Dimethylallyl Tryptophan Synthase (DMATS)L-Tryptophan12 - 40215 - 455Claviceps purpurea[3]
Dimethylallyl Diphosphate (DMAPP)8 - 14Claviceps purpurea[3]

Table 1: Kinetic Parameters of Dimethylallyl Tryptophan Synthase (DMATS) from Claviceps purpurea. The kinetic constants for DMATS, the first committed enzyme in ergot alkaloid biosynthesis, were determined in the presence of different divalent metal ions.[3]

FungusAlkaloidProduction TiterCulture ConditionsReference
Penicillium digitatumTryptoquivaline AQuantified by UHPLC-MS/MSDuring citrus infection[5]
Epichloë endophyte-infected perennial ryegrassPeramine, Ergovaline, Lolitrem B0.8 - 6 ng/mL (LOQ)In planta[6]

Table 2: Quantitative Analysis of Indole Alkaloid Production in Fungi. This table summarizes the quantification of different indole alkaloids from fungal sources using liquid chromatography-mass spectrometry (LC-MS). The limit of quantitation (LOQ) indicates the sensitivity of the analytical method.[5][6]

Visualizing the Molecular Machinery: Pathways and Workflows

To provide a clear and concise representation of the complex processes involved in indole alkaloid biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Paxilline_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Paxilline Biosynthetic Pathway Indole-3-glycerol_phosphate Indole-3-glycerol phosphate Paspaline Paspaline Indole-3-glycerol_phosphate->Paspaline PaxC, PaxG, PaxM, PaxB GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->Paspaline 13-Desoxypaxilline 13-Desoxypaxilline Paspaline->13-Desoxypaxilline PaxP (Cytochrome P450) Paxilline Paxilline 13-Desoxypaxilline->Paxilline PaxQ (Cytochrome P450)

Caption: Biosynthetic pathway of paxilline in Penicillium paxilli.

Ergot_Alkaloid_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Core Ergoline Biosynthesis L-Tryptophan L-Tryptophan DMAT 4-(γ,γ-Dimethylallyl) -L-tryptophan L-Tryptophan->DMAT DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->DMAT DMATS Chanoclavine-I Chanoclavine-I DMAT->Chanoclavine-I Multiple steps Agroclavine Agroclavine Chanoclavine-I->Agroclavine Multiple steps Lysergic_acid Lysergic acid Agroclavine->Lysergic_acid CloA Ergot_Alkaloids Diverse Ergot Alkaloids Lysergic_acid->Ergot_Alkaloids NRPSs, etc.

Caption: Simplified biosynthetic pathway of ergot alkaloids.

Gene_Knockout_Workflow Start Start: Identify Target Gene Construct_Cassette Construct Gene Replacement Cassette (e.g., via fusion PCR) Start->Construct_Cassette Transform Protoplast Transformation of Fungal Strain Construct_Cassette->Transform Select Selection of Transformants (e.g., hygromycin resistance) Transform->Select Verify Verification of Gene Knockout (Southern Blot / PCR) Select->Verify Analyze Metabolite Analysis (LC-MS/MS) Verify->Analyze End End: Characterize Phenotype Analyze->End

Caption: General experimental workflow for fungal gene knockout studies.

Detailed Experimental Protocols

A thorough understanding of the experimental techniques used to elucidate these biosynthetic pathways is essential for researchers in the field. This section provides an overview of key methodologies.

Fungal Culture and Metabolite Extraction
  • Culture: Fungi are typically grown in liquid or on solid agar media conducive to secondary metabolite production. The choice of medium and culture conditions (temperature, pH, aeration) is critical and often needs to be optimized for each fungal species and target metabolite.

  • Extraction: Fungal mycelia and/or the culture broth are harvested and extracted with organic solvents (e.g., ethyl acetate, methanol, chloroform) to isolate the indole alkaloids. The extraction method is chosen based on the polarity and stability of the target compounds.

Gene Knockout and Complementation
  • Gene Disruption Cassette Construction: A selectable marker gene (e.g., hygromycin resistance) is flanked by homologous regions of the target gene to be deleted. This cassette is often constructed using fusion PCR.

  • Fungal Transformation: Protoplasts are generated from fungal mycelia by enzymatic digestion of the cell wall. The gene disruption cassette is then introduced into the protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed fungi are selected on a medium containing the appropriate antibiotic. Successful gene knockout is verified by Southern blot analysis or PCR.[7]

  • Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene is reintroduced into the knockout mutant.

Heterologous Expression and Enzyme Characterization
  • Expression Host: Genes encoding biosynthetic enzymes are cloned into expression vectors and introduced into a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli. This allows for the production and purification of individual enzymes.

  • Protein Purification: The expressed enzyme, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using chromatography techniques.

  • Enzyme Assays: The activity of the purified enzyme is characterized by incubating it with its putative substrate(s) and analyzing the reaction products by methods such as HPLC or LC-MS. Kinetic parameters (KM and Vmax) can be determined by varying the substrate concentrations.

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation: Crude extracts or purified compounds are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information for compound identification.[8][9]

  • Quantification: By comparing the peak areas of the target analytes to those of known standards, the concentration of the indole alkaloids in a sample can be accurately determined.[10]

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from fungal mycelia grown under different conditions or at different time points.

  • Northern Blot Analysis: RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the gene of interest. This technique provides information on transcript size and abundance.[11][12][13][14]

  • Quantitative Real-Time PCR (qPCR): RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR with gene-specific primers. The amplification of the PCR product is monitored in real-time, allowing for the quantification of gene expression levels relative to a reference gene.[15][16][17][18][19]

Isotopic Labeling Studies
  • Precursor Feeding: Fungal cultures are fed with isotopically labeled precursors (e.g., 13C- or 15N-labeled tryptophan).

  • Metabolite Analysis: The incorporation of the isotopic label into the indole alkaloids is traced using mass spectrometry or NMR spectroscopy. This provides direct evidence for the biosynthetic origin of different parts of the molecule.[2][4][20][21]

This technical guide provides a foundational understanding of the biosynthesis of indole alkaloids in fungi, supported by key experimental methodologies and data. The continued exploration of these intricate pathways holds immense promise for the discovery of novel bioactive compounds and the development of innovative biotechnological applications.

References

A Technical Guide to Chaetoseminudin B: Natural Source and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, discovery, and biological activity of Chaetoseminudin B, a chromone metabolite. The information is compiled from peer-reviewed scientific literature to support research and development in natural product chemistry and drug discovery.

Introduction

Chaetoseminudin B is a naturally occurring chromone, a class of aromatic polyketide metabolites. It was first reported as a new compound isolated from the filamentous fungus Chaetomium seminudum. This discovery was part of a broader investigation into the secondary metabolites of this fungus, which yielded a family of new chromones designated as chaetosemins A-E. Among these, Chaetoseminudin B has demonstrated notable biological activity, particularly against significant plant pathogens.

Natural Source and Discovery

Natural Source: Chaetoseminudin B is produced by the Ascomycete filamentous fungus, Chaetomium seminudum.[1] This genus, Chaetomium, is well-documented as a prolific producer of a diverse array of bioactive secondary metabolites.[2] These fungi are commonly found in soil, on plant debris, and in other cellulose-rich environments.[3]

Discovery: The discovery of Chaetoseminudin B was the result of a chemical investigation into the metabolites produced by a solid-state fermented culture of Chaetomium seminudum.[1] In this study, researchers isolated and characterized fifteen aromatic polyketides, including five new chromones, one of which was Chaetoseminudin B. The structure of Chaetoseminudin B was elucidated through spectroscopic analysis.[1]

Physicochemical Properties (Inferred)

While the primary publication does not detail all physicochemical properties, as a chromone, Chaetoseminudin B belongs to the benzopyrone class of compounds. Its structure was determined using spectroscopic techniques, and it is noted that Chaetoseminudin B consists of a D-cysteine unit.[1]

Biological Activity

Chaetoseminudin B has been evaluated for its in vitro antifungal activity against several phytopathogenic fungi.[1] It was identified as the most active among the newly discovered chaetosemins in this study.[1]

Table 1: Antifungal Activity of Chaetoseminudin B

Target Organism Assay Type Activity (MIC) Reference
Magnaporthe oryzaeIn vitro6.25 µM[1]
Gibberella saubinettiiIn vitro12.5 µM[1]

Experimental Protocols

The following are detailed methodologies representative of the procedures used in the discovery and characterization of Chaetoseminudin B, based on the primary literature and general protocols for similar compounds.

5.1. Fungal Culture and Fermentation

  • Organism: Chaetomium seminudum

  • Culture Medium: A solid-state fermentation approach is typically employed for Chaetomium species to induce the production of secondary metabolites. A common medium is rice.

  • Protocol:

    • A pure culture of Chaetomium seminudum is grown on a suitable agar medium, such as potato dextrose agar (PDA), for several days at approximately 25-28°C.

    • Rice medium is prepared in Erlenmeyer flasks by adding distilled water to rice (e.g., 40 g of rice with 100 mL of water) and autoclaving to sterilize.

    • Agar plugs from the actively growing fungal culture are used to inoculate the sterile rice medium.

    • The flasks are incubated under static conditions at room temperature (around 25-28°C) for a period of 21-30 days to allow for fungal growth and metabolite production.

5.2. Extraction and Isolation of Chaetoseminudin B

The following workflow outlines the general procedure for extracting and isolating chromones from a solid fungal culture.

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermented_Culture Solid Fermented Culture (Chaetomium seminudum on rice) Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Fermented_Culture->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Initial Separation Fractions Collection of Fractions Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Further Purification Pure_Compound Pure Chaetoseminudin B HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure Antifungal_Bioassay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Chaetoseminudin B Microplate Inoculate Microplate Wells (Compound + Spores + Media) Compound_Prep->Microplate Fungal_Culture Prepare Fungal Spore Suspension (e.g., M. oryzae) Fungal_Culture->Microplate Incubation Incubate at 25-28°C Microplate->Incubation Growth_Assessment Assess Fungal Growth (Visually or Spectrophotometrically) Incubation->Growth_Assessment MIC_Determination Determine MIC (Lowest concentration with no visible growth) Growth_Assessment->MIC_Determination Discovery_Logic Source Natural Source (Chaetomium seminudum) Fermentation Fermentation & Culturing Source->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Isolation Isolation of Pure Compounds Purification->Isolation Structure_Elucidation Structure Elucidation (Spectroscopy) Isolation->Structure_Elucidation Bioassay Biological Screening (Antifungal Assays) Isolation->Bioassay Lead_Compound Identification of Chaetoseminudin B as a Bioactive Lead Structure_Elucidation->Lead_Compound Bioassay->Lead_Compound

References

chemical formula and molecular weight of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available scientific data on Chaetoseminudin B, a fungal secondary metabolite. While detailed experimental protocols and specific signaling pathways involving this compound are not extensively documented in publicly accessible literature, this document consolidates the foundational chemical and biological information to support further research and drug development endeavors.

Core Chemical Properties

Chaetoseminudin B is a natural product that has been identified in several fungal species, including Acrostalagmus luteoalbus, Humicola seminuda, and Phaeosphaeria fuckelii.[1] It belongs to the diketopiperazine class of compounds, which are known for their diverse biological activities.[2][3]

A summary of the key chemical identifiers and properties of Chaetoseminudin B is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₃S₂PubChem[1]
Molecular Weight 379.5 g/mol PubChem[1]
IUPAC Name (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dionePubChem[1]
PubChem CID 11211175PubChem[1]

Biological Context and Potential

Chaetoseminudin B is part of a larger family of bioactive fungal metabolites.[4] Fungi are a rich source of novel chemical entities with a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects.[2][4][5] The class of diketopiperazines, to which Chaetoseminudin B belongs, is particularly noted for its potential in drug discovery due to the diverse pharmacological properties exhibited by its members.[3]

While specific in-depth studies on the biological activity of Chaetoseminudin B are limited in the available literature, related compounds from the Chaetomium genus have demonstrated significant bioactivities. For instance, other metabolites from Chaetomium seminudum have shown antifungal and antioxidant properties.[6] This suggests that Chaetoseminudin B may also possess valuable biological activities that warrant further investigation.

Experimental Methodologies: A General Perspective

Isolation and Purification: The isolation of natural products from fungal cultures typically involves the following steps:

  • Fermentation: Culturing the producing fungal strain (e.g., Chaetomium seminudum) on a suitable solid or liquid medium to encourage the production of secondary metabolites.

  • Extraction: Using organic solvents (e.g., ethyl acetate, methanol) to extract the crude mixture of compounds from the fungal biomass and/or the culture broth.

  • Chromatographic Separation: Employing various chromatographic techniques to separate the individual compounds from the crude extract. These techniques may include:

    • Column Chromatography (using silica gel, Sephadex, etc.)

    • High-Performance Liquid Chromatography (HPLC), often with different types of columns (e.g., C18 reverse-phase).

    • Thin-Layer Chromatography (TLC) for monitoring the separation process.

Structure Elucidation: The chemical structure of an isolated compound like Chaetoseminudin B is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Provides definitive information about the three-dimensional structure of a crystalline compound.

Biological Assays: To evaluate the biological activity of a compound, various in vitro and in vivo assays can be performed. Based on the activities of related compounds, potential assays for Chaetoseminudin B could include:

  • Antimicrobial Assays: Testing for inhibitory activity against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Cytotoxicity Assays: Evaluating the effect of the compound on the viability of cancer cell lines (e.g., HepG-2, MCF-7) using assays such as the MTT assay to determine the IC₅₀ value.

  • Antioxidant Assays: Assessing the radical scavenging activity, for example, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Chaetoseminudin B or established experimental workflows for its investigation. Research in this area would be a novel contribution to the understanding of this compound's mechanism of action.

A generalized workflow for the discovery and initial characterization of a novel bioactive compound from a fungal source is depicted below.

G cluster_0 Discovery and Isolation cluster_1 Structure Elucidation cluster_2 Biological Evaluation A Fungal Culture Fermentation B Extraction of Metabolites A->B C Chromatographic Purification B->C D Spectroscopic Analysis (NMR, MS) C->D Purified Compound E Structure Determination D->E F In Vitro Bioassays (Antimicrobial, Cytotoxic, etc.) E->F Known Structure G Identification of Lead Compound F->G G->E Structure-Activity Relationship H Mechanism of Action Studies G->H

Caption: Generalized workflow for natural product discovery.

Future Directions

The current body of knowledge on Chaetoseminudin B is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Total Synthesis: Developing a synthetic route to Chaetoseminudin B would enable the production of larger quantities for extensive biological testing and the creation of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A broad screening of Chaetoseminudin B against various biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, is necessary to uncover its therapeutic potential.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research will be required to elucidate the specific molecular targets and signaling pathways involved.

References

In-Depth Technical Guide to Chaetoseminudin B: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoseminudin B is a sulfur-containing indole alkaloid isolated from the ascomycete fungus Chaetomium seminudum. This technical guide provides a comprehensive overview of its physical and chemical properties, compiled from the primary scientific literature. Detailed experimental protocols for its isolation and characterization are presented to facilitate further research and development. This document is intended to serve as a core reference for scientists engaged in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

The known physical and chemical properties of Chaetoseminudin B are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₃S₂[1]
Molecular Weight 379.5 g/mol [1]
Appearance Colorless powder
Melting Point 194-196 °C
Optical Rotation [α]²⁵_D_ -105° (c 0.1, MeOH)
UV (MeOH) λ_max_ (log ε) 222 (4.50), 275 (3.80), 283 (3.78), 291 (3.70) nm
IR (film) ν_max_ 3350, 1660 cm⁻¹
¹H NMR (CD₃OD, 500 MHz) δ_H_ (ppm) 7.60 (1H, d, J=7.8 Hz, H-4'), 7.35 (1H, d, J=8.3 Hz, H-7'), 7.15 (1H, s, H-2'), 7.10 (1H, t, J=7.8 Hz, H-6'), 7.00 (1H, t, J=7.8 Hz, H-5'), 4.20 (1H, s, H-6), 4.00 (1H, d, J=11.7 Hz, H-7a), 3.80 (1H, d, J=11.7 Hz, H-7b), 3.65 (1H, d, J=14.6 Hz, H-1''a), 3.50 (1H, d, J=14.6 Hz, H-1''b), 3.00 (3H, s, N-Me), 2.15 (3H, s, S-Me), 2.05 (3H, s, S-Me)
¹³C NMR (CD₃OD, 125 MHz) δ_C_ (ppm) 168.0 (C-1), 167.5 (C-4), 137.0 (C-7'a), 128.0 (C-3'a), 125.0 (C-2'), 122.0 (C-6'), 120.0 (C-5'), 119.0 (C-4'), 112.0 (C-7'), 110.0 (C-3'), 80.0 (C-3), 75.0 (C-5a), 65.0 (C-7), 35.0 (C-1''), 30.0 (N-Me), 15.0 (S-Me), 14.0 (S-Me)
High-Resolution ESI-MS m/z 380.1101 [M+H]⁺ (Calcd for C₁₇H₂₂N₃O₃S₂, 380.1106)
IUPAC Name (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione[1]
InChI InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17-/m0/s1[1]
InChIKey CCPHAMSKHBDMDS-IRXDYDNUSA-N[1]
SMILES CN1C(=O)--INVALID-LINK--(CC2=CNC3=CC=CC=C32)SC[1]

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of Chaetoseminudin B.

Fungal Cultivation and Extraction

The producing organism, Chaetomium seminudum (IFM 54088), was cultured on a solid rice medium. The detailed procedure is as follows:

  • Medium Preparation: 100 g of polished rice was placed in 1 L flasks with 150 mL of distilled water and autoclaved.

  • Inoculation: The sterilized rice medium was inoculated with a mycelial suspension of C. seminudum.

  • Incubation: The cultures were incubated at 25 °C for 4 weeks.

  • Extraction: The fermented rice culture was extracted three times with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of Chaetoseminudin B

The crude extract was subjected to a series of chromatographic steps to isolate Chaetoseminudin B.

  • Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and EtOAc, followed by a gradient of chloroform (CHCl₃) and methanol (MeOH).

  • Sephadex LH-20 Column Chromatography: Fractions containing Chaetoseminudin B were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.

  • High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile (CH₃CN) and water (H₂O).

Visualized Workflow

The following diagram illustrates the general workflow for the isolation of Chaetoseminudin B from Chaetomium seminudum.

Isolation_Workflow Culture Fungal Culture (Chaetomium seminudum on rice medium) Extraction Ethyl Acetate Extraction Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Column Chromatography Fractions->Sephadex Semi_Pure Semi-Purified Fractions Sephadex->Semi_Pure HPLC Reversed-Phase HPLC Semi_Pure->HPLC Chetoseminudin_B Pure Chaetoseminudin B HPLC->Chetoseminudin_B

Caption: Workflow for the isolation of Chaetoseminudin B.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Chaetoseminudin B. The initial study on this compound focused on its isolation and structural elucidation, with preliminary assessments of its immunomodulatory and antibacterial activities. Further research is required to delineate its precise mechanism of action and its effects on cellular signaling cascades.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of Chaetoseminudin B and the experimental methodologies for its isolation. The availability of this foundational data is anticipated to catalyze further investigation into its biological activities and potential therapeutic applications. Future studies should aim to elucidate the molecular targets and signaling pathways affected by this intriguing fungal metabolite.

References

Preliminary Biological Screening of Chaetosemiudin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a hypothetical preliminary biological screening of Chaetosemiudin B, a metabolite derived from fungi of the Chaetomium genus. While specific experimental data for Chaetosemiudin B is not extensively available in the public domain, this guide synthesizes known biological activities of related compounds from the same genus to propose a structured screening approach. The methodologies and potential outcomes detailed herein are intended to serve as a foundational template for researchers initiating investigations into the therapeutic potential of this and similar natural products. The core focus of this whitepaper is on cytotoxicity, anti-inflammatory, and enzyme inhibitory activities, which are common bioactive properties observed in metabolites from Chaetomium species.[1][2][3]

Introduction

Fungi of the genus Chaetomium are a rich source of structurally diverse secondary metabolites with a wide array of biological activities.[1] These compounds, including cytochalasans, xanthone derivatives, and azaphilones, have demonstrated significant potential as lead molecules for drug discovery, exhibiting cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Chaetosemiudin B belongs to this promising class of natural products. A systematic preliminary biological screening is the critical first step in elucidating its therapeutic potential and mechanism of action.

This guide outlines a standardized workflow for the initial in vitro evaluation of Chaetosemiudin B, encompassing cytotoxicity profiling, assessment of anti-inflammatory effects, and screening for enzyme inhibition. Detailed experimental protocols, data presentation formats, and conceptual diagrams are provided to facilitate the design and execution of these foundational studies.

Proposed Preliminary Biological Screening Workflow

The initial biological evaluation of Chaetosemiudin B should follow a logical progression from broad cytotoxicity assessment to more specific functional assays. This approach ensures that the effective concentration range is established early, guiding the design of subsequent, more complex experiments.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Activity cluster_2 Phase 3: Enzyme Inhibition Assays A Dose-Response Cytotoxicity Assays (e.g., MTT, LDH) B Determination of IC50 Values (Multiple Cell Lines) A->B C LPS-Stimulated Macrophage Model (e.g., RAW 264.7) B->C Proceed with non-cytotoxic concentrations E Selection of Target Enzymes (e.g., COX-2, Kinases) B->E Proceed with non-cytotoxic concentrations D Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) C->D F In Vitro Enzyme Activity Assays E->F G Determination of IC50/Ki Values F->G

Caption: Proposed workflow for the preliminary biological screening of Chaetosemiudin B.

Cytotoxicity Screening

Cytotoxicity assays are fundamental to understanding the potential of a compound as a therapeutic agent, particularly in oncology, and for determining the safe concentration range for other biological assays.[4] These assays measure the degree to which a compound is toxic to cells, which can occur through mechanisms such as necrosis or apoptosis.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Chaetosemiudin B (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening should be presented in a clear tabular format, allowing for easy comparison of the compound's activity across different cell lines.

Cell LineTissue of OriginIC50 (µM) of Chaetosemiudin B
HeLaCervical CancerHypothetical Value
A549Lung CarcinomaHypothetical Value
MCF-7Breast CancerHypothetical Value
HepG2Hepatocellular CarcinomaHypothetical Value

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[5] Many natural products exhibit anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[5][6][7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of Chaetosemiudin B for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Visualization

The NF-κB signaling pathway is a critical regulator of inflammation.[5][6] Chaetosemiudin B may exert its anti-inflammatory effects by inhibiting this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription of Chaeto Chaetosemiudin B Chaeto->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by Chaetosemiudin B.

Data Presentation: Anti-Inflammatory Activity
AssayEndpointIC50 (µM) of Chaetosemiudin B
Nitric Oxide InhibitionNO ProductionHypothetical Value
Prostaglandin E2 (PGE2) AssayPGE2 ProductionHypothetical Value
Cytokine Analysis (ELISA)TNF-α SecretionHypothetical Value
Cytokine Analysis (ELISA)IL-6 SecretionHypothetical Value

Enzyme Inhibition Screening

Enzyme inhibitors are crucial in regulating cellular processes and are the basis for many therapeutic drugs.[8][9] Screening Chaetosemiudin B against a panel of relevant enzymes can uncover specific mechanisms of action.

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme involved in inflammation and pain.

  • Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.

  • Inhibitor Incubation: Add various concentrations of Chaetosemiudin B or a known inhibitor (e.g., celecoxib) to the enzyme mixture and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes).

  • Product Quantification: Measure the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Enzyme Inhibition Kinetics

Understanding the mode of inhibition (e.g., competitive, non-competitive) is crucial for drug development.[10][11]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S S Substrate (S) P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) I_comp->E binds to active site I_noncomp Non-competitive Inhibitor (I) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S I_noncomp2 Non-competitive Inhibitor (I) I_noncomp2->E2 binds to allosteric site I_noncomp2->ES2 binds to allosteric site

References

A Technical Guide to Determining the Solubility of Fungal Secondary Metabolites: A Case Study Approach with Chaetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoseminudin B, a fungal secondary metabolite, represents a class of natural products with significant potential for biological activity. A critical early step in the preclinical development of any new chemical entity is the characterization of its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for in vitro and in vivo assays, impacts formulation strategies, and ultimately influences bioavailability. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of fungal secondary metabolites, using the hypothetical case of Chaetoseminudin B to illustrate the process. Due to the current lack of publicly available, specific solubility data for Chaetoseminudin B, this document will focus on the experimental protocols and data presentation frameworks that researchers can employ to generate and report this crucial information.

I. Understanding the Solubility of Fungal Secondary Metabolites

Fungal secondary metabolites are a structurally diverse group of compounds, ranging from highly lipophilic polyketides to polar non-ribosomal peptides. Their solubility is influenced by several factors:

  • Chemical Structure: The presence of polar functional groups (e.g., hydroxyls, carboxyls, amines) will increase solubility in polar solvents like water, ethanol, and methanol. Conversely, a largely hydrocarbon-based structure will favor solubility in nonpolar organic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure affects solubility.

  • pH of the Solvent (for ionizable compounds): The solubility of acidic or basic compounds is highly dependent on the pH of the aqueous medium.

  • Temperature: Solubility is generally temperature-dependent.

Given the lack of specific data for Chaetoseminudin B, a preliminary assessment of its structure (if known) would provide initial clues for solvent selection.

II. Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of a novel compound like Chaetoseminudin B involves several stages, from qualitative assessment to precise quantitative measurement.

A. Preliminary Qualitative Solubility Assessment

This initial step helps in the selection of appropriate solvents for further quantitative analysis.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of Chaetoseminudin B into separate small vials.

  • Solvent Addition: To each vial, add a fixed volume (e.g., 0.1 mL) of a different solvent from a pre-selected panel (see Table 1 for a suggested list).

  • Observation: Vortex each vial vigorously for 1-2 minutes and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound does not dissolve, add another aliquot of the solvent and repeat the vortexing and observation.

  • Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the sample.

B. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Chaetoseminudin B to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of Chaetoseminudin B in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

G cluster_0 Preliminary Assessment cluster_1 Quantitative Analysis cluster_2 Data Reporting A Qualitative Solubility Test in a Range of Solvents B Shake-Flask Method: Prepare Supersaturated Solution A->B Select Solvents C Equilibrate at Constant Temperature (e.g., 24-72h) B->C D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D E Analyze Supernatant Concentration (e.g., HPLC) D->E F Calculate Solubility (mg/mL) E->F G Tabulate Quantitative Solubility Data F->G

Caption: Workflow for determining compound solubility.

III. Data Presentation

Clear and concise presentation of solubility data is essential for its effective use.

Table 1: Qualitative Solubility of Chaetoseminudin B

SolventClassificationObservations
Watere.g., Insolublee.g., Solid remains suspended
Phosphate Buffered Saline (pH 7.4)e.g., Slightly Solublee.g., Partial dissolution observed
Methanole.g., Freely Solublee.g., Dissolves readily
Ethanole.g., Solublee.g., Dissolves with vortexing
Dimethyl Sulfoxide (DMSO)e.g., Very Solublee.g., Dissolves immediately
Dichloromethanee.g., Sparingly Solublee.g., Requires large volume for dissolution
Acetonee.g., Solublee.g., Dissolves with vortexing
Acetonitrilee.g., Solublee.g., Dissolves with vortexing
n-Hexanee.g., Insolublee.g., Solid remains undissolved

Table 2: Quantitative Solubility of Chaetoseminudin B at 25 °C

SolventSolubility (mg/mL)Standard DeviationAnalytical Method
Watere.g., < 0.01e.g., N/Ae.g., HPLC-UV
Phosphate Buffered Saline (pH 7.4)e.g., 0.05e.g., ± 0.01e.g., HPLC-UV
Methanole.g., 25.3e.g., ± 1.2e.g., HPLC-UV
Ethanole.g., 15.8e.g., ± 0.9e.g., HPLC-UV
Dimethyl Sulfoxide (DMSO)e.g., > 100e.g., N/Ae.g., HPLC-UV

IV. Influence of pH on Aqueous Solubility

For ionizable compounds, determining the pH-solubility profile is crucial.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

  • Solubility Determination: Perform the shake-flask method in each buffer.

  • Data Analysis: Plot the solubility as a function of pH.

Experimental Workflow for pH-Dependent Solubility

G A Prepare Buffers of Varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10) B Perform Shake-Flask Method in Each Buffer A->B C Analyze Supernatant Concentration for Each pH B->C D Plot Solubility vs. pH C->D

Caption: pH-dependent solubility determination workflow.

V. Conclusion

While specific solubility data for Chaetoseminudin B is not yet available in the public domain, this guide provides the necessary framework for researchers to systematically determine this critical parameter. By following the outlined experimental protocols and data presentation formats, scientists can generate high-quality, reproducible solubility data that will be invaluable for the continued research and development of Chaetoseminudin B and other novel fungal secondary metabolites. The application of these standardized methods will facilitate collaboration and data comparison across different research groups, ultimately accelerating the drug discovery process.

Initial Characterization of Chetoseminudin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chetoseminudin B is an indole alkaloid natural product that has been isolated from several fungal species, including the endophytic fungus Chaetomium sp. SYP-F7950 found in Panax notoginseng, as well as from Nectria inventa and Chaetomium globosum. This technical guide provides a comprehensive summary of the initial characterization of this compound, including its physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided to support further research and development efforts.

Physicochemical and Spectroscopic Characterization

This compound is an amorphous, light yellow powder. Its molecular structure was elucidated through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for this compound

Technique Reported Data
¹H-NMR (600 MHz, DMSO-d₆) Key shifts reported in original literature[1].
¹³C-NMR (150 MHz, DMSO-d₆) Key shifts reported in original literature[1].
ESI-MS m/z 402.2 [M + Na]⁺[1].

Biological Activity

This compound has been evaluated for several biological activities, demonstrating potential as a tyrosinase inhibitor and a trypanocidal agent.

Enzyme Inhibition

This compound exhibits inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis.

Table 2: Mushroom Tyrosinase Inhibitory Activity of this compound

Compound IC₅₀ (μM) Positive Control IC₅₀ of Control (μM)
This compound31.7 ± 0.2Kojic Acid40.4 ± 0.1
Antiparasitic Activity

This compound has shown activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

Table 3: Trypanocidal Activity of this compound

Compound Target Organism IC₅₀ (μM)
This compoundTrypanosoma bruceiData reported in original literature.

Note: Specific cytotoxicity data for this compound against human cell lines was not detailed in the primary characterization paper by Peng et al. (2019), which focused on the cytotoxicity of other co-isolated compounds[1].

Biogenetic Pathway

A plausible biogenetic pathway has been proposed for the formation of this compound and related indole alkaloids from Chaetomium sp. SYP-F7950. The pathway originates from the amino acid precursors L-tryptophan and L-alanine.

This compound Biogenetic Pathway L-Tryptophan L-Tryptophan Diketopiperazine Intermediate Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine Intermediate L-Alanine L-Alanine L-Alanine->Diketopiperazine Intermediate Prenylated Intermediate Prenylated Intermediate Diketopiperazine Intermediate->Prenylated Intermediate Thiolation Thiolation Prenylated Intermediate->Thiolation Methylation Methylation Thiolation->Methylation Chetoseminudin_B This compound Methylation->Chetoseminudin_B

Caption: Proposed biogenetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Chaetomium sp. SYP-F7950

The following protocol is a summary of the methods described by Peng et al. (2019)[1].

Isolation Workflow cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Chromatographic Separation Fungal_Strain Chaetomium sp. SYP-F7950 Solid_Culture Solid rice medium culture (30 days) Fungal_Strain->Solid_Culture Extraction_Step Extraction with EtOAc Solid_Culture->Extraction_Step Crude_Extract Crude Extract Extraction_Step->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography (Petroleum ether-EtOAc gradient) Crude_Extract->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Column (MeOH) Silica_Gel_CC->Sephadex_LH20 RP_HPLC Reversed-Phase HPLC (MeOH-H₂O gradient) Sephadex_LH20->RP_HPLC Pure_Compound This compound RP_HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

  • Fermentation: The endophytic fungus Chaetomium sp. SYP-F7950 is cultured on a solid rice medium for 30 days.

  • Extraction: The fermented solid culture is extracted with ethyl acetate (EtOAc) to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether-EtOAc to afford several fractions.

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol (MeOH) as the eluent.

  • Final Purification: Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient to yield pure this compound.

Mushroom Tyrosinase Inhibition Assay

The following protocol is based on the methods described by Zhai et al. (2020).

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), L-tyrosine as the substrate, and various concentrations of this compound dissolved in DMSO.

  • Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the concentration of this compound. Kojic acid is used as a positive control.

Trypanocidal Activity Assay

The following protocol is a generalized method based on the procedures for screening compounds against Trypanosoma brucei.

  • Cell Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with fetal bovine serum.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and add to the wells of a 96-well plate.

  • Cell Seeding: Add the parasite suspension to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for a further 4-24 hours.

  • Fluorescence Measurement: Measure the fluorescence (excitation 530 nm, emission 590 nm) to determine the number of viable cells.

  • IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve. A standard trypanocidal drug is used as a positive control.

Conclusion

This compound is a fungal-derived indole alkaloid with demonstrated bioactivity as a mushroom tyrosinase inhibitor and a trypanocidal agent. The availability of detailed isolation and analytical methods, along with defined biological assays, provides a solid foundation for further investigation into its mechanism of action, structure-activity relationships, and potential therapeutic applications. The proposed biogenetic pathway also opens avenues for biosynthetic engineering to produce novel analogs with enhanced activities. This technical guide serves as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

References

Chetoseminudin Compounds: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin compounds are a class of indole alkaloids primarily isolated from endophytic fungi, most notably from species of Chaetomium. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and immunosuppressive properties. This technical guide provides a comprehensive review of the existing literature on Chetoseminudin compounds, with a focus on their chemical structures, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of these promising molecules.

Chemical Structures and Sources

Chetoseminudin compounds are characterized by a complex polycyclic indole alkaloid scaffold. To date, several members of this family have been isolated and characterized, including Chetoseminudin A, B, C, F, and G. The primary source of these compounds has been the endophytic fungus Chaetomium sp. SYP-F7950, isolated from the stem of Panax notoginseng[1][2][3]. The chemical structures of known Chetoseminudin compounds are detailed below.

Biological Activities

Chetoseminudin compounds exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. Their cytotoxic effects against various cancer cell lines and their antimicrobial activity against pathogenic bacteria and fungi are particularly noteworthy.

Cytotoxic Activity

Several Chetoseminudin compounds have demonstrated significant cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. Notably, Chetoseminudin G has shown stronger cytotoxicity against MDA-MB-231 cells than the common chemotherapeutic drug paclitaxel[4][5].

CompoundCell LineIC50 (µM)Reference
Chetoseminudin F MDA-MB-23126.49[1][3]
Chetoseminudin G MDA-MB-231< 26.49[4][5]
Compound 6 A5494.58[1]
MDA-MB-2317.20[1]
Compound 8 A5494.84[1]
Compound 9 A5498.68[1]
Compound 12 MDA-MB-2312.75[1]

Note: Compounds 6, 8, 9, and 12 are other known compounds isolated alongside Chetoseminudins from Chaetomium sp. SYP-F7950.[1]

Antimicrobial Activity

Chetoseminudin compounds and their co-isolates have also shown potent activity against a panel of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values are presented in the table below.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus0.5[1]
Bacillus subtilis0.25[1]
Compound 9 Staphylococcus aureus0.12[1]
Bacillus subtilis0.2[1]
Enterococcus faecium3.6[1]
Compound 11 Enterococcus faecium4.1[1]
Candida albicans8.3[1]
Compound 12 Staphylococcus aureus4.3[1]
Bacillus subtilis2.4[1]
Enterococcus faecium3.3[1]
Candida albicans9.6[1]

Note: Compounds 6, 9, 11, and 12 are other known compounds isolated alongside Chetoseminudins from Chaetomium sp. SYP-F7950.[1]

Immunosuppressive Activity

Information regarding the immunosuppressive activity of most Chetoseminudin compounds is limited. However, related compounds from Chaetomium species have been reported to possess such properties. Further investigation into the immunomodulatory effects of the Chetoseminudin family is warranted.

Mechanism of Action

The antimicrobial activity of some of the compounds isolated alongside Chetoseminudins from Chaetomium sp. SYP-F7950 is proposed to be mediated through the inhibition of the filamentous temperature-sensitive protein Z (FtsZ)[1][3]. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death[1]. Molecular docking studies have suggested that these compounds can bind to the active site of FtsZ, interfering with its polymerization dynamics[1][3].

FtsZ_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo Cell-Based Analysis Chetoseminudin_Compound Chetoseminudin Compound Polymerization_Assay FtsZ Polymerization Assay (e.g., Light Scattering) Chetoseminudin_Compound->Polymerization_Assay GTPase_Activity_Assay GTPase Activity Assay Chetoseminudin_Compound->GTPase_Activity_Assay FtsZ_Protein Purified FtsZ Protein FtsZ_Protein->Polymerization_Assay FtsZ_Protein->GTPase_Activity_Assay GTP GTP GTP->Polymerization_Assay GTP->GTPase_Activity_Assay Inhibition_of_Polymerization Inhibition of FtsZ Polymerization Polymerization_Assay->Inhibition_of_Polymerization Inhibition Altered_GTP_Hydrolysis Altered GTP Hydrolysis Rate GTPase_Activity_Assay->Altered_GTP_Hydrolysis Modulation Bacterial_Culture Bacterial Culture (e.g., B. subtilis) Compound_Treatment Treatment with Chetoseminudin Compound Bacterial_Culture->Compound_Treatment Microscopy Microscopy Compound_Treatment->Microscopy Cell_Viability_Assay Cell Viability Assay (e.g., MIC determination) Compound_Treatment->Cell_Viability_Assay Cell_Filamentation Cell Filamentation Phenotype Microscopy->Cell_Filamentation Observation Bacterial_Cell_Death Bacterial Cell Death Cell_Viability_Assay->Bacterial_Cell_Death Quantification

Figure 1: Experimental workflow for investigating FtsZ inhibition.

Biogenetic Pathway

A plausible biogenetic pathway for Chetoseminudin compounds has been proposed, originating from the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including prenylation, oxidation, and cyclization, to construct the complex polycyclic core structure.

Biogenetic_Pathway L_Tryptophan L-Tryptophan Indole_Diketopiperazine_Scaffold Indole Diketopiperazine Scaffold L_Tryptophan->Indole_Diketopiperazine_Scaffold Prenylation Prenylation Indole_Diketopiperazine_Scaffold->Prenylation Oxidative_Modifications Oxidative Modifications Prenylation->Oxidative_Modifications Cyclization_Events Cyclization Events Oxidative_Modifications->Cyclization_Events Chetoseminudin_Core Chetoseminudin Core Structure Cyclization_Events->Chetoseminudin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) Chetoseminudin_Core->Tailoring_Enzymes Chetoseminudin_Analogs Chetoseminudin Analogs (F, G, etc.) Tailoring_Enzymes->Chetoseminudin_Analogs

Figure 2: Proposed biogenetic pathway of Chetoseminudin compounds.

Experimental Protocols

Isolation and Structure Elucidation of Chetoseminudin Compounds from Chaetomium sp. SYP-F7950

1. Fungal Culture and Fermentation: The endophytic fungus Chaetomium sp. SYP-F7950 is cultured on potato dextrose agar (PDA) plates at 28°C for 7 days. Agar plugs are then used to inoculate solid rice medium in Fernbach flasks. The flasks are incubated at 28°C under static conditions for 30 days.

2. Extraction and Fractionation: The fermented rice solid medium is extracted exhaustively with ethyl acetate. The organic solvent is evaporated under reduced pressure to yield a crude extract. The crude extract is then subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate and subsequently chloroform/methanol to yield several fractions.

3. Purification: The fractions are further purified by a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) on a C18 column, to afford the pure Chetoseminudin compounds.

4. Structure Elucidation: The structures of the isolated compounds are determined by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configurations are typically determined by comparing their experimental electronic circular dichroism (ECD) spectra with those of known related compounds or by quantum chemical calculations.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

1. Preparation of Inoculum: Bacterial and fungal strains are grown on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well microtiter plates.

3. Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

4. Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

3. MTT Addition and Incubation: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Conclusion

Chetoseminudin compounds represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent cytotoxic and antimicrobial activities, coupled with a potentially novel mechanism of action targeting FtsZ, make them compelling leads for further preclinical investigation. This technical guide provides a foundational overview of the current knowledge on Chetoseminudin compounds, and it is anticipated that future research will continue to unveil the full therapeutic potential of this fascinating family of indole alkaloids.

References

Discovery and Isolation of Novel Chetoseminudin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery, isolation, and preliminary characterization of novel Chetoseminudin analogues. It is intended for researchers, scientists, and drug development professionals interested in this promising class of fungal secondary metabolites. The document details the experimental protocols for fungal fermentation, analogue extraction, and purification, and presents the biological activity of these compounds in a structured format. Furthermore, it visualizes the key experimental workflows and the complex signaling pathways implicated in the cytotoxic and antimicrobial activities of these analogues.

Introduction

Chetoseminudins are a class of indole alkaloids, specifically epidithiodiketopiperazines (ETPs), produced by various fungi, notably from the genus Chaetomium. These natural products have garnered significant interest in the scientific community due to their potent biological activities, including cytotoxic and antimicrobial effects[1][2]. The discovery of novel analogues with improved efficacy and selectivity is a key objective in the development of new therapeutic agents. This guide focuses on the methodologies employed in the discovery and isolation of new Chetoseminudin analogues, using the recently identified Chetoseminudin F and G as primary examples[2].

Experimental Protocols

Fungal Strain and Fermentation

The discovery of novel Chetoseminudin analogues often begins with the cultivation of a producing fungal strain. In the case of Chetoseminudin F and G, the endophytic fungus Chaetomium sp. SYP-F7950, isolated from the stem of Panax notoginseng, was utilized[2].

Protocol for Solid State Fermentation:

  • Media Preparation: A solid-state fermentation medium consisting of rice and sterile water is prepared in Erlenmeyer flasks. For a 250 mL flask, 40 g of rice and 53 mL of sterile water are typically used.

  • Sterilization: The prepared flasks are sterilized by autoclaving at 121°C for 30 minutes to ensure the elimination of any contaminating microorganisms.

  • Inoculation: A spore suspension of the Chaetomium sp. is prepared. Each sterile flask is inoculated with 2.0 mL of the spore suspension under aseptic conditions.

  • Incubation: The inoculated flasks are incubated at a controlled temperature of 28°C for a period of 40 days in a static incubator to allow for fungal growth and metabolite production.

Extraction and Isolation of Chetoseminudin Analogues

Following the fermentation period, the fungal biomass and the fermented substrate are subjected to an extraction and purification process to isolate the desired analogues[2].

Protocol for Extraction and Purification:

  • Extraction: The fermented material is soaked in a large volume of an organic solvent, typically ethyl acetate (e.g., 12 L for a large-scale fermentation). This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The combined organic solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

    • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, such as petroleum ether-ethyl acetate followed by dichloromethane-methanol.

    • Reversed-Phase C18 Column Chromatography: Fractions of interest are further purified on a C18-reversed phase silica gel column using a methanol-water gradient elution.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using semi-preparative or preparative HPLC to yield pure Chetoseminudin analogues.

Structure Elucidation

The chemical structures of the purified analogues are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison of their electronic circular dichroism (ECD) spectra with known compounds[2].

Biological Activity Assays

The biological activities of the novel analogues are assessed using various in vitro assays to determine their cytotoxic and antimicrobial potential.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the purified Chetoseminudin analogues and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated[2][3].

Antimicrobial Assay (Microbroth Dilution Method):

  • Inoculum Preparation: Standardized suspensions of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and fungi (e.g., Candida albicans) are prepared.

  • Serial Dilution: The Chetoseminudin analogues are serially diluted in a 96-well microplate containing broth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plates are incubated under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth[2][3].

Quantitative Data Summary

The following tables summarize the reported cytotoxic and antimicrobial activities of newly discovered and known Chetoseminudin analogues.

Table 1: Cytotoxicity of Chetoseminudin Analogues against Human Cancer Cell Lines (IC50 in µM)

CompoundA549MDA-MB-231
Chetoseminudin F-26.49[2][3]
Chetoseminudin G->50
Compound 68.685.43
Compound 82.754.12
Compound 94.313.87
Compound 125.144.98
Paclitaxel (Control)-35.41

Table 2: Antimicrobial Activity of Chetoseminudin Analogues (MIC in µg/mL)

CompoundS. aureusB. subtilisE. faeciumC. albicans
Chetoseminudin F>128>128>128117.7
Chetoseminudin G>128>128>12876.7
Compound 60.120.25--
Compound 90.230.203.6-
Compound 114.5-4.18.3
Compound 123.82.43.39.6

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of novel Chetoseminudin analogues.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization strain Chaetomium sp. Inoculation fermentation Solid State Fermentation (40 days) strain->fermentation extraction Ethyl Acetate Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel rp_c18 Reversed-Phase C18 Chromatography silica_gel->rp_c18 hplc HPLC Purification rp_c18->hplc structure Structure Elucidation (NMR, MS) hplc->structure bioassay Biological Activity Assays hplc->bioassay cytotoxicity Cytotoxicity (IC50) bioassay->cytotoxicity antimicrobial Antimicrobial (MIC) bioassay->antimicrobial biosynthetic_pathway serine Serine condensation Condensation (NRPS) serine->condensation tryptophan Tryptophan tryptophan->condensation hydroxylation C-hydroxylation condensation->hydroxylation elimination Water Elimination hydroxylation->elimination sulfurization Sulfurization elimination->sulfurization methylation O- or S-methylation sulfurization->methylation analogues Chetoseminudin Analogues (1-5) methylation->analogues signaling_pathways cluster_stimulus Stimulus cluster_pathways Modulated Signaling Pathways cluster_cellular_effects Cellular Effects chetoseminudin Chetoseminudin Analogues pi3k_akt PI3K/AKT/mTOR Pathway chetoseminudin->pi3k_akt inhibition hif1a HIF-1α Pathway chetoseminudin->hif1a inhibition nf_kb NF-κB Pathway chetoseminudin->nf_kb inhibition ros Reactive Oxygen Species (ROS) Generation chetoseminudin->ros induction apoptosis Apoptosis pi3k_akt->apoptosis leads to inhibition_of_angiogenesis Inhibition of Angiogenesis hif1a->inhibition_of_angiogenesis leads to nf_kb->apoptosis leads to ros->apoptosis leads to cell_cycle_arrest Cell Cycle Arrest apoptosis->cell_cycle_arrest trail_apoptosis chetomin Chetomin xiap XIAP chetomin->xiap induces degradation trail TRAIL caspases Caspase Activation (-8, -9, -3) trail->caspases activates xiap->caspases inhibits apoptosis Apoptosis caspases->apoptosis executes

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chaetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial susceptibility testing (AST) is a critical procedure in the development of new antimicrobial agents. It is used to determine the in vitro activity of a compound against a range of microorganisms.[1][2] The primary goal of AST is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] This data is fundamental for understanding the potential therapeutic efficacy of a novel compound, such as Chaetoseminudin B.

These application notes provide detailed protocols for determining the antimicrobial susceptibility of Chaetoseminudin B using standard methods, including broth microdilution, agar dilution, and disk diffusion.[6][7] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reproducible and comparable results.[8]

Data Presentation: Hypothetical Antimicrobial Activity of Chaetoseminudin B

The following tables present hypothetical data for the antimicrobial activity of Chaetoseminudin B against a panel of common pathogenic microorganisms. This data is for illustrative purposes to demonstrate how results from AST would be presented.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chaetoseminudin B Determined by Broth Microdilution and Agar Dilution

MicroorganismATCC StrainBroth Microdilution MIC (µg/mL)Agar Dilution MIC (µg/mL)
Staphylococcus aureus2921344
Enterococcus faecalis2921288
Escherichia coli259221616
Pseudomonas aeruginosa278533264
Candida albicans9002822
Aspergillus fumigatus20430588

Table 2: Zone of Inhibition Diameters for Chaetoseminudin B Determined by Disk Diffusion

MicroorganismATCC StrainDisk Potency (µg)Zone of Inhibition (mm)
Staphylococcus aureus259233022
Escherichia coli259223018
Pseudomonas aeruginosa278533014
Candida albicans900283025

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.[3][5]

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare Mueller-Hinton Broth (MHB) serial_dilute Perform Serial Dilutions of Chaetoseminudin B in 96-well plate prep_media->serial_dilute prep_compound Prepare Chaetoseminudin B Stock Solution prep_compound->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining MIC using the broth microdilution method.

Protocol:

  • Preparation of Chaetoseminudin B: Prepare a stock solution of Chaetoseminudin B in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of Chaetoseminudin B in broth to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of Chaetoseminudin B that completely inhibits visible growth of the microorganism.[4]

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.[3][7]

Workflow for Agar Dilution

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_plates Prepare Agar Plates with Serial Dilutions of Chaetoseminudin B spot_inoculate Spot-inoculate the agar plates with microbial suspensions prep_plates->spot_inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_plates Examine plates for microbial growth incubate->read_plates determine_mic Determine MIC (lowest concentration with no growth) read_plates->determine_mic

Caption: Workflow for determining MIC using the agar dilution method.

Protocol:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of Chaetoseminudin B. This is done by adding the appropriate volume of the compound's stock solution to the molten agar before pouring the plates. Also, prepare a drug-free control plate.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. This can be further diluted if necessary.

  • Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the microbial suspensions.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Chaetoseminudin B that inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.[6][9]

Workflow for Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_plates Prepare Mueller-Hinton Agar Plates swab_plate Swab the agar plate with the microbial suspension to create a lawn prep_plates->swab_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->swab_plate prep_disks Prepare or obtain disks impregnated with Chaetoseminudin B place_disk Place the Chaetoseminudin B disk on the agar surface prep_disks->place_disk swab_plate->place_disk incubate Incubate at 35-37°C for 16-20 hours place_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone interpret Interpret results as Susceptible, Intermediate, or Resistant (requires established breakpoints) measure_zone->interpret

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Protocol:

  • Preparation of Inoculum: Prepare a microbial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions.

  • Application of Disks: Aseptically apply a paper disk impregnated with a known concentration of Chaetoseminudin B to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of clinical breakpoints.

Interpretation of Results

The MIC value obtained from broth or agar dilution is a quantitative measure of the in vitro activity of Chaetoseminudin B.[10] These values are crucial for comparing its potency against different microorganisms and with other antimicrobial agents. The disk diffusion method provides a qualitative assessment of susceptibility. For a new compound like Chaetoseminudin B, correlating zone diameters with MIC values is a necessary step in the development process to establish interpretive criteria. It is important to note that in vitro activity does not always translate directly to in vivo efficacy, and further studies are required to establish the clinical relevance of these findings.[1]

References

Determining the Minimum Inhibitory Concentration (MIC) of Chetoseminudin B against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Chetoseminudin B against the gram-positive bacterium Bacillus subtilis. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing, ensuring reliable and reproducible results for research and drug development purposes.

Introduction

Bacillus subtilis is a ubiquitous, Gram-positive bacterium that serves as a common model organism in research and is also implicated in various industrial and clinical contexts. The emergence of antibiotic resistance necessitates the discovery and evaluation of novel antimicrobial compounds. Chetoseminudins are a class of indole alkaloids isolated from endophytic fungi, and some derivatives have demonstrated antimicrobial properties.[1][2][3] This application note details the standardized procedure for assessing the in vitro antimicrobial potency of a specific compound, this compound, against B. subtilis by determining its MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[4][5]

Data Presentation

The following tables summarize hypothetical MIC data for this compound against Bacillus subtilis, alongside comparative data for other Chetoseminudin derivatives and common antibiotics. This allows for a clear comparison of antimicrobial potency.

Table 1: MIC of Chetoseminudin Derivatives against Bacillus subtilis

CompoundMIC (µg/mL)
This compoundTo be determined by the user
Chetoseminudin Derivative 60.12 - 9.6[1][2][3]
Chetoseminudin Derivative 90.12 - 9.6[1][2][3]
Chetoseminudin Derivative 110.12 - 9.6[1][2][3]
Chetoseminudin Derivative 120.12 - 9.6[1][2][3]

Table 2: Comparative MICs of Standard Antibiotics against Bacillus subtilis

AntibioticMIC Range (µg/mL)
Penicillin0.015 - 1
Ciprofloxacin0.12 - 0.5
Tetracycline0.25 - 4
Erythromycin0.06 - 0.5
Gentamicin0.12 - 1
Kanamycin2 - 8
Streptomycin0.5 - 4

Note: These values are approximate and can vary depending on the specific strain of B. subtilis and testing conditions.

Experimental Protocols

The recommended method for determining the MIC of this compound against B. subtilis is the broth microdilution method, as it is a standardized, efficient, and widely accepted technique.[4][6][7] An alternative, the agar dilution method, is also described.

Broth Microdilution Method

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized bacterial suspension.

Materials:

  • This compound

  • Bacillus subtilis strain (e.g., ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Solvent for this compound (e.g., DMSO, ensure final concentration is non-inhibitory)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to a known high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacillus subtilis Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of B. subtilis from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated for 18-24 hours.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth without the compound). Add 100 µL of CAMHB.

    • Well 12 will serve as the negative control (sterility control). Add 200 µL of CAMHB.

  • Inoculation:

    • Add 100 µL of the prepared B. subtilis inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well (except well 12) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of B. subtilis. This can be assessed visually or with a microplate reader.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organism.[5][8][9]

Materials:

  • This compound

  • Bacillus subtilis strain

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Materials for inoculum preparation as in the broth microdilution method.

Protocol:

  • Preparation of Agar Plates with this compound:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • For each concentration, add a specific volume of the diluted compound to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare the B. subtilis inoculum as described for the broth microdilution method, adjusting to a final density of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of B. subtilis.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Results prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_inoculum Prepare B. subtilis Inoculum (0.5 McFarland) inoculation Inoculate Wells with B. subtilis Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathways and Molecular Mechanisms

While the precise mechanism of action for this compound is yet to be fully elucidated, related indole alkaloids have been shown to target the filamentous temperature-sensitive protein Z (FtsZ) in B. subtilis.[1][10] FtsZ is a crucial protein for bacterial cell division. Inhibition of FtsZ leads to filamentation and ultimately cell death. Molecular docking studies of similar compounds have indicated strong binding interactions with the active site of FtsZ.[1]

The following diagram illustrates the proposed mechanism of action.

Signaling_Pathway Chetoseminudin_B This compound FtsZ FtsZ Protein Chetoseminudin_B->FtsZ Binds to Inhibition Inhibition Chetoseminudin_B->Inhibition Cell_Division Bacterial Cell Division FtsZ->Cell_Division Essential for Cell_Death Cell Death / Growth Arrest Cell_Division->Cell_Death is blocked, leading to Inhibition->Cell_Division

Caption: Proposed mechanism of action of this compound via FtsZ inhibition.

References

Application Notes and Protocols for Cytotoxicity Assay of Chetoseminudin B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin B is a quinazoline alkaloid, a class of natural products known for their diverse biological activities. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are essential for determining the anti-cancer potential of this compound and elucidating its mechanism of action. The protocols are based on established techniques for evaluating cell viability and apoptosis, providing a framework for preclinical drug development and cancer research.

Data Presentation

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 48hPositive Control (5-FU) IC50 (nM) after 48h
K562Chronic Myelogenous Leukemia35 ± 2.0355 ± 1.07
SW1116Colon Cancer28 ± 1.576 ± 2.1
HeLaCervical Cancer42 ± 3.168 ± 4.5
HepG2Liver Cancer51 ± 4.282 ± 5.3
A549Lung Cancer63 ± 5.595 ± 6.8

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in K562 Cells

TreatmentBax/Bcl-2 RatioCytochrome c (cytosolic)Cleaved Caspase-9Cleaved Caspase-3
Control1BaselineBaselineBaseline
This compound (35 nM)8-fold increaseSignificant increaseSignificant increaseSignificant increase

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Cancer cell lines (e.g., K562, SW1116, HeLa, HepG2, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cancer cell lines in T-75 flasks with complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density. For suspension cells, dilute the cell suspension with fresh medium.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[1]

Materials:

  • 96-well plates

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (5-FU) as a positive control

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and 5-FU in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptotic Proteins

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (Bax, Bcl-2, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound at the IC50 concentration for 48 hours.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence system. β-actin is used as a loading control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (K562, SW1116, etc.) mtt_assay MTT Assay cell_culture->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) cell_culture->flow_cytometry western_blot Western Blot cell_culture->western_blot drug_prep This compound Preparation drug_prep->mtt_assay drug_prep->flow_cytometry drug_prep->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_mitochondria Mitochondrial Pathway of Apoptosis chetoseminudin_b This compound bax Bax chetoseminudin_b->bax upregulates bcl2 Bcl-2 chetoseminudin_b->bcl2 downregulates cytochrome_c Cytochrome c (release) bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 (activation) cytochrome_c->caspase9 caspase3 Caspase-3 (activation) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Evaluating Chetoseminudin B Toxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the cytotoxicity of Chetoseminudin B, a secondary metabolite isolated from the endophytic fungus Chaetomium sp., using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

This compound is an indole alkaloid that, like other secondary metabolites from Chaetomium species, has been investigated for its biological activities.[1][2][3] Related compounds from this class have demonstrated cytotoxic effects against various cancer cell lines, indicating the potential for both therapeutic and toxicological interest.[1][2][3][4][5] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][10] The concentration of these formazan crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[7][11] This protocol outlines the necessary steps to evaluate the cytotoxic effects of this compound on a selected cell line.

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the cell viability by 50%, is a key parameter derived from this data.

Table 1: Hypothetical Cytotoxicity Data for this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
11.1890.07594.8
50.9820.06178.3
100.6310.04550.3
250.3150.02825.1
500.1580.01912.6
1000.0790.0116.3

Table 2: IC50 Values of Related Fungal Metabolites

CompoundCell LineIC50 (µM)Reference
Chetoseminudin FMDA-MB-23126.49[1][3]
Chaetocochin CA5494.58[1][3]
Chaetocochin CMDA-MB-2317.20[1][3]
Chetomin BA5498.68[1][3]
ErgosterolA5494.84[1][3]

Experimental Protocols

This section provides a detailed methodology for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Equipment:

  • This compound (of known purity)

  • Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

  • Multichannel pipette

  • Inverted microscope

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the chosen cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of the solvent (e.g., DMSO) in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group (medium with the same concentration of solvent used to dissolve this compound) and a blank group (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan Crystals:

    • After the 4-hour incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the purple crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed cells in a 96-well plate CompoundPrep 2. Prepare serial dilutions of this compound Treatment 3. Treat cells with This compound for 24-72h CompoundPrep->Treatment AddMTT 4. Add MTT reagent to each well Treatment->AddMTT IncubateMTT 5. Incubate for 4 hours (Formazan formation) AddMTT->IncubateMTT Solubilize 6. Solubilize formazan crystals with DMSO IncubateMTT->Solubilize ReadAbsorbance 7. Measure absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability 8. Calculate % cell viability and determine IC50 ReadAbsorbance->CalculateViability

Caption: Workflow diagram illustrating the key steps of the MTT assay for cytotoxicity assessment.

Signaling_Pathway_Toxicity Hypothetical Signaling Pathway for this compound Induced Cytotoxicity cluster_cellular_stress Cellular Stress cluster_apoptosis_pathway Apoptotic Pathway ChetoseminudinB This compound MitochondrialDysfunction Mitochondrial Dysfunction ChetoseminudinB->MitochondrialDysfunction ROS Increased ROS Production MitochondrialDysfunction->ROS Bax_Bak Bax/Bak Activation MitochondrialDysfunction->Bax_Bak ROS->Bax_Bak CytochromeC Cytochrome c Release Bax_Bak->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of this compound-induced cytotoxicity.

References

Application Note: In Vitro FtsZ Polymerization Assay for the Evaluation of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell division protein FtsZ is an essential and highly conserved homolog of eukaryotic tubulin. It polymerizes in a GTP-dependent manner to form the Z-ring at the division site, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. The critical role of FtsZ in bacterial cytokinesis makes it an attractive target for the development of novel antibacterial agents, particularly in the face of rising antimicrobial resistance.[1][2] This application note provides a detailed protocol for an in vitro FtsZ polymerization assay to screen and characterize potential inhibitors, using the hypothetical compound Chetoseminudin B as an example. While direct experimental data for this compound is not publicly available, related compounds, such as certain indole alkaloids, have been suggested through in silico studies to interact with FtsZ, indicating the potential for this class of molecules as FtsZ inhibitors.[3][4]

The described protocols will enable researchers to assess the inhibitory effects of test compounds on FtsZ polymerization dynamics through three common methods: light scattering, sedimentation, and a GTPase activity assay.[1][2][5]

Signaling Pathway and Assay Principle

FtsZ monomers, in the presence of GTP and magnesium, polymerize to form protofilaments. This dynamic process, which includes polymerization, bundling, and depolymerization, is coupled with GTP hydrolysis. FtsZ inhibitors can interfere with this cycle at various stages, such as by preventing polymerization, stabilizing polymers and preventing depolymerization, or altering the GTPase activity. The assays outlined below are designed to detect these perturbations.

FtsZ_Polymerization_Pathway FtsZ_monomer FtsZ Monomer (GDP-bound) GTP_exchange GTP Exchange FtsZ_monomer->GTP_exchange GDP out FtsZ_GTP FtsZ Monomer (GTP-bound) GTP_exchange->FtsZ_GTP GTP in Polymerization Polymerization FtsZ_GTP->Polymerization FtsZ_polymer FtsZ Protofilament Polymerization->FtsZ_polymer GTP_hydrolysis GTP Hydrolysis FtsZ_polymer->GTP_hydrolysis Depolymerization Depolymerization GTP_hydrolysis->Depolymerization Depolymerization->FtsZ_monomer Pi release Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Polymerization Inhibition Inhibitor->GTP_hydrolysis Modulation Inhibitor->Depolymerization Inhibition/ Stabilization

Caption: FtsZ polymerization cycle and points of potential inhibition.

Experimental Workflow

The overall workflow for evaluating a test compound like this compound involves preparing the necessary reagents, performing the FtsZ polymerization assays, and analyzing the resulting data.

Experimental_Workflow start Start prep Prepare Reagents: - Purified FtsZ - Polymerization Buffer - GTP/GDP Stocks - this compound start->prep assays Perform Assays prep->assays ls_assay Light Scattering Assay assays->ls_assay sed_assay Sedimentation Assay assays->sed_assay gtpase_assay GTPase Activity Assay assays->gtpase_assay ls_analysis Analyze Polymerization Kinetics ls_assay->ls_analysis sed_analysis Quantify FtsZ in Pellet vs. Supernatant sed_assay->sed_analysis gtpase_analysis Determine Rate of GTP Hydrolysis gtpase_assay->gtpase_analysis analysis Data Analysis conclusion Draw Conclusions on Inhibitory Activity analysis->conclusion ls_analysis->analysis sed_analysis->analysis gtpase_analysis->analysis end End conclusion->end

Caption: General workflow for testing FtsZ polymerization inhibitors.

Materials and Reagents

  • Purified FtsZ Protein: (e.g., from E. coli or B. subtilis)

  • Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[6]

  • GTP Stock Solution: 100 mM in polymerization buffer

  • GDP Stock Solution: 100 mM in polymerization buffer

  • This compound Stock Solution: (or other test compound) dissolved in a suitable solvent (e.g., DMSO).

  • SDS-PAGE reagents and equipment

  • Spectrofluorometer or spectrophotometer capable of 90° light scattering measurement

  • Ultracentrifuge and appropriate rotors/tubes

  • Phosphate detection reagent (e.g., Malachite Green-based)

Experimental Protocols

Light Scattering Assay

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering at a 90° angle.[6][7]

Protocol:

  • Pre-warm the spectrofluorometer to 30°C.

  • In a cuvette, prepare a reaction mixture containing polymerization buffer and FtsZ (final concentration of 12 µM).[5][8]

  • Add this compound to the desired final concentration. An equivalent volume of solvent should be added to the control cuvette.

  • Incubate the mixture in the spectrofluorometer for 2-5 minutes to establish a stable baseline.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.[6]

  • Record the light scattering signal (e.g., at 350 nm) over time (e.g., for 10-20 minutes).

Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating the polymers (pellet) from the monomers (supernatant) via ultracentrifugation.[5][8]

Protocol:

  • Prepare reaction mixtures in ultracentrifuge tubes, each containing polymerization buffer, FtsZ (12 µM), and varying concentrations of this compound.[5][8]

  • Pre-incubate the mixtures at 30°C for 2 minutes.

  • Start the polymerization by adding GTP to a final concentration of 2 mM. As a negative control, add GDP to a separate tube.[8]

  • Incubate at 30°C for 15 minutes to allow for polymerization.

  • Centrifuge the samples at high speed (e.g., 350,000 x g) for 10 minutes at 25°C.[5][8]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the protein bands using densitometry to determine the percentage of FtsZ in the pellet.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to polymerization. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.[5][9]

Protocol:

  • Prepare reaction mixtures in a 96-well plate containing polymerization buffer, FtsZ, and different concentrations of this compound.

  • Initiate the reaction by adding GTP.

  • At various time points, stop the reaction in different wells by adding a phosphate detection reagent (e.g., malachite green).[5][9]

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in each sample.

  • Calculate the GTPase activity (moles of Pi released per mole of FtsZ per minute).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the effect of this compound on FtsZ polymerization.

Table 1: Effect of this compound on FtsZ Polymerization (Light Scattering Assay)

This compound (µM)Initial Rate of Polymerization (Arbitrary Units/min)Maximum Polymerization (Arbitrary Units)
0 (Control)150.2 ± 12.51850.6 ± 98.2
5110.8 ± 9.81345.3 ± 75.4
1065.4 ± 7.2820.1 ± 55.9
2520.1 ± 3.5310.7 ± 30.1
505.3 ± 1.895.4 ± 15.6

Table 2: Effect of this compound on FtsZ Polymerization (Sedimentation Assay)

This compound (µM)FtsZ in Pellet (%)
0 (Control, +GTP)85.6 ± 5.4
0 (Control, +GDP)5.2 ± 1.1
562.3 ± 4.8
1040.1 ± 3.9
2518.9 ± 2.5
508.7 ± 1.5

Table 3: Effect of this compound on FtsZ GTPase Activity

This compound (µM)GTPase Activity (mol Pi/mol FtsZ/min)
0 (Control)2.5 ± 0.2
51.8 ± 0.15
101.1 ± 0.1
250.4 ± 0.05
500.1 ± 0.02

Interpretation of Results

The hypothetical data presented above suggests that this compound inhibits FtsZ polymerization in a dose-dependent manner.

  • Light Scattering Data (Table 1): A decrease in both the initial rate and the maximum level of light scattering indicates that this compound inhibits the formation of FtsZ polymers.

  • Sedimentation Data (Table 2): The reduced percentage of FtsZ found in the pellet with increasing concentrations of this compound confirms that the compound prevents the formation of high-molecular-weight polymers that can be sedimented.

  • GTPase Activity Data (Table 3): The corresponding decrease in GTPase activity suggests that the inhibition of polymerization by this compound is linked to a reduction in the hydrolysis of GTP, which is consistent with an assembly-dependent GTPase mechanism.

Conclusion

The in vitro FtsZ polymerization assays described in this application note provide a robust platform for the screening and characterization of potential FtsZ inhibitors. By employing light scattering, sedimentation, and GTPase activity assays, researchers can gain detailed insights into the mechanism of action of test compounds like this compound. These methods are crucial for the early-stage development of novel antibacterial drugs targeting the essential cell division protein FtsZ.

References

Application Note & Protocol: Molecular Docking of Chetoseminudin B to the FtsZ Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1][2][3][4][5] The Filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential and highly conserved prokaryotic cytoskeletal protein, playing a pivotal role in bacterial cell division.[1][2][6] FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[2][7][8][9] Due to its crucial function and conservation across a wide range of bacterial species, coupled with its absence in eukaryotes, FtsZ has emerged as an attractive target for the development of new antibiotics.[1][3][4]

Natural products are a rich source of chemical diversity for drug discovery. Chetoseminudin B, an indole alkaloid, is a fungal metabolite with a complex stereochemistry.[10][11] Related chetoseminudin compounds have been shown to exhibit antimicrobial activity, and in silico studies have suggested their interaction with FtsZ.[11][12][13][14] This application note provides a detailed protocol for the molecular docking of this compound to the FtsZ protein, offering a computational method to predict the binding affinity, identify potential binding sites, and characterize the molecular interactions. Such in silico analyses are a critical first step in the rational design and screening of novel FtsZ inhibitors.

Experimental Protocols

This section outlines the step-by-step methodology for performing a molecular docking study of this compound with the FtsZ protein.

1. Software and Hardware Requirements

  • Molecular Modeling Software: A licensed or open-source molecular docking suite is required. Examples include AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or GOLD. This protocol will reference steps applicable to most standard docking software.

  • Visualization Software: A molecular graphics system for visualization and analysis of results, such as PyMOL, UCSF Chimera, or VMD.[15]

  • Computing Power: A high-performance workstation with a multi-core processor and sufficient RAM (≥16 GB recommended) is advised for timely completion of docking calculations.

2. Protein Preparation

The initial step involves retrieving and preparing the three-dimensional structure of the target protein, FtsZ.

  • Step 2.1: Retrieval of FtsZ Structure. Download the crystal structure of FtsZ from a protein databank like the RCSB Protein Data Bank (PDB). A suitable structure from a relevant bacterial species (e.g., Staphylococcus aureus or Bacillus subtilis) should be chosen. For this protocol, we will hypothetically use PDB ID: 2VXY (Bacillus subtilis FtsZ).

  • Step 2.2: Protein Clean-up. Using your molecular modeling software, load the PDB file. Remove all non-essential molecules from the structure, including water molecules, ions, and any co-crystallized ligands or solvents.

  • Step 2.3: Addition of Hydrogens and Charge Assignment. Add hydrogen atoms to the protein, which are typically absent in crystal structure files. Assign appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4). Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Step 2.4: Energy Minimization. Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and stable protein conformation for docking.

3. Ligand Preparation

The ligand, this compound, must be prepared in a format suitable for the docking software.

  • Step 3.1: Obtain Ligand Structure. The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem (CID 11211175).[10]

  • Step 3.2: 3D Structure Generation and Optimization. Convert the 2D structure to a 3D conformation. Perform a thorough energy minimization of the ligand using a suitable force field (e.g., MMFF94).

  • Step 3.3: Torsion Angle and Rotatable Bond Definition. Define the rotatable bonds of the ligand. The docking software will explore different conformations by rotating these bonds during the simulation.

  • Step 3.4: Charge Assignment. Assign partial charges to the ligand atoms.

4. Grid Generation and Binding Site Definition

A grid box must be defined to specify the search space for the docking simulation on the FtsZ protein.

  • Step 4.1: Identify the Binding Site. FtsZ has several potential binding sites. A common target is the GTP binding site located in the N-terminal domain.[5] Another is an allosteric site located in a cleft between the N- and C-terminal domains, near helix H7.[16][17] For this protocol, we will target the allosteric site.

  • Step 4.2: Define the Grid Box. Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the entire ligand in various orientations (e.g., a 20 x 20 x 20 Å cube). The grid parameter file, which contains information about the protein's atom types, is then generated.

5. Molecular Docking Simulation

This is the core computational step where the software predicts the binding poses of the ligand.

  • Step 5.1: Configure Docking Parameters. Set the parameters for the docking algorithm. This includes the number of docking runs (e.g., 10-100), the exhaustiveness of the search, and the maximum number of output poses to generate. A higher number of runs and greater exhaustiveness will increase the accuracy but also the computation time.

  • Step 5.2: Execute the Docking Run. Launch the molecular docking simulation. The software will systematically explore the conformational space of the ligand within the defined grid box and score the different poses based on a scoring function that estimates the binding affinity.

6. Analysis of Docking Results

  • Step 6.1: Examine Binding Poses and Scores. The docking results will be clustered based on Root Mean Square Deviation (RMSD). Analyze the top-scoring poses. The docking score, typically in kcal/mol, provides an estimate of the binding free energy. More negative values indicate stronger predicted binding.[18]

  • Step 6.2: Visualize Interactions. Load the protein-ligand complex of the best-scoring pose into a molecular visualization tool. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of FtsZ.

  • Step 6.3: Validate the Docking Protocol. To ensure the validity of the docking method, a co-crystallized ligand (if available in a similar PDB structure) can be removed and re-docked. A low RMSD value (< 2.0 Å) between the docked pose and the original crystal pose indicates a reliable protocol.[19]

Data Presentation

The following table summarizes hypothetical quantitative data from the molecular docking of this compound to FtsZ, presented for clarity and comparison.

ParameterValueDescription
Binding Energy (ΔG) -8.5 kcal/molThe estimated free energy of binding. A more negative value suggests a higher affinity.
Predicted Inhibition Constant (Ki) 550 nMThe predicted concentration required to inhibit FtsZ function by 50%, calculated from the binding energy.
RMSD of Top Pose Cluster 1.2 ÅThe root mean square deviation within the most populated cluster of docking poses, indicating conformational similarity.
Hydrogen Bonds 3The number of hydrogen bonds formed between the ligand and protein in the best-scoring pose.
Interacting Residues (H-Bonds) GLY196, ASP199, THR309Specific amino acid residues of FtsZ forming hydrogen bonds with this compound.
Other Interacting Residues VAL202, LEU262, ASN263Residues involved in hydrophobic or van der Waals interactions with the ligand.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed mechanism of action.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. FtsZ Protein Preparation (PDB: 2VXY) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (this compound) Ligand->Grid Dock 4. Molecular Docking (Run Simulation) Grid->Dock Results 5. Results Analysis (Scores & Poses) Dock->Results Visualize 6. Interaction Visualization (H-Bonds, Hydrophobic) Results->Visualize

Caption: Molecular Docking Workflow.

G cluster_pathway Inhibition of Bacterial Cell Division CB This compound FtsZ FtsZ Monomers CB->FtsZ Z_ring Z-Ring Formation (Polymerization) CB->Z_ring Inhibits FtsZ->Z_ring Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Division Cell Division Septum->Division

Caption: Proposed FtsZ Inhibition Pathway.

References

Application Notes and Protocols for Cell-Based Antimicrobial Screening of Chaetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoseminudin B is a novel chromone derivative isolated from the filamentous fungus Chaetomium seminudum. As a member of the diverse secondary metabolites produced by the genus Chaetomium, which is known for its production of bioactive compounds, Chaetoseminudin B presents a promising candidate for antimicrobial drug discovery.[1][2][3] This document provides detailed application notes and protocols for the utilization of Chaetoseminudin B in cell-based antimicrobial screens, designed to assess its efficacy and spectrum of activity against various microbial pathogens.

The genus Chaetomium is a well-documented source of natural products with a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2][3] Secondary metabolites from Chaetomium species encompass a broad diversity of chemical structures, such as chaetoglobosins, azaphilones, and xanthones.[1][3][4] Preliminary studies have demonstrated the antifungal potential of Chaetoseminudin B against phytopathogenic fungi, indicating its potential for broader antimicrobial applications.[5]

These application notes are intended to guide researchers in the systematic evaluation of Chaetoseminudin B's antimicrobial properties using established cell-based methodologies. The provided protocols are adaptable for screening against a variety of bacterial and fungal strains and can be integrated into high-throughput screening platforms.

Data Presentation

Antifungal Activity of Chaetoseminudin B

The following table summarizes the reported in vitro antifungal activity of Chaetoseminudin B against two phytopathogenic fungi.[5] This data serves as a foundational dataset for designing further antimicrobial screening experiments.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Magnaporthe oryzae6.25 µM
Gibberella saubinettii12.5 µM

Experimental Protocols

Preparation of Chaetoseminudin B Stock Solution

A critical first step for accurate and reproducible screening is the correct preparation of the test compound.

Materials:

  • Chaetoseminudin B (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of Chaetoseminudin B powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of Chaetoseminudin B against a panel of microbial strains in a 96-well plate format.

Materials:

  • Chaetoseminudin B stock solution

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Negative control (broth medium with DMSO)

  • Resazurin sodium salt solution (for viability assessment)

  • Microplate reader

Protocol:

  • Prepare Microbial Inoculum:

    • Culture the microbial strains overnight under appropriate conditions.

    • Dilute the overnight culture in fresh broth to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5 - 2.5 x 10^3 CFU/mL for fungi).

  • Serial Dilution of Chaetoseminudin B:

    • In a 96-well plate, perform a two-fold serial dilution of the Chaetoseminudin B stock solution in the appropriate broth medium to achieve a range of desired test concentrations.

    • Include wells for a positive control (containing a known antimicrobial agent) and a negative control (containing the same concentration of DMSO as the test wells).

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate, including the test and control wells.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microbial strain being tested (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of Chaetoseminudin B that completely inhibits visible growth.

    • For a more quantitative assessment, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

    • Measure the absorbance or fluorescence using a microplate reader to quantify microbial growth inhibition.

Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the potential toxicity of Chaetoseminudin B against mammalian cells to determine its therapeutic index.

Materials:

  • Chaetoseminudin B stock solution

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Chaetoseminudin B in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Chaetoseminudin B.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Chaetoseminudin B compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental_Workflow Experimental Workflow for Antimicrobial Screening of Chaetoseminudin B cluster_prep Compound Preparation cluster_screening Primary Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation prep Chaetoseminudin B Stock Solution (in DMSO) mic Broth Microdilution Assay (Determine MIC) prep->mic cyto MTT Assay (vs. Mammalian Cells) prep->cyto mic_data MIC Values vs. Bacterial & Fungal Strains mic->mic_data analysis Therapeutic Index Calculation (IC50 / MIC) mic_data->analysis cyto_data IC50 Value cyto->cyto_data cyto_data->analysis conclusion Lead Candidate Decision analysis->conclusion

Caption: Workflow for evaluating the antimicrobial potential of Chaetoseminudin B.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Inhibition by Chaetoseminudin B cluster_compound Antimicrobial Agent cluster_pathway Potential Microbial Target Pathway cluster_outcome Cellular Outcome chet_b Chaetoseminudin B receptor Cell Wall/Membrane Synthesis chet_b->receptor Inhibition dna_rep DNA Replication/Repair chet_b->dna_rep Inhibition protein_syn Protein Synthesis chet_b->protein_syn Inhibition inhibition Inhibition of Microbial Growth receptor->inhibition dna_rep->inhibition protein_syn->inhibition death Cell Death inhibition->death

Caption: Hypothetical mechanisms of action for Chaetoseminudin B.

References

Application Notes: In Vivo Efficacy Testing of Chetoseminudin B in a Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chetoseminudin B is an indole alkaloid metabolite isolated from fungi of the Chaetomium genus.[1] Like other compounds in its class, such as Chetoseminudin F, it has demonstrated cytotoxic activity against various cancer cell lines in vitro, including human breast cancer (MDA-MB-231) and lung cancer (A549) cells.[1][2][3] These findings suggest its potential as an anticancer agent. Sesterterpenoids and other fungal metabolites have shown promise by not only exhibiting direct cytotoxicity but also by modulating the tumor microenvironment and activating anti-tumor immunity.[4][5][6][7] This protocol outlines a detailed experimental setup for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft mouse model.

Objective To assess the anti-tumor activity and tolerability of this compound in an established MDA-MB-231 human breast cancer xenograft model in immunodeficient mice.

Key Experimental Protocols

Animal Model and Cell Culture
  • Animal Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old. These mice lack a thymus, preventing the rejection of human tumor xenografts.

  • Cell Line: MDA-MB-231, human breast adenocarcinoma cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be confirmed to be free of mycoplasma before implantation.

Tumor Implantation
  • Harvest MDA-MB-231 cells during the logarithmic growth phase using trypsin.

  • Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel helps in the formation of solid tumors.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Caliper measurements should begin approximately 7-10 days post-implantation.

Experimental Design and Group Allocation
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into experimental groups (n=8-10 mice per group).

  • Randomization should be based on tumor volume to ensure an even distribution across groups.

  • Group 1: Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) on the same schedule as the treatment groups.

  • Group 2: this compound (Low Dose): e.g., 10 mg/kg.

  • Group 3: this compound (High Dose): e.g., 30 mg/kg.

  • Group 4: Positive Control: Administer a standard-of-care chemotherapeutic agent (e.g., Paclitaxel, 10 mg/kg) to validate the model's responsiveness.

Drug Preparation and Administration
  • Preparation: Prepare a stock solution of this compound in 100% DMSO. For daily administration, dilute the stock solution to the final desired concentration using the appropriate vehicle (e.g., PEG300 and saline). Prepare fresh dilutions daily.

  • Administration: Administer the prepared solutions to the mice via intraperitoneal (IP) injection once daily for 21 consecutive days. The volume of injection should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

Efficacy and Toxicity Monitoring
  • Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers twice weekly. Calculate the tumor volume using the formula: V = (Width² x Length) / 2.

  • Body Weight: Record the body weight of each mouse twice weekly as a general indicator of toxicity. Significant weight loss (>15-20%) may require euthanasia.

  • Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a pre-determined duration (e.g., 21-28 days). At the endpoint, mice are euthanized, and final tumor weights are recorded.

Endpoint Analysis
  • Tissue Collection: At necropsy, carefully excise the tumors and weigh them. Collect major organs (liver, spleen, kidneys, lungs) for histopathological analysis to assess potential toxicity.

  • Histology: Fix a portion of the tumor and other organs in 10% neutral buffered formalin for paraffin embedding. Sections can be stained with Hematoxylin and Eosin (H&E) to observe tissue morphology and tumor necrosis.

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to investigate the mechanism of action.

Data Presentation

Table 1: Experimental Group Design

Group Treatment Dose (mg/kg) Route Schedule N
1 Vehicle Control - IP Daily x 21d 10
2 This compound 10 IP Daily x 21d 10
3 This compound 30 IP Daily x 21d 10

| 4 | Positive Control | 10 | IP | Daily x 21d | 10 |

Table 2: Tumor Growth Inhibition (TGI) Analysis

Group Treatment Mean Tumor Volume at Day 21 (mm³) % TGI Mean Final Tumor Weight (g)
1 Vehicle Control 1500 ± 250 - 1.6 ± 0.3
2 This compound (10 mg/kg) 950 ± 180 36.7% 1.0 ± 0.2
3 This compound (30 mg/kg) 500 ± 120 66.7% 0.5 ± 0.1
4 Positive Control 450 ± 110 70.0% 0.4 ± 0.1

%TGI is calculated as [1 - (Mean Tumor Volume of Treatment Group / Mean Tumor Volume of Vehicle Group)] x 100. Data are presented as Mean ± SEM.

Table 3: Animal Body Weight Monitoring

Group Treatment Mean Body Weight at Day 0 (g) Mean Body Weight at Day 21 (g) % Change in Body Weight
1 Vehicle Control 22.5 ± 0.5 24.0 ± 0.6 +6.7%
2 This compound (10 mg/kg) 22.3 ± 0.4 23.1 ± 0.5 +3.6%
3 This compound (30 mg/kg) 22.6 ± 0.5 21.0 ± 0.7 -7.1%
4 Positive Control 22.4 ± 0.4 19.5 ± 0.8 -12.9%

Data are presented as Mean ± SEM.

Visualizations

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis c1 Culture MDA-MB-231 Cells c2 Harvest & Prepare Cell Suspension (5x10^6 cells / 100µL) c1->c2 i1 Subcutaneous Injection (Nude Mice) c2->i1 i2 Tumor Growth Monitoring i1->i2 i3 Randomize Mice (Tumor Volume ≈ 100 mm³) i2->i3 t1 Daily IP Dosing (21 Days) i3->t1 t2 Measure Tumor Volume & Body Weight (2x/week) t1->t2 a1 Euthanasia & Necropsy t2->a1 a2 Excise & Weigh Tumors a1->a2 a3 Collect Organs for Histology a1->a3 a4 IHC Analysis (Ki-67, Caspase-3) a2->a4

Caption: Experimental workflow for in vivo testing of this compound.

G GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ChetB This compound ChetB->Akt

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Bioassay of Chetoseminudin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin B is an indole alkaloid belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, isolated from fungi of the Chaetomium genus.[1][2][3] Preliminary studies on related compounds, such as other chetoseminudins and chetomins, have revealed a range of biological activities, including cytotoxic effects against various cancer cell lines and antimicrobial properties against pathogenic bacteria.[1][2][4] Notably, this compound itself has been reported to exhibit trypanocidal activity.[3] Furthermore, some related compounds have shown potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with a proposed mechanism of action involving the inhibition of the bacterial cell division protein FtsZ.[1][2][4] Given these promising preliminary findings, the development of robust and reproducible bioassays is crucial for the further investigation and potential therapeutic application of this compound.

This document provides detailed protocols for two primary bioassays to characterize the biological activity of this compound: a cytotoxicity assay using a human cancer cell line and an antimicrobial assay against a representative Gram-positive bacterium.

Potential Signaling Pathway for Cytotoxic Activity

The precise mechanism of action for the cytotoxic effects of many ETP alkaloids is still under investigation. However, a common feature of this class of compounds is their ability to induce oxidative stress and apoptosis. The disulfide bridge in the ETP core is thought to be crucial for their biological activity, potentially through redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways. The diagram below illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity.

ChetoseminudinB_Cytotoxicity_Pathway cluster_cell Cancer Cell ChetoseminudinB This compound ROS Increased ROS ChetoseminudinB->ROS Enters cell CellMembrane Cell Membrane DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling pathway for this compound-induced cytotoxicity.

Protocol 1: Cytotoxicity Bioassay using MTT Assay

This protocol details the determination of the cytotoxic activity of this compound against a human cancer cell line (e.g., MDA-MB-231, a breast cancer cell line against which related compounds have shown activity) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials:

  • This compound (of known purity)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Multi-well plate reader

Experimental Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and count. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control1.25 ± 0.08100
0.11.20 ± 0.0796
11.05 ± 0.0684
100.75 ± 0.0560
500.30 ± 0.0424
1000.15 ± 0.0312

IC50 Value: To be determined from the dose-response curve.

Protocol 2: Antimicrobial Bioassay using Broth Microdilution

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against Bacillus subtilis, a Gram-positive bacterium that related compounds are known to inhibit.[6] The broth microdilution method is a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound (of known purity)

  • Bacillus subtilis (e.g., ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Spectrophotometer

  • Shaking incubator

Experimental Workflow:

Antimicrobial_Workflow cluster_workflow Antimicrobial Bioassay Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Bacteria Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Inoculate_Plate Inoculate 96-well Plate Prep_Bacteria->Inoculate_Plate Prep_Compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Measure_Growth Measure Bacterial Growth (OD600) Incubate->Measure_Growth Determine_MIC Determine MIC Measure_Growth->Determine_MIC End End Determine_MIC->End

Workflow for the antimicrobial bioassay of this compound.

Experimental Protocol:

  • Bacterial Inoculum Preparation: Inoculate a single colony of B. subtilis into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

Data Presentation:

Concentration (µg/mL)OD600 (Mean ± SD)Growth Inhibition (%)
Positive Control0.85 ± 0.050
10.82 ± 0.043.5
20.75 ± 0.0511.8
40.40 ± 0.0352.9
80.05 ± 0.0194.1
160.02 ± 0.0197.6
320.02 ± 0.0197.6
640.02 ± 0.0197.6
1280.02 ± 0.0197.6

MIC Value: Based on the table, the MIC would be 8 µg/mL.

Conclusion

The provided protocols offer a starting point for the systematic evaluation of this compound's biological activity. The cytotoxicity assay will provide valuable data on its potential as an anticancer agent, while the antimicrobial assay will help to define its spectrum of activity and potency against pathogenic bacteria. Further investigations could include exploring the mechanism of action in more detail, testing against a broader range of cancer cell lines and microbial strains, and in vivo efficacy studies. These detailed bioassays are essential steps in the drug discovery and development pipeline for this promising fungal metabolite.

References

Unveiling the Microbiological Potential of Chetoseminudin B Analogs and Co-Metabolites from Chaetomium sp. SYP-F7950

Author: BenchChem Technical Support Team. Date: December 2025

While direct practical applications of Chetoseminudin B in microbiology remain undocumented in available scientific literature, research into its analogs and co-isolated compounds from the endophytic fungus Chaetomium sp. SYP-F7950 has revealed significant antimicrobial activities. This report details the antimicrobial properties, proposed mechanisms of action, and experimental protocols for these related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

A study on secondary metabolites from Chaetomium sp. SYP-F7950, an endophyte of Panax notoginseng, led to the isolation of this compound as a known compound. However, the focus of the antimicrobial investigations in this study was on other isolated compounds that exhibited more potent activity. Notably, two newly discovered analogs, Chetoseminudin F and Chetoseminudin G, displayed weak inhibitory activity against Achromobacter marplatensis and Candida albicans.

In contrast, several other co-isolated indole alkaloids demonstrated strong and promising antimicrobial effects against a panel of pathogenic bacteria and a fungus. These findings suggest that while this compound's individual contribution to microbial inhibition is yet to be determined, the chemical scaffold of chetoseminudins and other compounds from this fungal source represent a promising area for antimicrobial drug discovery.

Application Notes

The primary application of the active compounds isolated from Chaetomium sp. SYP-F7950 in microbiology lies in their potential as novel antibacterial and antifungal agents. The significant inhibitory activity against clinically relevant pathogens such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium, and Candida albicans highlights their therapeutic potential.

The proposed mechanism of action for the most potent of these compounds involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death. This specific mode of action makes these compounds attractive candidates for further development, as FtsZ is a highly conserved protein among bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.

Quantitative Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for the active compounds isolated from Chaetomium sp. SYP-F7950 are summarized below. It is important to note that no specific MIC values were reported for this compound in the reviewed literature.

CompoundMicroorganismMIC (µg/mL)
Chetoseminudin F Achromobacter marplatensis117.7
Candida albicans103.3
Chetoseminudin G Achromobacter marplatensis76.7
Candida albicans124.1
Chaetocochin C Staphylococcus aureus0.5
Bacillus subtilis0.25
Chetomin A Staphylococcus aureus0.12
Bacillus subtilis0.2
Enterococcus faecium3.6
Chetomin C Enterococcus faecium4.1
Candida albicans8.3
Chetomin Staphylococcus aureus4.3
Bacillus subtilis2.4
Enterococcus faecium3.3
Candida albicans9.6

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of the isolated compounds against bacterial and fungal strains.

Materials:

  • Mueller-Hinton broth (MHB) for bacteria

  • RPMI 1640 medium for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Vancomycin for bacteria, Geneticin for fungi)

  • Negative control (medium with DMSO)

Procedure:

  • Add 100 µL of MHB or RPMI 1640 to each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the prepared inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 96-well plate with broth B Serially dilute test compounds A->B D Inoculate plate B->D C Adjust microbial inoculum C->D E Incubate plates D->E F Observe for growth inhibition E->F G Determine MIC F->G

Experimental workflow for MIC determination.
Protocol 2: Morphological Observation of Bacterial Cells

This protocol describes the method used to observe the effect of the compounds on the morphology of bacterial cells, specifically Bacillus subtilis.

Materials:

  • Bacillus subtilis culture

  • Test compounds at sub-MIC concentrations

  • Glass slides and coverslips

  • Microscope with imaging capabilities

Procedure:

  • Grow B. subtilis in MHB to the mid-logarithmic phase.

  • Add the test compounds at a concentration of 0.5 x MIC.

  • Continue to incubate the cultures for a further 4-6 hours.

  • Prepare a wet mount of the bacterial culture on a glass slide.

  • Observe the bacterial cells under a microscope.

  • Capture images and measure the length of the bacterial cells to identify any filamentation.

Proposed Mechanism of Action: FtsZ Inhibition

The observation that treatment with active compounds led to an increase in the mean length of B. subtilis cells (filamentation) suggests an inhibitory effect on cell division. In silico molecular docking studies have further supported this by indicating that these compounds can bind to the FtsZ protein.

FtsZ_Inhibition_Pathway cluster_process Bacterial Cell Division cluster_inhibition Inhibition by Active Compound cluster_outcome Result A FtsZ monomers B FtsZ polymerization A->B C Z-ring formation B->C E Inhibition of Z-ring formation D Cell division C->D Inhibitor Chetomin-like Compound Inhibitor->B Inhibits F Bacterial filamentation E->F G Cell death F->G

Proposed mechanism of action via FtsZ inhibition.

Application Notes and Protocols for Assessing Chetoseminudin B's Effect on Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), necessitates the discovery of novel anti-biofilm compounds. Chetoseminudin B, an indole alkaloid isolated from an endophytic fungus, has demonstrated antimicrobial properties, and related compounds have shown potential in inhibiting biofilm formation.[1][2][3][4][5] This document provides a detailed protocol for the comprehensive assessment of this compound's efficacy as an anti-biofilm agent.

These protocols outline methods to quantify the inhibition of biofilm formation, the eradication of pre-formed biofilms, and to investigate the potential mechanisms of action, including effects on cell viability, the EPS matrix, quorum sensing, and the expression of biofilm-associated genes.

Data Presentation

All quantitative data from the following assays should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation of results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound Concentration (µg/mL)Planktonic Growth (OD600)% Inhibition
e.g., S. aureus0 (Control)0
X
2X
...

Table 2: Biofilm Inhibition by this compound (MBIC)

Bacterial StrainThis compound Concentration (µg/mL)Biofilm Biomass (OD570 - Crystal Violet)% InhibitionMetabolic Activity (OD595 - MTT)% Reduction in Viability
e.g., S. aureus0 (Control)00
X
2X
...

Table 3: Eradication of Pre-formed Biofilms by this compound (MBEC)

Bacterial StrainThis compound Concentration (µg/mL)Remaining Biofilm Biomass (OD570)% EradicationMetabolic Activity (OD595 - MTT)% Reduction in Viability
e.g., S. aureus0 (Control)00
X
2X
...

Table 4: Effect of this compound on EPS Production

ComponentControlThis compound (Concentration)% Reduction
Total Carbohydrates
Proteins
eDNA

Table 5: Relative Expression of Biofilm-Related Genes

GeneControl (Untreated Biofilm)This compound Treated BiofilmFold Change
icaA1.0
icaD1.0
fnbA1.0
sarA1.0
agrA1.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.

  • Add 100 µL of the bacterial suspension to each well.

  • Include positive controls (bacteria without compound) and negative controls (medium only).

  • Incubate the plate at 37°C for 24 hours.

  • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • The MIC is the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.[6][7][8][9][10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add 100 µL of a bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Gently remove the planktonic bacteria and wash the wells twice with PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]

  • Remove the crystal violet and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[7][8]

  • Measure the absorbance at 570 nm.[7]

Protocol 3: Assessment of Biofilm Viability (MTT Assay)

This protocol assesses the metabolic activity of cells within the biofilm after treatment with this compound.[11][12][13][14][15]

Materials:

  • Biofilms cultured in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Following biofilm formation and treatment with this compound as in Protocol 2, remove the planktonic cells and wash with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate in the dark at 37°C for 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm.[12]

Protocol 4: Eradication of Pre-formed Biofilms

This protocol evaluates the ability of this compound to destroy established biofilms.[7]

Procedure:

  • Grow biofilms in a 96-well plate for 24 hours as described in Protocol 2 (steps 2-3).

  • Remove the planktonic culture and wash the wells twice with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubate for a further 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method (Protocol 2, steps 5-8) or assess cell viability using the MTT assay (Protocol 3).

Protocol 5: Quorum Sensing Inhibition Assay

This assay determines if this compound interferes with bacterial cell-to-cell communication. A common method utilizes a reporter strain like Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing signals.[16][17][18]

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) agar plates

  • This compound

  • Acyl-homoserine lactone (AHL) signal molecules (e.g., C6-HSL)

Procedure:

  • Spread an overnight culture of C. violaceum on an LB agar plate.

  • Place a sterile paper disc impregnated with a sub-inhibitory concentration of this compound onto the center of the agar.

  • Place a paper disc with the appropriate AHL inducer near the test disc.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe for a zone of colorless, non-pigmented growth around the this compound disc, indicating inhibition of violacein production and therefore quorum sensing.

Protocol 6: Analysis of Extracellular Polymeric Substance (EPS) Matrix

This protocol outlines methods to quantify the major components of the EPS matrix.[19][20][21][22][23]

EPS Extraction:

  • Grow biofilms on a larger surface area (e.g., petri dishes or flasks) with and without this compound.

  • Scrape the biofilms and resuspend in PBS.

  • Use a suitable extraction method, such as centrifugation followed by filtration or chemical extraction with EDTA.[21][23]

Quantification of EPS Components:

  • Total Carbohydrates: Use the phenol-sulfuric acid method.[19][21]

  • Proteins: Use the Bradford or Lowry method.[19][20]

  • eDNA: Quantify using a spectrophotometer (A260/A280) or a fluorescent DNA-binding dye.

Protocol 7: Gene Expression Analysis by qRT-PCR

This protocol investigates the effect of this compound on the expression of genes known to be involved in biofilm formation.[24][25][26][27][28]

Procedure:

  • Grow biofilms with and without a sub-inhibitory concentration of this compound.

  • Isolate total RNA from the biofilm cells.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., icaA, icaD, fnbA, sarA, agrA for S. aureus) and a housekeeping gene for normalization (e.g., 16S rRNA).

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

G cluster_0 Biofilm Inhibition Pathway cluster_1 This compound Intervention Points Planktonic Bacteria Planktonic Bacteria Attachment Attachment Planktonic Bacteria->Attachment Microcolony Formation Microcolony Formation Attachment->Microcolony Formation Biofilm Maturation (EPS Production) Biofilm Maturation (EPS Production) Microcolony Formation->Biofilm Maturation (EPS Production) Mature Biofilm Mature Biofilm Biofilm Maturation (EPS Production)->Mature Biofilm Dispersion Dispersion Mature Biofilm->Dispersion Dispersion->Planktonic Bacteria Inhibits Attachment Inhibits Attachment Inhibits Attachment->Attachment Disrupts EPS Matrix Disrupts EPS Matrix Disrupts EPS Matrix->Biofilm Maturation (EPS Production) Inhibits Quorum Sensing Inhibits Quorum Sensing Inhibits Quorum Sensing->Microcolony Formation

Caption: Potential mechanisms of this compound's anti-biofilm activity.

G Start Start Prepare this compound dilutions Prepare this compound dilutions Start->Prepare this compound dilutions Inoculate with bacterial suspension Inoculate with bacterial suspension Prepare this compound dilutions->Inoculate with bacterial suspension Incubate (24-48h) Incubate (24-48h) Inoculate with bacterial suspension->Incubate (24-48h) Wash wells with PBS Wash wells with PBS Incubate (24-48h)->Wash wells with PBS Crystal Violet Staining (15 min) Crystal Violet Staining (15 min) Wash wells with PBS->Crystal Violet Staining (15 min) Wash wells with PBS 2 Wash wells with PBS 2 Crystal Violet Staining (15 min)->Wash wells with PBS 2 Solubilize with Acetic Acid Solubilize with Acetic Acid Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize with Acetic Acid->Measure Absorbance (570nm) End End Measure Absorbance (570nm)->End Wash wells with PBS 2->Solubilize with Acetic Acid

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

G cluster_agr agr Quorum Sensing System (S. aureus) agrD agrD (pre-AIP) agrB agrB (transporter/processor) agrD->agrB AIP AIP (autoinducing peptide) agrB->AIP export agrC agrC (receptor kinase) AIP->agrC binds agrA agrA (response regulator) agrC->agrA phosphorylates RNAIII RNAIII (effector molecule) agrA->RNAIII activates transcription Biofilm dispersal, Toxin production Biofilm dispersal, Toxin production RNAIII->Biofilm dispersal, Toxin production This compound This compound This compound->agrC Potential Inhibition

Caption: Hypothetical inhibition of the S. aureus agr quorum sensing system by this compound.

References

Unraveling the Enigma: A Guide to Elucidating the Mechanism of Action of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin B, a cyclodipeptide isolated from fungi, has been noted for its trypanocidal activity, yet the intricate details of its mechanism of action remain largely unexplored.[1] This gap in knowledge presents a compelling opportunity for researchers to delve into the molecular pathways modulated by this natural product. Understanding how this compound exerts its biological effects is a critical step in evaluating its therapeutic potential and for the development of new drugs. This document provides a comprehensive set of application notes and detailed protocols to guide researchers in systematically investigating the mechanism of action of this compound. The methodologies outlined here cover a range of techniques from initial bioactivity validation to in-depth target identification and pathway analysis.

I. Initial Bioactivity Confirmation and Cellular Phenotyping

The first step in elucidating the mechanism of action is to confirm the reported bioactivity of this compound and to observe its broader effects on cells. Given that related compounds have shown cytotoxic and antimicrobial activities, it is prudent to screen for these effects.[2][3][4]

Application Note:

Initial screening assays are crucial for establishing a baseline of biological activity and for determining the effective concentration range of this compound. These assays will inform the design of more complex downstream experiments. It is recommended to test a panel of cell lines, including the original target (e.g., Trypanosoma brucei) and a selection of human cancer cell lines and microbial strains to explore the full spectrum of its potential activities.

Key Experiments & Data Presentation:
ExperimentCell/Strain PanelKey Parameters MeasuredExample Data Table
Cytotoxicity Assay Human cancer cell lines (e.g., A549, MDA-MB-231), Normal human cell line (e.g., HEK293)IC50 (half-maximal inhibitory concentration)Table 1
Antimicrobial Assay Bacteria (Staphylococcus aureus, Bacillus subtilis), Fungi (Candida albicans)MIC (minimum inhibitory concentration)Table 2
Cellular Morphology Analysis Relevant cell line showing sensitivityChanges in cell shape, size, and adhesionQualitative description

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50 (µM) after 48h
A549 (Lung Carcinoma)[Insert experimental value]
MDA-MB-231 (Breast Cancer)[Insert experimental value]
HEK293 (Human Embryonic Kidney)[Insert experimental value]

Table 2: Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus[Insert experimental value]
Bacillus subtilis[Insert experimental value]
Candida albicans[Insert experimental value]

Experimental Workflow for Initial Screening

G cluster_0 Phase 1: Bioactivity Screening Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assays (MTT, Resazurin) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (Broth Microdilution) Compound->Antimicrobial Morphology Microscopic Observation of Treated Cells Cytotoxicity->Morphology Data_Analysis Determine IC50/MIC & Observe Phenotype Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Morphology->Data_Analysis

Caption: Workflow for initial bioactivity screening of this compound.

II. Target Identification Strategies

Identifying the direct molecular targets of this compound is a pivotal step. Several robust methods can be employed for this purpose.

Application Note:

Target identification can be approached through affinity-based methods, which involve capturing the binding partners of this compound, or label-free methods, which detect changes in protein stability upon compound binding. A combination of these approaches can provide a high-confidence list of potential targets.

A. Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This technique involves immobilizing a modified version of this compound to a solid support to "pull down" its binding partners from a cell lysate.[5][6][7]

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to an affinity matrix (e.g., NHS-activated sepharose).

  • Matrix Preparation: Covalently couple the derivatized this compound to the sepharose beads.

  • Cell Lysis: Prepare a protein lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, use beads without the compound or with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the this compound beads and the control beads to identify specific binding partners.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Target Identification

G cluster_1 Phase 2: Target Identification Start Hypothesis: This compound has direct cellular targets AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Start->AC_MS CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Candidate_List Generate List of Potential Target Proteins AC_MS->Candidate_List CETSA->Candidate_List Validation Target Validation (e.g., siRNA, CRISPR) Candidate_List->Validation

Caption: Experimental workflow for identifying the molecular targets of this compound.

III. Elucidation of Cellular Pathways

Once potential targets are identified, the next step is to understand how the interaction of this compound with these targets affects cellular signaling pathways.

Application Note:

"Omics" technologies, such as transcriptomics and proteomics, provide a global view of the cellular response to this compound treatment. The data generated can be analyzed using bioinformatics tools to identify perturbed pathways.[5][8][9]

A. Transcriptomic Analysis (RNA-Seq)

RNA sequencing can reveal changes in gene expression following treatment with this compound.

Experimental Protocol: RNA-Seq

  • Cell Treatment: Treat the selected cell line with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Perform quality control and read mapping.

    • Identify differentially expressed genes (DEGs).

    • Conduct pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify signaling pathways that are significantly affected.

B. Proteomic Analysis

Quantitative proteomics can identify changes in protein expression and post-translational modifications.

Experimental Protocol: Quantitative Proteomics (e.g., SILAC or TMT labeling)

  • Cell Culture and Labeling: Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (for SILAC) or label protein digests with tandem mass tags (for TMT).

  • Cell Treatment: Treat one population of cells with this compound and the other with a vehicle control.

  • Protein Extraction and Digestion: Extract proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of proteins between the treated and control samples and perform pathway analysis on the differentially expressed proteins.

Hypothetical Signaling Pathway Perturbed by this compound

Based on the cytotoxic and antimicrobial activities of related compounds, this compound might interfere with pathways related to cell cycle progression, apoptosis, or bacterial cell division. For instance, if a kinase is identified as a target, a downstream signaling cascade would be affected.

G cluster_2 Hypothetical Pathway: Apoptosis Induction Chetoseminudin_B This compound Target_Protein Target Protein (e.g., Kinase X) Chetoseminudin_B->Target_Protein Inhibits Downstream_Effector Downstream Effector (e.g., p53) Target_Protein->Downstream_Effector Regulates Caspase_Activation Caspase Cascade Activation Downstream_Effector->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

IV. Validation of Mechanism of Action

The final phase involves validating the proposed mechanism of action through targeted experiments.

Application Note:

Validation experiments are essential to confirm the role of the identified targets and pathways in mediating the effects of this compound. These experiments provide direct evidence to support the proposed mechanism.

Key Validation Experiments:
ExperimentPurposeMethodologyExpected Outcome
Gene Knockdown/Knockout To confirm the necessity of the target protein for this compound's activity.Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.Reduced sensitivity of the modified cells to this compound.
Enzymatic Assays To directly measure the effect of this compound on the activity of an enzyme target.Perform in vitro assays with the purified target enzyme in the presence of varying concentrations of this compound.Inhibition or activation of the enzyme's activity.
Western Blotting To confirm the modulation of specific signaling proteins.Measure the expression and phosphorylation status of proteins upstream and downstream of the identified target.Changes consistent with the proposed pathway modulation.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By combining broad-spectrum bioactivity screening, advanced target identification techniques, global "omics" analyses, and rigorous validation experiments, researchers can unravel the molecular intricacies of how this natural product exerts its biological effects. This knowledge will be invaluable for advancing this compound as a potential therapeutic lead.

References

Application Notes and Protocols for High-Throughput Screening of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin B is a fungal secondary metabolite belonging to the cyclodipeptide class of compounds. Natural products, particularly those derived from fungi, represent a rich source of chemical diversity for drug discovery. Members of the chetoseminudin family have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and trypanocidal effects, highlighting their potential as lead compounds for the development of new therapeutics. Notably, related compounds like Chetoseminudin F and G have shown potent cytotoxicity against cancer cell lines and antimicrobial activity, with some evidence suggesting inhibition of the bacterial cell division protein FtsZ.[1][2][3][4] These findings underscore the rationale for evaluating this compound in high-throughput screening (HTS) campaigns to identify and characterize its bioactivity profile.

These application notes provide detailed protocols for the high-throughput screening of this compound in three key areas: anticancer, antimicrobial, and anti-trypanosomal activity. The protocols are designed to be adaptable to standard HTS platforms and include methodologies for data analysis and hit confirmation.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on the reported activities of closely related analogs such as Chetoseminudin F and G.[1][2][3][4] These tables are intended to serve as a template for the presentation of screening results.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
MDA-MB-231Breast Adenocarcinoma15.8Cell Viability (MTT)
A549Lung Carcinoma22.4Cell Viability (MTT)
HCT116Colon Carcinoma18.2Cell Viability (MTT)
HepG2Hepatocellular Carcinoma25.1Cell Viability (MTT)

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainGram TypeMIC (µg/mL)Assay Type
Staphylococcus aureusGram-positive8Broth Microdilution
Bacillus subtilisGram-positive4Broth Microdilution
Escherichia coliGram-negative> 64Broth Microdilution
Candida albicansFungal16Broth Microdilution

Table 3: Hypothetical Anti-Trypanosomal Activity of this compound

Trypanosome SpeciesLife Cycle StageEC50 (µM)Assay Type
Trypanosoma bruceiBloodstream form5.2Resazurin-based Viability

Signaling Pathways and Experimental Workflows

Signaling Pathway

Cyclodipeptides have been suggested to exert their anticancer effects through the modulation of chromatin structure, potentially leading to the reactivation of silenced tumor suppressor genes.[5] A plausible signaling pathway involves the induction of histone modifications, such as phosphorylation and acetylation, which can alter gene expression and induce cell differentiation or apoptosis.

G Proposed Signaling Pathway for this compound Anticancer Activity Chetoseminudin_B This compound Histone_Modifying_Enzymes Histone Modifying Enzymes (e.g., HATs, HDACs, Kinases) Chetoseminudin_B->Histone_Modifying_Enzymes Modulates Histone_Modification Histone Phosphorylation & Acetylation Histone_Modifying_Enzymes->Histone_Modification Induces Chromatin_Remodeling Chromatin Remodeling Histone_Modification->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes) Chromatin_Remodeling->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Differentiation Cell Differentiation Cellular_Response->Differentiation Apoptosis Apoptosis Cellular_Response->Apoptosis

Caption: Proposed mechanism of this compound's anticancer activity.

Experimental Workflows

The following diagrams illustrate the high-throughput screening workflows for assessing the anticancer, antimicrobial, and anti-trypanosomal activities of this compound.

G Anticancer HTS Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis Plate_Cancer_Cells Seed cancer cells in 384-well plates Incubate_24h Incubate for 24h Plate_Cancer_Cells->Incubate_24h Add_Chetoseminudin_B Add this compound (serial dilutions) Incubate_24h->Add_Chetoseminudin_B Add_Controls Add Controls (Vehicle, Positive Control) Incubate_24h->Add_Controls Incubate_48_72h Incubate for 48-72h Add_Chetoseminudin_B->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Read_Absorbance Read Absorbance (570 nm) Incubate_4h->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Generate_Dose_Response Generate Dose-Response Curves Calculate_Viability->Generate_Dose_Response Determine_IC50 Determine IC50 Generate_Dose_Response->Determine_IC50

Caption: Workflow for anticancer high-throughput screening.

G Antimicrobial HTS Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis Prepare_Compound_Plates Prepare this compound serial dilutions in 384-well plates Inoculate_Plates Inoculate plates containing compound and controls Prepare_Compound_Plates->Inoculate_Plates Prepare_Inoculum Prepare microbial inoculum (e.g., 5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plates Incubate_18_24h Incubate at optimal temperature (18-24h) Inoculate_Plates->Incubate_18_24h Add_Resazurin Add Resazurin Incubate_18_24h->Add_Resazurin Incubate_2_4h Incubate for 2-4h Add_Resazurin->Incubate_2_4h Read_Fluorescence Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_2_4h->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_MIC Determine MIC Calculate_Inhibition->Determine_MIC

References

Application Notes and Protocols for the Synthesis and Bioactivity Testing of Chetoseminudin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Chetoseminudin B derivatives and detailed protocols for evaluating their potential as bioactive agents. This compound, a member of the diketopiperazine class of alkaloids, has garnered interest due to its reported cytotoxic and antimicrobial activities. The following sections detail a representative synthetic approach, protocols for bioactivity screening, and insights into the potential mechanisms of action.

I. Synthesis of this compound Derivatives

The synthesis of this compound and its analogs typically involves the formation of a central diketopiperazine (DKP) core from amino acid precursors, followed by modifications to the indole and other peripheral moieties. The following is a generalized synthetic scheme for preparing a this compound derivative.

Representative Synthetic Scheme:

The synthesis commences with the protection of the amino groups of L-tryptophan and L-alanine derivatives. This is followed by a peptide coupling reaction to form a dipeptide intermediate. Subsequent deprotection and intramolecular cyclization yield the diketopiperazine core. Further synthetic steps can be employed to introduce various substituents on the indole ring and other positions to generate a library of derivatives for structure-activity relationship (SAR) studies.[1][2][3][4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative A L-Tryptophan Derivative C Protection of Amino Groups A->C B L-Alanine Derivative B->C D Peptide Coupling (e.g., using DCC/HOBt) C->D E Dipeptide Intermediate D->E F Deprotection & Intramolecular Cyclization E->F G Diketopiperazine Core F->G H Further Modifications (e.g., Alkylation, Halogenation) G->H I This compound Derivative Library H->I

Caption: Generalized workflow for the synthesis of this compound derivatives.

II. Bioactivity Testing Protocols

A. Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines can be evaluated using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9][10][11][12]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Data Presentation

Quantitative data from the bioactivity assays should be summarized in tables for clear comparison of the potency of the synthesized derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundMDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)
This compoundDataData
Derivative 1DataData
Derivative 2DataData
Paclitaxel (Control)DataData

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
This compoundDataData
Derivative 1DataData
Derivative 2DataData
Vancomycin (Control)DataData

IV. Mechanistic Insights and Signaling Pathways

A. Anticancer Mechanism: Induction of Apoptosis

Preliminary studies on related compounds suggest that the cytotoxic activity of this compound derivatives may be mediated through the induction of apoptosis. Key events in this pathway include the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[13][14][15][16][17]

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway CB_derivative This compound Derivative Unknown_Target Molecular Target (Upstream Signaling) CB_derivative->Unknown_Target Bax Bax (Pro-apoptotic) Activation Unknown_Target->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Unknown_Target->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Protocol: Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.[18][19][20][21][22]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

Protocol: Western Blot for Bax and Bcl-2

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[13][14][15][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

B. Antimicrobial Mechanism: Inhibition of FtsZ

Molecular docking studies of related indole alkaloids suggest that they may exert their antibacterial effect by targeting the filamentous temperature-sensitive protein Z (FtsZ).[23][24][25][26] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and eventual cell death.

FtsZ_Inhibition_Workflow cluster_ftsz Proposed FtsZ Inhibition Workflow CB_derivative This compound Derivative FtsZ FtsZ Protein CB_derivative->FtsZ Binding & Inhibition Z_ring Z-ring Formation FtsZ->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Filamentation Cell Filamentation & Lysis Cell_Division->Filamentation Inhibition leads to

Caption: Proposed mechanism of antimicrobial action via FtsZ inhibition.

Further validation of FtsZ as a direct target would require biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as well as experiments to visualize the disruption of Z-ring formation in treated bacteria using fluorescence microscopy.

References

Troubleshooting & Optimization

challenges in antimicrobial testing of lipophilic natural products

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Antimicrobial Testing of Lipophilic Natural Products >

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the antimicrobial testing of lipophilic natural products.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering causes and practical solutions.

Issue 1: Compound Precipitation in Broth Microdilution Assay

Q: My lipophilic compound precipitates out of the broth medium upon dilution. How can I resolve this to get an accurate Minimum Inhibitory Concentration (MIC)?

A: Compound precipitation is a common challenge when testing hydrophobic substances in aqueous-based microbiological media.[1] This leads to an inaccurate assessment of antimicrobial activity as the effective concentration of the compound is unknown.[1]

Causes:

  • Poor Aqueous Solubility: The inherent chemical nature of lipophilic compounds prevents them from dissolving in water-based broth.[1][2]

  • Concentration Effects: The compound may remain in solution at high stock concentrations (in an organic solvent) but precipitates when diluted into the aqueous medium.

Solutions:

  • Incorporate a Co-solvent: The most common approach is to first dissolve the compound in a water-miscible organic solvent before preparing dilutions in the broth.[1][3]

    • Dimethyl Sulfoxide (DMSO): Widely used for its excellent solubilizing power.[1] It is crucial to keep the final concentration of DMSO low (typically ≤2% v/v) as it can exhibit antimicrobial activity at higher concentrations.[1][4]

    • Ethanol, Methanol, Acetone: Also effective, but their potential for antimicrobial activity and toxicity must be carefully evaluated.[1][5][6]

    • Solvent Control: Always include a solvent control (broth with the same concentration of the solvent used) to ensure the solvent itself is not inhibiting microbial growth.[3]

  • Use of Emulsifying Agents: Surfactants can help create a stable dispersion of the lipophilic compound in the broth.

    • Tween 80 or Triton X-100: These non-ionic detergents can be used at low concentrations (e.g., 0.01%).[3] However, they can also affect bacterial membranes, so a control is essential to assess their impact on microbial growth and susceptibility.[3]

  • Agar-Based Stabilization: The addition of a low concentration of agar (e.g., 0.15-0.2%) to the broth can help create a stable, homogenous dispersion.[7][8] This method has been shown to yield significantly lower MIC values compared to using Tween 80 or ethanol.[7]

Experimental Protocol: Broth Microdilution with a Co-solvent (DMSO)

  • Stock Solution Preparation: Dissolve the lipophilic compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 times the highest desired test concentration).[1] Ensure complete dissolution.

  • Plate Preparation: Add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.[1]

  • Serial Dilutions:

    • Add a calculated volume of the DMSO stock solution to the first well to achieve the highest desired test concentration (ensure the final DMSO concentration is ≤2%).

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly.

  • Inoculation: Add 10 µL of the standardized microbial suspension (typically ~5×10^5 CFU/mL) to each well.[9]

  • Controls:

    • Positive Control: Wells with broth and inoculum only.

    • Negative Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth (turbidity).[9][10]

Issue 2: Inconsistent or No Zones of Inhibition in Agar Diffusion Assays

Q: I am not observing clear or reproducible zones of inhibition when using the disk or well diffusion method for my lipophilic extract. What could be the problem?

A: Agar diffusion methods are often unsuitable for highly lipophilic compounds due to their poor diffusion through the aqueous agar matrix.[7] This can lead to underestimation of the antimicrobial activity.

Causes:

  • Low Diffusivity: The hydrophobic nature of the compound limits its ability to spread from the disk or well into the agar.

  • Volatility: Some natural products, like essential oils, are highly volatile, and the active components may evaporate before they can diffuse and act on the microorganisms.[8]

Solutions:

  • Modify the Assay Medium: Incorporating a solubilizing agent like Tween 80 into the agar can improve the diffusion of the lipophilic compound.

  • Use an Alternative Method:

    • Agar Dilution Method: The antimicrobial agent is incorporated directly into the molten agar before it solidifies.[7][11] This ensures even distribution and direct contact with the microorganisms, bypassing the need for diffusion.

    • Bioautography: This technique is particularly useful for complex extracts.[12][13] The extract is first separated by thin-layer chromatography (TLC), and then the plate is overlaid with agar seeded with the test microorganism.[11][13] Inhibition zones appear where the active compounds are located on the chromatogram.[11]

    • Micro-Agar Dilution Method: A newer method that miniaturizes the agar dilution assay, reducing the amount of compound and media needed while showing good reliability.[2]

Data Presentation: Impact of Solubilization Method on MIC

The choice of solubilization method can significantly impact the determined MIC value. The following table presents a hypothetical comparison of MIC values for a lipophilic natural product against Staphylococcus aureus.

Solubilization MethodCo-solvent/AgentFinal Concentration of AgentObserved MIC (µg/mL)Notes
Standard Broth MicrodilutionNoneN/A>1024Compound precipitated, results unreliable.
Co-solvent MethodDMSO2% (v/v)128Homogenous solution observed.
Emulsification MethodTween 800.5% (v/v)256Stable emulsion, but potential for detergent-bacteria interaction.
Agar-Stabilized MethodAgar0.2% (w/v)64Homogenous dispersion, considered more representative of true activity.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent to use for dissolving lipophilic natural products for antimicrobial testing?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[1][14] However, the key is to use the lowest possible concentration that maintains solubility, as solvents like DMSO and ethanol can be toxic or inhibit microbial growth at higher concentrations.[1][5] It is imperative to run parallel controls to test the effect of the solvent alone on the test microorganism.[3]

Q2: Can I use standard CLSI or EUCAST guidelines for testing natural products?

A2: While CLSI and EUCAST provide standardized protocols for antimicrobial susceptibility testing, these are optimized for hydrophilic antibiotics.[5][15] Problems arise when applying these directly to lipophilic compounds.[5] Therefore, modifications, such as the inclusion of solubilizing agents or the use of alternative methods like agar dilution, are often necessary.[7][15] It is crucial to document all modifications to the standard protocols for reproducibility.

Q3: My compound is colored. How can I accurately determine the MIC if it interferes with turbidity measurements?

A3: Colored compounds can interfere with the visual or spectrophotometric assessment of microbial growth. In such cases, using a metabolic indicator dye is a reliable alternative.

  • Resazurin Assay: Resazurin (a blue dye) is reduced by viable, metabolically active cells to the pink and fluorescent resorufin. A color change from blue to pink indicates microbial growth, while the absence of a color change indicates inhibition.[11]

  • INT (p-iodonitrotetrazolium violet): INT is a colorless tetrazolium salt that is reduced by viable cells to a red formazan product.

Q4: How do I choose between a broth-based and an agar-based method?

A4: The choice depends on the properties of your compound.

  • Broth-based methods (e.g., microdilution) are generally preferred for determining a precise MIC value, provided you can achieve a stable solution or dispersion.[16] They are also suitable for high-throughput screening.[11]

  • Agar-based methods can be problematic for lipophilic compounds due to poor diffusion.[7] However, the agar dilution method , where the compound is mixed into the agar, is an excellent alternative that bypasses diffusion issues.[7] Diffusion methods may be useful for initial qualitative screening but are not recommended for accurate MIC determination of hydrophobic compounds.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Stock Prepare High-Concentration Stock in Co-solvent (e.g., DMSO) Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Media Prepare Sterile Broth/Agar Medium Media->Dilution Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Controls Set Up Controls (Positive, Negative, Solvent) Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results (Visual, Spectrophotometer, or Dye) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for MIC testing of lipophilic compounds.

Decision Logic for Solubilization Strategy

G Start Start: Lipophilic Natural Product CheckSolubility Does compound precipitate in standard broth? Start->CheckSolubility UseCoSolvent Use Co-solvent (e.g., DMSO ≤2%) CheckSolubility->UseCoSolvent Yes Proceed Proceed with MIC Assay CheckSolubility->Proceed No CheckSolventControl Is solvent control negative for inhibition? UseCoSolvent->CheckSolventControl CheckSolventControl->Proceed Yes TryAlternative Try Alternative Method CheckSolventControl->TryAlternative No UseEmulsifier Option 1: Use Emulsifier (e.g., Tween 80) TryAlternative->UseEmulsifier UseAgarStab Option 2: Use Agar Stabilization (0.2%) TryAlternative->UseAgarStab

Caption: Decision tree for selecting a solubilization method.

Hypothetical Signaling Pathway Interference

G LNP Lipophilic Natural Product Membrane Bacterial Cell Membrane LNP->Membrane Intercalates/Disrupts ProteinX Membrane-Bound Protein X Membrane->ProteinX Inhibits SignalA Signaling Molecule A ProteinX->SignalA Activates SignalB Signaling Molecule B SignalA->SignalB Phosphorylates GeneReg Gene Regulation SignalB->GeneReg CellDeath Cell Wall Synthesis Inhibition → Cell Death GeneReg->CellDeath Downregulates Essential Genes

Caption: Hypothetical mechanism of a lipophilic antimicrobial.

References

improving the reproducibility of Chetoseminudin B MIC results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chetoseminudin B and related compounds. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of Minimum Inhibitory Concentration (MIC) results for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected antimicrobial activity?

This compound belongs to a class of indole alkaloids isolated from endophytic fungi, such as Chaetomium sp. While direct data on this compound is limited in publicly available literature, related compounds like Chetoseminudin F and G have shown weak to moderate antimicrobial activity.[1][2][3] Other compounds isolated from the same fungus have demonstrated strong antibacterial and antifungal activity, with MIC values ranging from 0.12 to 9.6 μg/mL against various pathogens.[1][2][3]

Q2: My MIC results for this compound are highly variable between experiments. What are the common causes?

Inconsistent MIC results can stem from several factors, ranging from technical variations to the inherent properties of the compound.[4][5] Key areas to investigate include:

  • Inoculum Preparation: Variation in the final concentration of microorganisms.[4][5]

  • Compound Stability and Solubility: Degradation or precipitation of this compound in the test medium.

  • Media Composition: Differences in broth formulation affecting both microbial growth and compound activity.[4]

  • Incubation Conditions: Fluctuations in temperature or incubation time.[4]

  • Contamination: Presence of mixed cultures in the inoculum.[5]

Q3: What is the proposed mechanism of action for this class of compounds, and how might it affect MIC testing?

Some related indole alkaloids are suggested to act by inhibiting the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[1][2][3] This mechanism could lead to non-standard growth inhibition patterns, such as cell filamentation, which may complicate the visual determination of MIC endpoints. It is crucial to have a standardized and consistent method for reading the results.

Q4: Are there established MIC breakpoints for this compound?

As a research compound, there are no established clinical breakpoints for this compound from regulatory bodies like CLSI or EUCAST.[6] Researchers should include relevant quality control strains and reference antibiotics in their assays to validate their results.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor reproducibility of this compound MIC results.

Problem Potential Cause Recommended Solution
No inhibition observed, even at high concentrations. Compound Insolubility: this compound may be precipitating out of the solution.- Use a co-solvent like DMSO (ensure final concentration is non-inhibitory to the test organism).- Visually inspect wells for precipitation before and after incubation.- Consider alternative broth media or the addition of a non-ionic surfactant.
Compound Degradation: The molecule may be unstable under the experimental conditions.- Prepare fresh stock solutions for each experiment.- Minimize exposure of the compound to light and extreme temperatures.- Verify compound integrity using analytical methods (e.g., HPLC) if instability is suspected.
MIC values fluctuate by more than one two-fold dilution between replicates. Inaccurate Inoculum Density: The number of bacterial cells is a critical variable.[4]- Strictly adhere to the protocol for preparing a 0.5 McFarland standard.- Ensure the final inoculum concentration in the wells is consistent, typically ~5 x 10^5 CFU/mL.[7][8]- Plate the inoculum to confirm the CFU/mL in each experiment.
Pipetting Errors: Inaccurate dispensing of the compound or inoculum.- Calibrate pipettes regularly.[4]- Use reverse pipetting for viscous solutions if applicable.- Ensure proper mixing in each well.
Growth is observed in the negative control (sterility) wells. Contamination - Use aseptic techniques throughout the procedure.- Ensure all reagents, media, and plasticware are sterile.
No growth is observed in the positive control (growth) wells. Inactive Inoculum: The bacterial culture may not be viable.- Use a fresh culture grown to the appropriate logarithmic phase.- Ensure the incubation conditions (temperature, atmosphere) are optimal for the specific microorganism.
Difficulty in determining the MIC endpoint. Partial Inhibition or Trailing Effect: Common with bacteriostatic compounds or those causing filamentation.- Establish a strict reading criterion (e.g., the lowest concentration with ≥80% reduction in turbidity compared to the positive control).- Use a plate reader for quantitative turbidity measurements (OD600).- Supplement visual readings with a growth indicator dye like resazurin.

Quantitative Data Summary

The following table summarizes the reported MIC values for various indole alkaloids isolated from Chaetomium sp. SYP-F7950, the same source as related Chetoseminudins. This provides a reference range for the expected potency of this class of compounds.

CompoundStaphylococcus aureusBacillus subtilisEnterococcus faeciumCandida albicans
Compound 6 0.5 µg/mL0.25 µg/mL--
Compound 9 0.12 µg/mL0.2 µg/mL3.6 µg/mL-
Compound 11 --4.1 µg/mL8.3 µg/mL
Compound 12 4.3 µg/mL2.4 µg/mL3.3 µg/mL9.6 µg/mL
Chetoseminudin F (1) >128 µg/mL>128 µg/mL>128 µg/mL103.3 µg/mL
Chetoseminudin G (2) >128 µg/mL>128 µg/mL>128 µg/mL124.1 µg/mL

Data extracted from Peng et al., RSC Advances, 2019.[1][2][3] Note: The specific identities of compounds 6, 9, 11, and 12 are detailed in the source publication.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (MHIIB) is recommended for most non-fastidious bacteria.[8]

  • Compound Stock: Prepare a 100X stock solution of this compound in 100% DMSO.

  • Microorganism: Grow the test organism overnight on an appropriate agar plate.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Aseptically pick several colonies from the overnight plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in MHIIB to achieve a final target concentration of 5 x 10^5 CFU/mL in the test wells.[7][8]

3. Plate Preparation:

  • Add 100 µL of MHIIB to all wells of a 96-well plate.

  • Add 2 µL of the 100X compound stock solution to the first well of each row to be tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • This creates a gradient of the compound concentration.

4. Inoculation and Incubation:

  • Add 10 µL of the diluted bacterial suspension to each well, bringing the final volume to 110 µL.

  • Include a positive control (wells with media and inoculum, no compound) and a negative control (wells with media only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8]

  • Growth can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a plate reader.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Compound Stock (e.g., in DMSO) plate_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_stock->plate_dilution prep_media Prepare Sterile Broth (e.g., MHIIB) prep_media->plate_dilution prep_culture Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Wells with Standardized Bacterial Suspension prep_culture->inoculate plate_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18h) inoculate->incubate read_mic Read MIC Endpoint (Visual or OD600) incubate->read_mic

Caption: Standard experimental workflow for MIC determination.

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Verify Inoculum Density? (McFarland & Plating) start->check_inoculum check_compound Check Compound Solubility & Stability? start->check_compound check_controls Review Controls (Growth & Sterility)? start->check_controls check_reading Standardize Endpoint Reading Method? start->check_reading adjust_inoculum Adjust Inoculum Prep Protocol check_inoculum->adjust_inoculum No adjust_compound Use Co-solvent / Fresh Stock check_compound->adjust_compound No troubleshoot_exp Troubleshoot Aseptic Technique or Incubation Conditions check_controls->troubleshoot_exp No define_reading Define Strict Reading Criteria (e.g., ≥80% Inhibition) check_reading->define_reading No end Reproducible Results adjust_inoculum->end adjust_compound->end troubleshoot_exp->end define_reading->end

Caption: Troubleshooting logic for inconsistent MIC results.

FtsZ_Pathway Chet_B This compound FtsZ FtsZ Protein Chet_B->FtsZ Inhibits Proto_Ring Proto-Ring Assembly FtsZ->Proto_Ring Z_Ring Z-Ring Formation at Mid-Cell Proto_Ring->Z_Ring Septum Septum Formation Z_Ring->Septum Cell_Division Cell Division Septum->Cell_Division

Caption: Proposed pathway of FtsZ inhibition by this compound.

References

Technical Support Center: Troubleshooting FtsZ GTPase Assays with Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FtsZ GTPase assays to investigate the effects of indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when setting up an FtsZ GTPase assay with indole alkaloids?

A1: Several parameters are crucial for a successful FtsZ GTPase assay. These include the purity and concentration of the FtsZ protein, the buffer conditions (pH, salt concentration), the concentration of GTP and MgCl2, and the proper dissolution of the indole alkaloid inhibitor.[1][2][3] Buffer conditions, in particular, can significantly influence FtsZ polymerization and GTPase activity.[1][2][3]

Q2: My indole alkaloid is not readily soluble in the aqueous assay buffer. What should I do?

A2: Poor solubility is a common issue with organic compounds like indole alkaloids. It is recommended to first dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into the assay buffer to the final desired concentration. It is crucial to keep the final concentration of the organic solvent in the assay low (typically ≤1%) to avoid affecting FtsZ activity. Always include a vehicle control (assay buffer with the same concentration of the organic solvent) to account for any solvent effects.

Q3: I am observing high background noise or a drifting signal in my malachite green-based GTPase assay. What could be the cause?

A3: High background or a drifting signal in a malachite green assay can be due to several factors. Contamination of buffers with free phosphate can lead to high initial absorbance.[4] Ensure all your buffers and water are of high purity. Additionally, some indole alkaloids may absorb light at the same wavelength used for detection (around 620-650 nm), leading to interference. To check for this, run a control experiment with the indole alkaloid in the assay buffer without FtsZ.

Q4: My positive control (a known FtsZ inhibitor) is working, but my test indole alkaloid shows no inhibition. What are the possible reasons?

A4: If the positive control shows inhibition but your test compound does not, consider the following:

  • Compound Inactivity: The indole alkaloid may not be an inhibitor of FtsZ GTPase activity at the tested concentrations.

  • Compound Degradation: The compound may be unstable under the assay conditions.

  • Insufficient Concentration: The concentration of the indole alkaloid may be too low to elicit an inhibitory effect. Consider testing a wider range of concentrations.

  • Binding Site Specificity: The assay conditions might not be optimal for the binding of your specific indole alkaloid to FtsZ.

Q5: The GTPase activity of my FtsZ protein seems to be very low, even in the absence of any inhibitor. What should I check?

A5: Low FtsZ GTPase activity can be due to:

  • Inactive Protein: The FtsZ protein may have lost activity due to improper purification or storage. It is essential to use freshly purified FtsZ or protein that has been stored correctly at -80°C.

  • Suboptimal Assay Conditions: The pH, salt concentration (especially KCl), or MgCl2 concentration may not be optimal for your specific FtsZ protein (e.g., from a particular bacterial species).[1][2][3][5]

  • Low Protein Concentration: The concentration of FtsZ might be too low. GTPase activity is dependent on the polymerization of FtsZ, which is concentration-dependent.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Pipetting errors.Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells.
Incomplete mixing of reagents.Gently mix the contents of each well after adding all reagents.
Precipitation of the indole alkaloid.Visually inspect the wells for any precipitate. If observed, try improving the solubility by adjusting the solvent or concentration.
No or very low GTPase activity in the 'no inhibitor' control Inactive FtsZ protein.Use a fresh batch of purified FtsZ. Verify protein activity with a standard assay.
Suboptimal buffer conditions (pH, salt).Optimize buffer pH (typically 6.5-7.5) and KCl concentration (50-300 mM) for your FtsZ protein.[1][2][3][5]
Incorrect GTP or MgCl2 concentration.Ensure the final concentrations of GTP (typically 0.1-1 mM) and MgCl2 (typically 5-10 mM) are correct.[2][5]
Apparent activation of GTPase activity by the indole alkaloid Compound interference with the detection method.Run a control with the compound and assay reagents but without FtsZ to check for direct interaction with the detection system.
The compound may be a true activator of FtsZ GTPase activity.This is a possibility, though less common for inhibitors. Further experiments, such as light scattering assays, would be needed to confirm this.
Inconsistent results across different experiments Variation in reagent preparation.Prepare fresh reagents for each experiment and ensure consistency in their preparation.
Differences in incubation times or temperatures.Strictly adhere to the same incubation times and temperatures for all experiments.
Lot-to-lot variation in FtsZ protein.If using a new batch of FtsZ, re-validate its activity and characteristics.

Data Presentation

Table 1: Inhibitory Activity of Selected Indole Alkaloids and Derivatives against FtsZ

CompoundDescriptionTarget Organism/ProteinIC50 (GTPase Assay)MICReference
CZ74 Indole-core derivativeS. aureus FtsZNot explicitly stated, but inhibits GTPase activity at 2 µg/mL2-4 µg/mL against Gram-positive bacteria
Berberine Plant alkaloid (isoquinoline, often studied alongside indoles)E. coli FtsZ16 µM100-400 µg/mL
9-phenoxy berberine derivatives Semi-synthetic derivatives of berberineS. aureus FtsZ37.8 – 63.7 µM2–8 µg/mL against S. aureus
Tiplaxtinin Indole oxoacetic acid derivativeS. aureus FtsZDisrupts GTPase function4.55–9.10 µM (2–4 µg/mL) against Gram-positive pathogens

Note: This table presents a selection of compounds and their reported activities. The potency of inhibitors can vary depending on the specific bacterial source of FtsZ and the assay conditions used.

Experimental Protocols

Detailed Methodology for FtsZ GTPase Assay (Malachite Green-Based)

This protocol is adapted from established methods for measuring FtsZ GTPase activity.[2][3]

1. Reagent Preparation:

  • Polymerization Buffer (5X): 250 mM MES-NaOH (pH 6.5), 250 mM KCl, 50 mM MgCl2. Store at 4°C.

  • FtsZ Protein: Dilute purified FtsZ protein to the desired final concentration (e.g., 5 µM) in 1X Polymerization Buffer. Keep on ice.

  • GTP Stock Solution (10 mM): Dissolve GTP in ultrapure water, aliquot, and store at -20°C.

  • Indole Alkaloid Stock Solution (e.g., 10 mM in DMSO): Prepare a concentrated stock of the test compound.

  • Malachite Green Reagent: Prepare as per the manufacturer's instructions for a commercial kit (e.g., POMG-25H from BioAssays) or according to published protocols.[2] This typically involves a solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Phosphate Standard (0-100 µM): Prepare a series of dilutions from a phosphate standard solution in 1X Polymerization Buffer.

2. Assay Procedure (96-well plate format):

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing 1X Polymerization Buffer and FtsZ protein.

  • Add Inhibitor: To the appropriate wells of a clear 96-well plate, add the desired volume of the indole alkaloid stock solution or vehicle (DMSO) for the control wells.

  • Add FtsZ: Add the FtsZ-containing reaction mix to each well. The final volume should be a sub-volume of the total reaction (e.g., 45 µL).

  • Pre-incubation: Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to interact with the protein.

  • Initiate Reaction: Start the GTPase reaction by adding GTP to each well to a final concentration of 1 mM. The total reaction volume should now be 50 µL.

  • Incubation: Incubate the plate at 30°C for a set period (e.g., 20 minutes). The incubation time should be within the linear range of the GTP hydrolysis reaction.

  • Stop Reaction and Develop Color: Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.

  • Incubate for Color Development: Incubate the plate at room temperature for 15-20 minutes to allow the color to develop.

  • Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.

3. Data Analysis:

  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

  • Calculate Phosphate Released: Use the standard curve to determine the amount of free phosphate released in each experimental well.

  • Determine GTPase Activity: Calculate the GTPase activity as moles of phosphate released per mole of FtsZ per minute.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of the indole alkaloid relative to the vehicle control.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

FtsZ_Signaling_Pathway FtsZ_GDP FtsZ-GDP (Inactive Monomer) FtsZ_GTP FtsZ-GTP (Active Monomer) FtsZ_GDP->FtsZ_GTP Nucleotide Exchange (GTP) Protofilament FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Z_ring Z-ring Assembly Protofilament->Z_ring Higher-order Assembly Hydrolysis GTP Hydrolysis Protofilament->Hydrolysis Hydrolysis->FtsZ_GDP Pi release Dissociation Protofilament Dissociation Hydrolysis->Dissociation Dissociation->FtsZ_GDP Experimental_Workflow start Start: Screen Indole Alkaloid Library primary_assay Primary Screen: FtsZ GTPase Assay (e.g., Malachite Green) start->primary_assay hit_id Hit Identification (Compounds with >50% Inhibition) primary_assay->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response Active no_hit Inactive Compounds hit_id->no_hit Inactive secondary_assays Secondary Assays (e.g., Light Scattering, Sedimentation Assay) dose_response->secondary_assays mechanism Mechanism of Action Studies secondary_assays->mechanism lead_dev Lead Optimization and In Vivo Studies mechanism->lead_dev Troubleshooting_Tree start Problem with FtsZ GTPase Assay q1 Is the 'no inhibitor' control showing activity? start->q1 q2 Is there high variability between replicates? q1->q2 Yes sol1 Check FtsZ protein activity. Optimize buffer conditions (pH, salt). Verify GTP and MgCl2 concentrations. q1->sol1 No a1_yes Yes a1_no No q3 Does the test compound show inhibition? q2->q3 No sol2 Check pipetting technique. Use master mixes. Ensure complete mixing. q2->sol2 Yes a2_yes Yes a2_no No sol3 Proceed with dose-response and IC50 determination. q3->sol3 Yes sol4 Check compound solubility and stability. Test a wider concentration range. Consider compound inactivity. q3->sol4 No a3_yes Yes a3_no No

References

overcoming aggregate formation of Chetoseminudin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chetoseminudin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to aggregate formation of this compound in solution.

Aggregate formation can lead to inconsistent assay results, underestimated compound potency, and potential cellular toxicity, making it a critical variable to control in experimental settings.[1] This guide provides detailed troubleshooting protocols and answers to frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and use of this compound solutions.

Issue 1: My this compound stock solution appears cloudy or has visible precipitate.

Question: I've prepared a stock solution of this compound in DMSO, but it looks cloudy, or I can see solid particles. What should I do?

Answer: The observed cloudiness or precipitate indicates that the compound has either not fully dissolved or has crashed out of solution. This can be due to several factors, including solvent quality, temperature, or exceeding the solubility limit.

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
Poor Solvent Quality DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[2] Absorbed moisture can significantly decrease the solubility of hydrophobic compounds.Use a fresh, unopened bottle of anhydrous, high-purity (e.g., HPLC or cell culture grade) DMSO. Store it properly in a tightly sealed container in a dry environment.[2]
Insufficient Dissolution Energy The compound may require more energy to overcome its crystal lattice energy and fully dissolve.Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] Use a bath sonicator to provide mechanical energy, which can help break up small particles and facilitate dissolution.[3]
Concentration Exceeds Solubility Limit The intended stock concentration may be higher than the maximum solubility of this compound in DMSO.Prepare a more dilute stock solution. For example, if a 20 mM stock is problematic, try preparing a 10 mM or 5 mM solution.[2] It is crucial to determine the compound's solubility limit empirically.
Precipitation During Storage The compound may precipitate out of solution during storage, especially after freeze-thaw cycles.[3]Before each use, bring the stock solution to room temperature and vortex or sonicate the vial to ensure any precipitate is redissolved.[3] Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.
Issue 2: this compound precipitates when I dilute my stock into aqueous media.

Question: My DMSO stock of this compound is perfectly clear, but a precipitate forms instantly when I add it to my cell culture medium or assay buffer. How can I prevent this?

Answer: This is a very common issue known as "crashing out" or "salting out."[2] It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[4]

Troubleshooting Workflow

G start Start: Clear DMSO Stock precipitate Precipitate forms in aqueous buffer start->precipitate check_conc Is final concentration too high? precipitate->check_conc Troubleshoot reduce_conc Decrease final working concentration check_conc->reduce_conc Yes check_dilution Is dilution too rapid? check_conc->check_dilution No success Success: Clear Solution reduce_conc->success serial_dilute Perform intermediate serial dilution check_dilution->serial_dilute Yes check_temp Is the aqueous medium cold? check_dilution->check_temp No serial_dilute->success warm_media Pre-warm medium to 37°C check_temp->warm_media Yes check_dmso Is final DMSO % too low? check_temp->check_dmso No warm_media->success optimize_dmso Optimize final DMSO % (e.g., 0.1-0.5%) check_dmso->optimize_dmso Yes add_excipient Consider adding solubilizing excipients (e.g., surfactant) check_dmso->add_excipient No optimize_dmso->success add_excipient->success

Caption: Troubleshooting workflow for compound precipitation in aqueous media.

Key Strategies to Prevent Precipitation:

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume, perform one or more intermediate dilution steps.[2][4] For example, first dilute the stock into a smaller volume of medium, then add this intermediate solution to the final volume. This gradual change in solvent polarity helps keep the compound in solution.[2]

  • Pre-warm the Aqueous Medium: Solubility often decreases at lower temperatures. Always use cell culture media or buffers that have been pre-warmed to 37°C.[4]

  • Optimize Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, a sufficient amount is needed to maintain solubility.[4] Ensure the final DMSO concentration is as high as your experiment can tolerate, typically between 0.1% and 0.5%.[4][5]

  • Rapid Mixing: Add the compound stock dropwise to the aqueous medium while gently vortexing or swirling.[4] This ensures rapid dispersion and prevents localized high concentrations that can initiate precipitation.[3]

Issue 3: My experimental results are inconsistent. Could this be due to aggregation?

Question: I am seeing high variability between replicate wells or experiments. Could unseen compound aggregation be the cause?

Answer: Absolutely. Low solubility and aggregation are major causes of variable data and inaccurate structure-activity relationships (SAR).[1] Even if you don't see visible precipitate, nano- or micro-aggregates can form, effectively lowering the concentration of monomeric, active compound available to interact with the biological target.

Impact of Aggregation on Biological Assays

G cluster_0 Ideal Condition (Monomeric) cluster_1 Poor Condition (Aggregated) Monomer This compound (Monomer) Target Biological Target Monomer->Target Binds Effect Consistent Biological Effect Target->Effect Causes Aggregate This compound (Aggregate) Target2 Biological Target Aggregate->Target2 No/Reduced Binding NoEffect Inconsistent/ Reduced Effect Target2->NoEffect Causes

Caption: Aggregation reduces the concentration of active monomer, leading to poor results.

How to Investigate and Mitigate Aggregation:

  • Analytical Confirmation: The most direct way to confirm aggregation is by using Dynamic Light Scattering (DLS). DLS measures particle size in solution and is highly sensitive to the presence of aggregates.[6][7][8] An increase in the average particle size or the appearance of multiple size populations is a clear indicator of aggregation.[6]

  • Include a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 can help prevent non-specific aggregation.[9][10] Adding a low concentration (e.g., 0.01% to 0.05%) to your assay buffer can often resolve inconsistencies caused by aggregation.[9][10]

  • Re-evaluate Solubility: Perform a formal solubility test (see protocol below) in your final assay buffer to determine the maximum soluble concentration under your exact experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem?

A1: Compound aggregation is a phenomenon where individual small molecules (monomers) stick together to form larger, non-covalently bound clusters (oligomers or aggregates). This is a significant problem in drug discovery because it is often the monomeric form of a compound that is biologically active. Aggregation effectively reduces the concentration of the active compound, leading to underestimated potency, poor reproducibility, and potentially false-negative results.[1]

Q2: How can I proactively determine the solubility of this compound?

A2: A simple kinetic solubility assessment can be performed before starting extensive experiments. This involves preparing a high-concentration stock in DMSO and making serial dilutions into your aqueous buffer of choice. The highest concentration that remains clear after a set incubation time is considered the kinetic solubility limit. This can be assessed visually or more quantitatively by measuring light scattering in a plate reader.[1]

Hypothetical Solubility Data for this compound

SolventSolubility (Approx.)Notes
Water< 0.1 mg/mLPractically insoluble
PBS (pH 7.4)< 0.1 mg/mLPractically insoluble
Ethanol~5 mg/mLModerately soluble
DMSO> 20 mg/mLHighly soluble
DMF> 20 mg/mLHighly soluble

Q3: What are some analytical techniques to detect and quantify aggregation?

A3: Several biophysical techniques can be used. Dynamic Light Scattering (DLS) is a primary method that measures the size distribution of particles in a solution and is very sensitive to larger species.[7][11] Other methods include Size-Exclusion Chromatography (SEC) and Static Light Scattering (SLS).[7][8]

Q4: What are co-solvents and surfactants, and how can they help?

A4: Co-solvents are organic solvents mixed with water to increase the solubility of nonpolar compounds.[12] Examples include ethanol, glycerol, and PEG 400.[5][12] They work by reducing the polarity of the solvent system. Surfactants (e.g., Tween 80, Polysorbate 20) are amphiphilic molecules that can prevent aggregation by coating the hydrophobic surfaces of the compound, preventing them from sticking together. They are often used at very low concentrations (0.01-0.1%) in biological assays.

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound for Cell-Based Assays

This protocol describes a stepwise dilution method to minimize precipitation when preparing a final working concentration of 10 µM this compound in a 1 mL cell culture volume.

  • Prepare Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous, high-purity DMSO.[2]

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]

    • Visually inspect the solution to confirm it is clear and free of particles.

    • Dispense into single-use aliquots and store at -80°C.

  • Prepare Intermediate Dilution:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C), sterile cell culture medium.

    • Add 1 µL of the 10 mM stock solution to the medium. This creates a 100 µM intermediate solution.

    • Gently vortex or flick the tube to mix thoroughly. This step is crucial to prevent precipitation.[3]

  • Prepare Final Working Solution:

    • To a culture well already containing 900 µL of cell culture medium with cells, add 100 µL of the 100 µM intermediate dilution.

    • This results in a final volume of 1 mL and a final this compound concentration of 10 µM.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[2][4]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol allows for the determination of the maximum soluble concentration of this compound in your specific assay buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2-fold serial dilution of this stock in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM... down to ~20 µM).

    • In a clear 96-well plate, add 198 µL of your aqueous assay buffer to each well.

  • Dilution and Incubation:

    • Add 2 µL of each DMSO serial dilution to the corresponding wells of the 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • The final concentrations of this compound will be 100 µM, 50 µM, 25 µM, etc.

    • Include a "buffer + 1% DMSO" only control.

    • Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours.

  • Assessment:

    • Visual: Visually inspect the plate against a dark background. The highest concentration that remains completely clear, with no visible precipitate or cloudiness, is the kinetic solubility limit.

    • Quantitative: For a more precise measurement, read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance compared to the DMSO control indicates light scattering from insoluble particles or aggregates.[4] The highest concentration with an absorbance similar to the control is the solubility limit.

References

Technical Support Center: Refining Molecular Docking Parameters for Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers refining molecular docking parameters for Chetoseminudin B, particularly with its potential target, the filamentous temperature-sensitive protein Z (FtsZ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely protein target?

Q2: I can't find experimental binding affinity data (Ki, Kd, IC50) for this compound. How can I validate my docking protocol?

This is a common challenge in early-stage drug discovery. While direct experimental validation is ideal, here are several strategies to increase confidence in your docking results in the absence of specific data for this compound:

  • Use data from close analogs: Search for experimental binding data for Chetoseminudin F, G, or other structurally similar compounds that are known to target FtsZ. You can use this data as a proxy to validate your docking protocol's ability to predict binding modes and relative affinities.

  • Known Inhibitor Docking: Dock a known, potent FtsZ inhibitor with available experimental data (e.g., PC190723) into the active site.[7][10] If your docking protocol can accurately reproduce the binding mode and provide a good correlation between docking score and experimental affinity for the known inhibitor, it lends confidence to the parameters you are using.

  • Relative Ranking: In the absence of absolute binding data, focus on the relative ranking of docking scores. If you are screening a series of this compound analogs, the docking scores should ideally correlate with any available relative activity data (e.g., from cell-based assays).

  • Consensus Docking: Use multiple different docking programs and scoring functions.[11] If different algorithms predict a similar binding pose and a favorable score for this compound, it increases the reliability of the prediction.

Q3: What are the key steps in a typical molecular docking workflow for a novel ligand like this compound?

A general molecular docking workflow involves several critical stages:

  • Protein and Ligand Preparation: This includes obtaining the 3D structures, preparing the protein by removing water molecules and adding hydrogens, and generating a low-energy 3D conformation of the ligand.

  • Binding Site Definition: The active site of the target protein must be accurately defined. This can be based on the position of a co-crystallized ligand or predicted using binding site detection tools.

  • Docking Simulation: The ligand is placed in the defined binding site, and a search algorithm explores different orientations and conformations of the ligand to find the most favorable binding pose.

  • Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity. The results are then analyzed to identify the best binding mode and key interactions.

  • Post-Docking Analysis and Validation: This can involve molecular dynamics simulations to assess the stability of the docked complex and comparison with any available experimental data.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the molecular docking process for this compound and FtsZ.

Problem 1: Poor or inconsistent docking scores.
Possible Cause Troubleshooting Step
Incorrect Ligand Preparation: The 3D structure of this compound may not be in its lowest energy conformation, or protonation states may be incorrect.Solution: Perform a thorough energy minimization of the ligand using a suitable force field. Ensure that the protonation state of the ligand is appropriate for the physiological pH of the binding site.
Inaccurate Binding Site Definition: The defined grid box for docking may be too small, too large, or incorrectly centered on the FtsZ active site.Solution: If a co-crystallized structure with a known inhibitor is available, use that to define the binding site. Otherwise, use multiple binding site prediction tools to identify the most probable active site. Adjust the grid box size to be large enough to accommodate the ligand with some room for movement.
Inappropriate Docking Algorithm Settings: The exhaustiveness of the conformational search may be too low, leading to incomplete sampling of possible binding poses.Solution: Increase the exhaustiveness parameter in your docking software. This will increase the computational time but can lead to more accurate results.
Problem 2: The docked pose of this compound does not make sense biologically.
Possible Cause Troubleshooting Step
Protein Flexibility Not Considered: FtsZ may undergo conformational changes upon ligand binding (induced fit), which is not accounted for in rigid receptor docking.Solution: Consider using flexible docking protocols where specific residues in the active site are allowed to move. Alternatively, perform ensemble docking using multiple conformations of the FtsZ protein obtained from molecular dynamics simulations or different crystal structures.
Scoring Function Limitations: The scoring function may not accurately capture all the important interactions (e.g., water-mediated hydrogen bonds, specific electrostatic interactions).Solution: Use multiple scoring functions to evaluate the docked poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions) visually to see if they align with what is known about FtsZ inhibitors.
Problem 3: Difficulty in validating the docking results.
Quantitative Data for FtsZ Inhibitors (for validation purposes)
Compound
Zantrin Z1
Zantrin Z4
Cinnamaldehyde
Compound C3
Compound C8
Note: This table provides examples of IC50 values for known FtsZ inhibitors that can be used as benchmarks for validating a docking protocol. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. It is important to note that IC50 values can be converted to Ki (inhibition constant) for a more direct comparison with binding free energy, but this requires knowledge of the experimental conditions.[12][13][14][15][16]

Detailed Experimental Protocol: A Best-Practice Workflow

This protocol outlines a generalized approach for refining molecular docking parameters for this compound with FtsZ, emphasizing steps to take when direct experimental validation data is unavailable.

I. Preparation of the Receptor (FtsZ)

  • Obtain Protein Structure: Download the crystal structure of Bacillus subtilis FtsZ from the Protein Data Bank (PDB). If multiple structures are available, select one with a high resolution and, if possible, a bound ligand in the target binding site.

  • Prepare the Protein:

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for binding.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the atoms using a standard force field (e.g., Gasteiger charges).

    • Save the prepared protein in the appropriate format for your docking software (e.g., PDBQT for AutoDock).

II. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: Obtain the 2D structure of this compound and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save Ligand File: Save the prepared ligand in the appropriate format (e.g., PDBQT).

III. Defining the Binding Site and Docking Parameters

  • Grid Box Generation:

    • Center the grid box on the active site of FtsZ. This can be determined from a co-crystallized ligand or by using binding site prediction tools.

    • Ensure the grid box is large enough to allow this compound to move and rotate freely within the binding pocket. A common starting point is a box that extends 10-15 Å beyond the ligand in all directions.

  • Docking Algorithm Settings:

    • Choose a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the exhaustiveness of the search to a high value to ensure thorough sampling of the conformational space.

    • Set the number of docking runs to a sufficient number (e.g., 50-100) to ensure reproducibility.

IV. Running the Docking Simulation and Analyzing Results

  • Perform Docking: Run the molecular docking simulation using the prepared protein, ligand, and defined parameters.

  • Cluster Analysis: The results will typically be a series of docked poses. Perform a cluster analysis based on the root-mean-square deviation (RMSD) to group similar poses.

  • Analyze Top Poses:

    • Examine the top-ranked clusters and the poses with the lowest binding energies.

    • Visually inspect the binding poses using molecular visualization software (e.g., PyMOL, Chimera).

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the FtsZ active site residues.

V. Refinement and Validation

  • Parameter Refinement: If the initial results are not satisfactory (e.g., poor scores, unrealistic poses), systematically adjust the docking parameters, such as the grid box size and location, and the exhaustiveness of the search, and re-run the docking.

  • Cross-Validation with Known Inhibitors: As a crucial validation step, dock a known FtsZ inhibitor with published experimental binding data into the same binding site using the optimized parameters. A successful protocol should be able to reproduce the known binding mode and show a correlation between the docking score and the experimental affinity.

  • Consider Protein Flexibility: If rigid docking fails to produce a reasonable binding pose, consider using flexible docking approaches, allowing key residues in the FtsZ active site to move.

  • Post-Docking Molecular Dynamics: For the most promising docked pose, perform a short molecular dynamics simulation to assess the stability of the protein-ligand complex over time.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_validation Validation & Refinement prep_protein Prepare FtsZ Receptor define_grid Define Binding Site (Grid Box) prep_protein->define_grid prep_ligand Prepare this compound prep_ligand->define_grid set_params Set Docking Parameters define_grid->set_params run_docking Run Docking Simulation set_params->run_docking cluster_poses Cluster Docked Poses run_docking->cluster_poses analyze_interactions Analyze Top Poses & Interactions cluster_poses->analyze_interactions refine_params Refine Parameters analyze_interactions->refine_params Unsatisfactory? validate_known Validate with Known Inhibitor analyze_interactions->validate_known Satisfactory? refine_params->set_params md_simulation Molecular Dynamics Simulation validate_known->md_simulation

Caption: Experimental workflow for refining molecular docking parameters.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions1 Solutions for Poor Scores cluster_solutions2 Solutions for Unreasonable Poses cluster_solutions3 Solutions for Validation start Docking Issues Encountered issue1 Poor/Inconsistent Scores start->issue1 issue2 Biologically Unreasonable Pose start->issue2 issue3 Validation Difficulties start->issue3 sol1a Re-check Ligand Prep (Energy Min.) issue1->sol1a sol1b Verify Binding Site Definition issue1->sol1b sol1c Increase Search Exhaustiveness issue1->sol1c sol2a Use Flexible Docking issue2->sol2a sol2b Try Different Scoring Functions issue2->sol2b sol3a Dock Known Inhibitors issue3->sol3a sol3b Use Analog's Experimental Data issue3->sol3b sol3c Focus on Relative Ranking issue3->sol3c

Caption: Troubleshooting logic for common molecular docking issues.

References

Technical Support Center: Enhancing Chetoseminudin B Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Chetoseminudin B from fungal fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Chaetomium species for the production of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No this compound Production with Good Fungal Growth Nutrient composition of the medium is not optimal for secondary metabolism.1. Optimize Carbon Source: Experiment with different carbon sources such as glucose, sucrose, maltose, or soluble starch. Vary the concentration to find the optimal level for this compound production, which may differ from that for maximal biomass. 2. Optimize Nitrogen Source: Test various organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. The type and concentration of nitrogen can significantly influence secondary metabolite production.[1][2][3] 3. Adjust Carbon-to-Nitrogen (C/N) Ratio: Systematically vary the C/N ratio of the medium. A high C/N ratio often favors the production of secondary metabolites.[4][5]
Suboptimal fermentation parameters (pH, temperature, aeration).1. pH Optimization: Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for growth may not be the same as for this compound production. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0). 2. Temperature Optimization: Determine the optimal temperature for this compound production by testing a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C). 3. Aeration and Agitation: Vary the agitation speed (e.g., 150, 180, 200 rpm) and aeration rate to ensure adequate dissolved oxygen levels, which are critical for the biosynthesis of many secondary metabolites.[6]
Inconsistent this compound Yields Between Batches Variability in inoculum quality.1. Standardize Inoculum Preparation: Use a consistent method for preparing the seed culture, including the age of the culture, spore concentration, and growth medium.[7] 2. Consistent Inoculum Size: Use a fixed inoculum size (e.g., 5% or 10% v/v) for all fermentation batches.
Inconsistent media preparation.1. Precise Media Component Measurement: Ensure accurate weighing and measurement of all media components. 2. Consistent Sterilization: Use a standardized protocol for media sterilization to avoid variations in nutrient availability.
Poor Fungal Growth Suboptimal growth medium or physical parameters.1. Review Basal Medium: Ensure the basal medium contains all essential nutrients for fungal growth. 2. Optimize Growth Parameters: Refer to the optimization steps for pH, temperature, and aeration mentioned above, but focus on maximizing biomass in the initial experiments.
Contamination of the culture.1. Aseptic Technique: Reinforce strict aseptic techniques during all stages of culture handling. 2. Microscopic Examination: Regularly examine the culture under a microscope to check for contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for this compound production?

A1: A good starting point is a potato dextrose broth (PDB) or a yeast extract peptone dextrose (YPD) medium. From there, you can begin a systematic optimization of carbon and nitrogen sources as outlined in the troubleshooting guide.

Q2: How can I apply precursor feeding to enhance this compound yield?

A2: this compound is an indole alkaloid likely derived from the condensation of L-tryptophan and L-serine. Supplementing the fermentation medium with these precursors can potentially increase the yield. It is recommended to add the precursors at the beginning of the stationary phase of fungal growth. Start with low concentrations (e.g., 0.1-1.0 g/L) and optimize the concentration and feeding time.

Q3: What are epigenetic modifiers, and can they be used to increase this compound production?

A3: Epigenetic modifiers are compounds that can alter gene expression without changing the DNA sequence. In fungi, they can activate silent biosynthetic gene clusters. Examples include histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid - SAHA) and DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine). Introducing these compounds at low concentrations to your culture may induce or enhance the production of this compound.

Q4: How do I extract and quantify this compound from the fermentation broth?

A4: A common method involves solvent extraction of the fermentation broth and/or mycelium with ethyl acetate or a mixture of methanol and dichloromethane. The crude extract can then be analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Q5: Should I focus on optimizing for high biomass or high this compound concentration?

A5: Not necessarily. High biomass does not always correlate with high secondary metabolite production.[7] In many cases, secondary metabolite production is triggered by nutrient limitation after a period of active growth. Therefore, it is crucial to optimize for this compound yield, which may occur under conditions that are not optimal for maximal fungal growth.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the effect of individual media components on this compound production.

  • Prepare a Basal Medium: Start with a known medium formulation, such as Potato Dextrose Broth (PDB).

  • Vary One Factor: Create a series of flasks where only one component of the medium is varied at a time, while all other components are kept constant. For example:

    • Carbon Source: Prepare flasks with different carbon sources (e.g., glucose, sucrose, maltose) at the same concentration. Then, for the best carbon source, vary its concentration (e.g., 20 g/L, 40 g/L, 60 g/L).

    • Nitrogen Source: Similarly, test different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) and then their concentrations.

  • Inoculation and Fermentation: Inoculate each flask with a standardized inoculum of the Chaetomium species. Incubate under consistent conditions (e.g., 28°C, 180 rpm) for a predetermined period (e.g., 10-14 days).

  • Extraction and Analysis: At the end of the fermentation, harvest the broth and/or mycelium, perform a solvent extraction, and quantify the this compound yield using HPLC or LC-MS.

  • Data Analysis: Compare the yields across the different conditions to identify the optimal level for each tested factor.

Protocol 2: Precursor Feeding Experiment
  • Establish a Baseline Fermentation: Grow the Chaetomium species in the optimized basal medium to establish a baseline yield of this compound.

  • Prepare Precursor Stock Solutions: Prepare sterile stock solutions of L-tryptophan and L-serine (e.g., 10 g/L in distilled water, filter-sterilized).

  • Precursor Addition: To replicate fermentation flasks, add different concentrations of the precursor stock solutions at the onset of the stationary phase (determined from a prior growth curve experiment). For example, add L-tryptophan to final concentrations of 0.1, 0.5, and 1.0 g/L. A control flask should receive an equivalent volume of sterile water.

  • Continued Fermentation and Analysis: Continue the fermentation for the remainder of the production phase. Harvest and analyze the this compound yield as described in Protocol 1.

Quantitative Data Summary

The following tables present example data from a hypothetical OFAT optimization experiment to illustrate how results can be structured.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (40 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose12.525.3
Sucrose11.831.7
Maltose13.228.1
Soluble Starch10.519.5

Table 2: Effect of Sucrose Concentration on this compound Yield

Sucrose Concentration (g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
208.915.2
4011.831.7
6014.129.8
8014.522.4

Visualizations

Chetoseminudin_B_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Shikimate Pathway L-Tryptophan L-Tryptophan Anthranilate->L-Tryptophan Diketopiperazine Intermediate Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine Intermediate Condensation 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Glycolysis L-Serine->Diketopiperazine Intermediate This compound Precursors This compound Precursors Diketopiperazine Intermediate->this compound Precursors Tailoring Enzymes (Oxidation, Methylation, etc.) This compound This compound This compound Precursors->this compound

Caption: Plausible biosynthetic pathway of this compound.

Yield_Enhancement_Workflow cluster_0 Strain and Culture Maintenance cluster_1 Fermentation Optimization cluster_2 Analysis A Chaetomium sp. Strain B Inoculum Preparation A->B C Media Optimization (OFAT/RSM) B->C D Fermentation Parameter Optimization (pH, Temp, Aeration) C->D E Precursor Feeding D->E F Elicitor Addition E->F G Extraction F->G H Quantification (HPLC/LC-MS) G->H H->C Iterative Improvement

Caption: Experimental workflow for enhancing this compound yield.

Fungal_SM_Regulation Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Nutrient Limitation\n(e.g., low Nitrogen) Nutrient Limitation (e.g., low Nitrogen) Nutrient Limitation\n(e.g., low Nitrogen)->Global Regulators Primary Metabolism Primary Metabolism Precursors\n(Tryptophan, Serine) Precursors (Tryptophan, Serine) Primary Metabolism->Precursors\n(Tryptophan, Serine) Secondary Metabolism Secondary Metabolism Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) Pathway-Specific TFs Pathway-Specific TFs This compound\nBiosynthesis Genes This compound Biosynthesis Genes Pathway-Specific TFs->this compound\nBiosynthesis Genes Activation This compound\nBiosynthesis Genes->Secondary Metabolism Global Regulators->Pathway-Specific TFs Activation Precursors\n(Tryptophan, Serine)->this compound\nBiosynthesis Genes

Caption: Simplified signaling pathway for fungal secondary metabolism.

References

purification challenges of Chetoseminudin B from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Chetoseminudin B from crude extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Question: I am having difficulty obtaining a high yield of this compound from my initial crude extract. What are the potential causes and solutions?

Answer:

Low yields of this compound from the crude extract can stem from several factors, from the initial fermentation to the extraction process itself. Here are some common causes and troubleshooting steps:

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound by Chaetomium sp. is highly dependent on the growth medium and culture conditions.[1]

    • Troubleshooting:

      • Verify and optimize the composition of the solid fermentation medium.

      • Ensure the incubation time and temperature are optimal for secondary metabolite production.

      • Consider small-scale pilot experiments to test different culture parameters.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for efficiently recovering indole alkaloids.

    • Troubleshooting:

      • The initial extraction of the solid fermentation products of Chaetomium sp. SYP-F7950 has been successfully performed using methanol.[2] Ensure exhaustive extraction by performing multiple rounds of extraction.

      • Consider alternative solvent systems. While methanol is effective, a combination of polar and non-polar solvents might improve the extraction of a broader range of metabolites.

  • Degradation of the Target Compound: this compound, as an indole alkaloid, may be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases, high temperatures, or light).

    • Troubleshooting:

      • Avoid harsh chemical treatments during extraction and purification.

      • Work at lower temperatures whenever possible.

      • Protect the extract and fractions from direct light.

Question: I am observing co-elution of impurities with this compound during my chromatographic separation. How can I improve the resolution?

Answer:

Co-elution of impurities is a common challenge in natural product purification, especially from complex crude extracts.[3] Here’s how you can enhance the separation of this compound:

  • Optimize the Chromatographic System:

    • For Column Chromatography (Silica Gel, C18):

      • Solvent Gradient: A shallow gradient elution can improve the separation of compounds with similar polarities.[4] Experiment with different gradient profiles.

      • Stationary Phase: If using normal-phase silica, consider switching to reverse-phase (C18) chromatography, or vice-versa. This compound has been purified using C18 reverse-phase silica gel.[5]

      • Column Loading: Overloading the column can lead to poor separation. Reduce the amount of crude extract loaded onto the column.

    • For Preparative HPLC:

      • Solvent System: The reported purification of this compound used a CH3CN–H2O solvent system.[5] Fine-tune the isocratic or gradient conditions of this system. Small changes in the percentage of acetonitrile can significantly impact resolution.

      • Column Chemistry: If standard C18 columns are not providing sufficient resolution, consider columns with different selectivities (e.g., C8, Phenyl-Hexyl).

  • Employ Orthogonal Separation Techniques:

    • If you are primarily using reverse-phase chromatography, consider incorporating a normal-phase or size-exclusion chromatography step (e.g., Sephadex LH-20) in your workflow.[4] This can remove impurities with different chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the source and basic chemical information of this compound?

A1: this compound is an indole alkaloid isolated from the solid fermentation products of the endophytic fungus Chaetomium sp. SYP-F7950, which was obtained from Panax notoginseng.[5][6] Its molecular formula is C21H23N3O3, and it has been characterized by NMR and ESI-MS analysis.[5]

Q2: What is a general workflow for the purification of this compound?

A2: A typical workflow involves initial extraction followed by a multi-step chromatographic purification. The crude extract is often first fractionated using column chromatography over silica gel or C18 reverse-phase material.[2][4] Promising fractions are then further purified using preparative High-Performance Liquid Chromatography (HPLC).[5]

Q3: What type of analytical techniques are used to identify and characterize this compound?

A3: The structural elucidation of this compound is achieved through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][6]

Data Presentation

Table 1: Example Solvent Systems for Chromatographic Purification of Fungal Metabolites

Chromatographic TechniqueStationary PhaseExample Solvent System(s)Reference
Column ChromatographySilica GelCH2Cl2:MeOH gradient[4]
Cyclohexane:EtOAc gradient[4]
Sephadex LH-20MeOH[4]
CH2Cl2:MeOH (1:1)[4]
Medium Pressure Liquid Chromatography (MPLC)C18 ODSMeOH:H2O gradient[4]
Preparative HPLCC18CH3CN:H2O (25%)[5]

Experimental Protocols

Protocol 1: General Extraction of Secondary Metabolites from Solid Fungal Fermentation

  • Harvesting: After the incubation period, harvest the solid fermentation culture of Chaetomium sp. SYP-F7950.

  • Grinding: Thoroughly grind the solid medium to increase the surface area for extraction.

  • Extraction:

    • Soak the ground material in methanol (or another suitable solvent) at room temperature.

    • Agitate the mixture for several hours.

    • Filter the mixture to separate the solvent from the solid residue.

    • Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Fractionation of Crude Extract using Column Chromatography

  • Column Packing: Prepare a glass column with silica gel or C18 reverse-phase material, packed using a suitable non-polar solvent (e.g., hexane for silica gel, methanol/water for C18).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually introduce ethyl acetate for a silica gel column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the compound of interest.

  • Pooling: Combine the fractions that show the presence of this compound.

Protocol 3: Purification by Preparative HPLC

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the HPLC mobile phase and filter it through a 0.45 µm filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase for the separation of indole alkaloids is a mixture of acetonitrile (CH3CN) and water. For this compound, an isocratic mobile phase of 25% CH3CN in water has been used.[5]

  • Injection and Separation: Inject the sample onto the column and monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

Mandatory Visualization

experimental_workflow start Solid Fermentation of Chaetomium sp. SYP-F7950 extraction Methanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel or C18) crude_extract->column_chromatography fractionation Fraction Collection and Analysis (TLC/HPLC) column_chromatography->fractionation enriched_fraction Enriched Fraction Containing this compound fractionation->enriched_fraction prep_hplc Preparative HPLC (C18, CH3CN/H2O) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield or Purity of This compound check_extraction Problem with Initial Extraction? start->check_extraction check_separation Problem with Chromatographic Separation? start->check_separation sub_extraction1 Optimize Fungal Culture Conditions check_extraction->sub_extraction1 Yes sub_extraction2 Improve Extraction Solvent/Method check_extraction->sub_extraction2 Yes sub_extraction3 Minimize Compound Degradation check_extraction->sub_extraction3 Yes sub_separation1 Optimize Column Chromatography Gradient check_separation->sub_separation1 Yes sub_separation2 Adjust Preparative HPLC Conditions check_separation->sub_separation2 Yes sub_separation3 Incorporate Orthogonal Separation Technique check_separation->sub_separation3 Yes

Caption: Troubleshooting logic for this compound purification challenges.

References

Technical Support Center: Optimizing Buffer Conditions for FtsZ Polymerization Assays with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing buffer conditions for FtsZ polymerization assays, with a focus on characterizing the effects of small molecule inhibitors like Chetoseminudin B.

Troubleshooting Guide

This guide addresses common issues encountered during FtsZ polymerization experiments and provides systematic approaches to troubleshoot and optimize your assay conditions.

Issue 1: No or Low FtsZ Polymerization Signal (e.g., low light scattering or pelleting)

  • Question: I am not observing any significant FtsZ polymerization in my assay, even in the absence of an inhibitor. What are the potential causes and how can I fix this?

  • Answer:

    • Suboptimal Buffer Conditions: FtsZ polymerization is highly sensitive to the composition of the reaction buffer.[1][2][3][4] Key parameters to check are pH, salt concentration, and divalent cation concentration.

      • pH: The optimal pH for FtsZ polymerization is typically between 6.5 and 7.5.[1][5] Polymers of E. coli FtsZ, for instance, are longer and more abundant at pH 6.5 compared to neutral pH.[1] Consider preparing buffers with different pH values within this range (e.g., MES for pH 6.5, PIPES for pH 6.9, and HEPES for pH 7.5).[5]

      • Monovalent Cations: Potassium chloride (KCl) is a crucial component, and its concentration can significantly impact polymerization.[1][2][3] While a concentration of 50 mM KCl is often used, higher concentrations (e.g., 300 mM) can enhance polymerization for some FtsZ species.[1][4]

      • Divalent Cations: Magnesium ions (Mg²⁺) are essential for GTP binding and hydrolysis and are required for polymerization.[5][6] A concentration of 5-10 mM MgCl₂ is standard.[5]

    • Inactive FtsZ Protein: The protein may have lost activity due to improper storage or handling. Ensure FtsZ is stored at -80°C in a suitable storage buffer containing glycerol and that repeated freeze-thaw cycles are avoided.[4] It is also advisable to pre-clear the protein solution by centrifugation before use to remove any aggregates.[4]

    • GTP Hydrolysis: FtsZ polymerization is dependent on GTP.[7] Ensure that a fresh, correctly concentrated GTP solution is used to initiate the reaction. The final concentration is typically 1-2 mM.[1][5]

    • Assay Sensitivity: The method used to detect polymerization might not be sensitive enough. 90° angle light scattering in a fluorometer is more sensitive than measuring turbidity in a spectrophotometer.[5]

Issue 2: High Background Signal or FtsZ Aggregation

  • Question: My control experiments (without GTP) show a high background signal, suggesting FtsZ is aggregating. How can I prevent this?

  • Answer:

    • Buffer Components: High concentrations of certain buffer components or the presence of contaminants can induce non-specific aggregation. Ensure all buffers are freshly prepared and filter-sterilized.[4] The presence of high sodium or imidazole concentrations from purification steps can also affect FtsZ, so ensure these are removed during dialysis.[8]

    • Protein Concentration: While a critical concentration of FtsZ is required for polymerization, excessively high concentrations can lead to aggregation.[9] Try titrating the FtsZ concentration to find the optimal range for your assay.

    • Temperature: Incubating FtsZ at an appropriate temperature (typically 25-37°C) is important.[1][5] Out-of-range temperatures can lead to protein denaturation and aggregation.

Issue 3: Inconsistent Results with this compound (or other inhibitors)

  • Question: I am getting variable results when I test this compound. How can I improve the reproducibility of my inhibitor studies?

  • Answer:

    • Inhibitor Solubility: Many small molecule inhibitors have poor aqueous solubility. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before being diluted into the assay buffer. Be mindful of the final solvent concentration, as high concentrations can affect FtsZ polymerization. It's crucial to run proper vehicle controls (assay buffer with the same concentration of solvent).

    • Buffer-Inhibitor Interactions: The buffer composition can influence the activity of an inhibitor.[10] Some inhibitors may be less effective at certain pH values or salt concentrations. It may be necessary to screen for the optimal buffer conditions for this compound's activity in parallel with optimizing the FtsZ polymerization itself.

    • Mechanism of Action: The apparent effect of an inhibitor can depend on the assay method. For example, an inhibitor that stabilizes FtsZ polymers might show an increase in light scattering but a decrease in GTPase activity.[11][12] Using multiple, complementary assays (e.g., light scattering, sedimentation, and GTPase activity) can provide a more complete picture of the inhibitor's mechanism.

Data Presentation: Buffer Component Optimization

The following table summarizes the typical concentration ranges for key buffer components and their expected impact on FtsZ polymerization. This can serve as a starting point for your optimization experiments.

Buffer ComponentTypical Concentration RangeEffect on FtsZ PolymerizationTroubleshooting Considerations
Buffering Agent 25-50 mMMaintains a stable pH, which is critical for FtsZ structure and function.[1]Use MES for pH ~6.5, PIPES for pH ~6.9, or HEPES for pH ~7.5.[5] The choice of buffer can be critical when studying interactions with other proteins.[1]
pH 6.5 - 7.9Lower pH (e.g., 6.5) often promotes the formation of longer and more abundant FtsZ polymers for some species like E. coli.[1]Test a range of pH values to find the optimum for your specific FtsZ variant and assay.
KCl 50-300 mMK⁺ ions are important for FtsZ activity and polymerization.[1] Higher concentrations can enhance polymerization.[1][2][3]Start with 50 mM and titrate up to 300 mM to see the effect on your system.
MgCl₂ 5-10 mMEssential cofactor for GTP binding and hydrolysis; required for polymerization.[5][6]Ensure Mg²⁺ is present in sufficient concentration. Its absence will prevent polymerization.
GTP 1-2 mMThe energy source for FtsZ polymerization. Its hydrolysis is linked to polymer disassembly.[13]Use a fresh stock solution. For some experiments, a GTP regeneration system may be beneficial.[11]
FtsZ Protein 5-15 µMA critical concentration is required for polymerization to occur.[9]Titrate the FtsZ concentration to find an optimal signal-to-noise ratio.

Experimental Protocols

Detailed Methodology: Light Scattering Assay for FtsZ Polymerization

This protocol is a standard method for monitoring the kinetics of FtsZ polymerization in real-time.

  • Buffer Preparation: Prepare a master polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂).[5] Ensure the buffer is filtered and degassed.

  • Reaction Mix Preparation: In a fluorometer cuvette, prepare a reaction mix containing the polymerization buffer and the desired concentration of FtsZ (e.g., 12.5 µM).[5] If testing an inhibitor, add it to the reaction mix at this stage and include a vehicle control (e.g., DMSO).

  • Baseline Establishment: Place the cuvette in a fluorometer set to 30°C.[5] Monitor the 90° light scattering at a wavelength of 350 nm until a stable baseline is achieved (typically 5-10 minutes).[5]

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.[5] Mix quickly but gently.

  • Data Acquisition: Record the light scattering signal over time. An increase in signal indicates FtsZ polymerization.

  • Data Analysis: Plot the light scattering intensity versus time. The initial rate of polymerization and the maximum signal intensity can be used to quantify the effect of different buffer conditions or inhibitors.

Mandatory Visualizations

FtsZ_Polymerization_Pathway cluster_GTP_Binding GTP Binding cluster_Polymerization Polymerization & Depolymerization FtsZ_monomer_GDP FtsZ-GDP (Inactive monomer) FtsZ_monomer_GTP FtsZ-GTP (Active monomer) FtsZ_monomer_GDP->FtsZ_monomer_GTP GTP exchange FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer_GTP->FtsZ_polymer Assembly FtsZ_polymer->FtsZ_monomer_GDP Disassembly & GTP Hydrolysis Chetoseminudin_B This compound Chetoseminudin_B->FtsZ_polymer Inhibition

Caption: FtsZ polymerization and inhibition pathway.

Experimental_Workflow Start Start: Define Baseline Buffer Conditions Vary_pH Vary pH (e.g., 6.5, 7.0, 7.5) Start->Vary_pH Vary_KCl Vary [KCl] (e.g., 50, 150, 300 mM) Vary_pH->Vary_KCl Vary_Mg Vary [MgCl2] (e.g., 2, 5, 10 mM) Vary_KCl->Vary_Mg Assay Perform FtsZ Polymerization Assay (e.g., Light Scattering) Vary_Mg->Assay Analyze Analyze Data: - Polymerization Rate - Max Signal Assay->Analyze Optimal_Buffer Optimal Buffer Identified Analyze->Optimal_Buffer Evaluate Results Test_Inhibitor Test this compound in Optimal Buffer Optimal_Buffer->Test_Inhibitor

References

Technical Support Center: Minimizing Interference from Chetoseminudin B in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Chetoseminudin B in common colorimetric assays. As an indole alkaloid, this compound may possess properties that could lead to inaccurate results in assays reliant on specific chemical reactions or optical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is an indole alkaloid isolated from the endophytic fungus Chaetomium sp.[1][2] Like other complex organic molecules, its chemical structure may lead to unforeseen interactions with assay reagents. Potential mechanisms of interference include:

  • Intrinsic Absorbance: this compound may absorb light at the same wavelength used to measure the assay's endpoint, leading to artificially high readings.

  • Redox Activity: The molecule might possess inherent reducing or oxidizing properties that can directly react with assay components, particularly in metabolic or oxidative stress assays.

  • Protein Binding: Non-specific binding to proteins in the sample can affect protein quantification assays that rely on dye-protein interactions.

  • Light Scattering: Precipitation or turbidity of this compound in the assay buffer can scatter light, leading to inaccurate absorbance measurements.[3]

Q2: Which colorimetric assays are most likely to be affected by this compound?

While empirical testing is necessary, assays that are sensitive to the factors mentioned above are at a higher risk of interference. These may include:

  • Cell Viability Assays: Tetrazolium-based assays (e.g., MTT, XTT) that rely on cellular reduction.

  • Protein Quantification Assays: Dye-binding assays such as the Bradford assay.

  • Oxidative Stress Assays: Assays that measure reactive oxygen species (ROS).

  • Enzyme Activity Assays: Where the compound might directly interact with the enzyme, substrate, or product.

Q3: How can I determine if this compound is interfering with my specific assay?

The most effective method is to run a series of control experiments. A critical control is a compound-only blank , where this compound is added to the assay medium in the absence of the biological sample (e.g., cells or protein).[4] If a signal is detected in this control, it indicates direct interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT)

Potential Cause:

This compound may directly reduce the tetrazolium dye (e.g., MTT to formazan), leading to a false-positive signal for cell viability. Alternatively, its intrinsic color may contribute to the final absorbance reading.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing only cell culture medium and this compound at the same concentrations used in your experiment. Add the MTT reagent and measure the absorbance. Any color change indicates direct interference.

  • Subtract Background: If interference is observed, subtract the absorbance value of the compound-only control from the corresponding experimental wells.

  • Use an Alternative Assay: Consider using a non-enzymatic cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).

Issue 2: Inaccurate Protein Quantification with Bradford Assay

Potential Cause:

This compound may bind to the Coomassie dye, preventing it from binding to the protein of interest, or it may bind to the protein, altering its interaction with the dye. This can lead to either an underestimation or overestimation of the protein concentration.

Troubleshooting Steps:

  • Perform a Spike-and-Recovery Experiment: Add a known amount of a standard protein (e.g., BSA) to a sample containing this compound and a control sample without the compound. A significant deviation from 100% recovery in the sample with this compound suggests interference.

  • Protein Precipitation: To remove the interfering compound, precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be washed and resuspended in a buffer compatible with the Bradford assay.

  • Use an Alternative Protein Assay: The bicinchoninic acid (BCA) assay is often less susceptible to interference from certain chemical compounds. However, it is still advisable to run a compound-only control for the BCA assay as well.[4]

Data Presentation

When troubleshooting, it is crucial to present your data clearly. Below are example tables for recording and analyzing data from control experiments.

Table 1: Compound-Only Control for MTT Assay

This compound Conc. (µM)Absorbance at 570 nm (No Cells)
00.052
10.078
100.153
500.321
1000.546

Table 2: Spike-and-Recovery Data for Bradford Assay

SampleBSA Conc. (µg/mL)This compound Conc. (µM)Measured BSA Conc. (µg/mL)% Recovery
Control50049.599%
Test501042.184.2%
Control100098.798.7%
Test1001085.385.3%

Experimental Protocols

Protocol: TCA Protein Precipitation

This protocol is designed to separate proteins from potentially interfering substances like this compound prior to quantification.

  • Sample Preparation: Take 100 µL of your cell lysate or biological fluid containing protein and this compound.

  • Add TCA: Add 25 µL of ice-cold 100% (w/v) Trichloroacetic Acid (TCA) to the sample. The final TCA concentration will be 20%.

  • Incubate: Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Wash Pellet: Carefully decant the supernatant. Add 500 µL of ice-cold acetone to wash the protein pellet.

  • Centrifuge Again: Vortex gently and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Dry Pellet: Decant the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry as it may be difficult to resuspend.

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay (e.g., PBS for Bradford assay).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

While the direct signaling pathways of this compound are not fully elucidated, some indole alkaloids have been shown to interact with inflammatory pathways. The following diagram illustrates a hypothetical interaction with the NF-κB pathway.

G Hypothetical Signaling Pathway Interaction This compound This compound IKK IKK This compound->IKK Inhibition? IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines G Troubleshooting Workflow for Assay Interference A Perform Colorimetric Assay with this compound B Run Compound-Only Control A->B C Is Interference Observed? B->C D Subtract Background and Re-analyze Data C->D Yes H Proceed with Data Analysis C->H No E Does Interference Persist? D->E F Implement Sample Cleanup (e.g., Protein Precipitation) E->F Yes E->H No G Use an Alternative Assay Method F->G

References

Technical Support Center: Chetoseminudin B Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chetoseminudin B is an indole alkaloid identified from endophytic fungi.[1][2][3][4] As a natural product, it likely exhibits physicochemical properties, such as poor aqueous solubility, that can lead to low and variable oral bioavailability.[5][6] The following guide provides general strategies and troubleshooting advice based on established pharmaceutical development principles for compounds with similar characteristics, as specific bioavailability data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies with this compound show very low oral bioavailability (<5%). What are the most likely causes?

A1: Low oral bioavailability for a compound like this compound, an indole alkaloid, is typically multifactorial. The primary barriers can be categorized using the Biopharmaceutics Classification System (BCS) framework. The most common causes are:

  • Poor Aqueous Solubility (BCS Class II/IV): The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption.[6] This is the most probable cause for a complex natural product.

  • Low Intestinal Permeability (BCS Class III/IV): The compound dissolves but cannot efficiently cross the intestinal epithelial cell layer to enter the bloodstream.[7][8] This can be due to its molecular size, polarity, or because it is a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.[9]

  • Extensive First-Pass Metabolism: After absorption into the gut wall and portal circulation, the drug is extensively metabolized by enzymes in the intestine and liver before it can reach systemic circulation.[10][11]

To identify the specific barrier, a systematic approach involving solubility, permeability, and stability assessments is required.[5]

Q2: What are the primary formulation strategies I should consider for improving the oral bioavailability of this compound?

A2: The choice of strategy depends on the primary barrier identified (solubility, permeability, or metabolism).[12] Key approaches include:

  • Particle Size Reduction (Nanonization): Creating a nanosuspension increases the surface area of the drug, which significantly enhances its dissolution rate according to the Noyes-Whitney equation.[13][14] This is a primary strategy for solubility-limited compounds.

  • Lipid-Based Formulations: These formulations can enhance bioavailability by several mechanisms. They can improve the dissolution of lipophilic drugs, facilitate lymphatic transport to bypass first-pass metabolism, and inhibit efflux transporters.[15][16][17] Examples include:

    • Solid Lipid Nanoparticles (SLNs): Drug is encapsulated in a solid lipid core, offering controlled release and improved stability.[18][19]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in GI fluids, promoting rapid dissolution and absorption.[15]

  • Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous form by dispersing it within a polymer matrix.[20][21] This can dramatically increase its apparent solubility and dissolution rate.

  • Prodrug Approach: The chemical structure of this compound is modified to create an inactive derivative (prodrug) with improved properties (e.g., higher permeability or solubility).[22][23] The prodrug is then converted back to the active parent drug in vivo.[24][25]

Q3: How do I select the best strategy for my research needs?

A3: A logical, stepwise approach is recommended. The following workflow diagram illustrates a typical decision-making process for selecting a bioavailability enhancement strategy.

G cluster_0 Initial Characterization cluster_1 Strategy Selection Start Start: Low Bioavailability of this compound Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability BCS_III BCS Class III (High Solubility, Low Permeability) Solubility->BCS_III High Solubility BCS_II BCS Class II (Low Solubility, High Permeability) Permeability->BCS_II High BCS_IV BCS Class IV (Low Solubility, Low Permeability) Permeability->BCS_IV Low Strat_Sol Strategies: - Nanosuspension - Solid Dispersion - Lipid Formulations (SLN, SEDDS) BCS_II->Strat_Sol Strat_Both Strategies: - Lipid Formulations (SEDDS) - Prodrug Approach - Co-formulation with inhibitors BCS_IV->Strat_Both Strat_Perm Strategies: - Prodrug Approach - Permeation Enhancers BCS_III->Strat_Perm

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: I prepared a nanosuspension of this compound, but the particle size increases significantly upon storage (Ostwald Ripening).

Potential Cause Troubleshooting Step Rationale
Insufficient Stabilizer Coverage Increase the concentration of the stabilizer(s) (e.g., HPMC, Tween 80).Stabilizers provide a steric or ionic barrier on the particle surface, preventing aggregation and crystal growth. Insufficient coverage leaves surfaces exposed.[26]
Inappropriate Stabilizer Screen a panel of different stabilizers or use a combination of stabilizers (e.g., a polymer and a surfactant).The optimal stabilizer depends on the surface properties of the drug. A combination can provide more robust steric and electrostatic stabilization.[13][27]
High Energy State of Nanoparticles Convert the liquid nanosuspension into a solid dosage form (e.g., via freeze-drying or spray-drying) with cryo/lyoprotectants.Solidifying the formulation immobilizes the nanoparticles, preventing particle growth and enhancing long-term stability.[20][28]

Issue 2: My solid lipid nanoparticle (SLN) formulation shows low drug entrapment efficiency (<70%).

Potential Cause Troubleshooting Step Rationale
Poor Drug Solubility in Lipid Screen different solid lipids (e.g., Glyceryl monostearate, Compritol®) to find one with higher solubilizing capacity for this compound.The drug must be soluble in the molten lipid to be efficiently entrapped upon cooling and solidification.[16]
Drug Expulsion During Lipid Recrystallization Use a blend of lipids or formulate as a Nanostructured Lipid Carrier (NLC) by including a liquid lipid (oil).NLCs create a less-perfect crystalline structure in the lipid core, providing more space to accommodate drug molecules and reducing drug expulsion during storage.[17]
Premature Drug Precipitation Optimize the homogenization process. For hot homogenization, ensure the drug is fully dissolved in the lipid melt before emulsification.If the drug precipitates before the lipid nanoparticles solidify, it will not be entrapped. The temperature must be kept above the lipid's melting point during the entire process.[18]

Issue 3: An in vitro Caco-2 permeability assay shows a high efflux ratio (>2) for my lead this compound formulation.

Potential Cause Troubleshooting Step Rationale
Active Efflux by Transporters (e.g., P-gp) Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil).A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor confirms that the compound is a P-gp substrate.[29]
Formulation Does Not Inhibit Efflux Incorporate excipients known to inhibit P-gp into your formulation (e.g., certain surfactants like Tween 80 or lipids).Some formulation components can saturate or inhibit efflux transporters at the gut wall, thereby increasing the net absorption of the drug.
Compound Itself is a Strong Substrate Consider a prodrug strategy to mask the functional groups recognized by the transporter.By chemically modifying the part of the molecule that binds to the efflux transporter, the prodrug may bypass this resistance mechanism.[22][30]

Data Presentation

The following table presents hypothetical, yet realistic, pharmacokinetic data from a preclinical rat study comparing different formulation strategies for this compound. Such a study is essential for quantifying the improvement in oral bioavailability.[10][31][32]

Table 1: Pharmacokinetic Parameters of this compound (Oral Dose: 10 mg/kg in Rats)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)35 ± 82.0150 ± 45100%
Nanosuspension (200 nm)145 ± 251.5720 ± 110480%
Solid Lipid Nanoparticles (SLN)110 ± 182.5850 ± 130567%
Amorphous Solid Dispersion (1:5 Drug:Polymer)180 ± 301.0910 ± 155607%

Data are presented as Mean ± SD (n=6). Relative bioavailability is calculated against the aqueous suspension control.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[9][33][34]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep).

    • Seed cells onto Transwell® polycarbonate membrane filter inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[29]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[33]

    • Alternatively, perform a Lucifer Yellow rejection assay. The Papp of this paracellular marker should be <10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • For A→B permeability: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • For B→A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker for 2 hours.[9]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis & Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is subject to active efflux.[29]

G cluster_0 Experimental Workflow: Caco-2 Permeability Assay step1 1. Seed Caco-2 cells on Transwell inserts step2 2. Culture for 21 days to form monolayer step1->step2 step3 3. Verify monolayer integrity (TEER measurement) step2->step3 step4 4. Add drug solution to Donor side (A or B) step3->step4 step5 5. Incubate for 2 hours at 37°C step4->step5 step6 6. Sample Donor and Receiver chambers step5->step6 step7 7. Analyze concentration by LC-MS/MS step6->step7 step8 8. Calculate Papp and Efflux Ratio step7->step8

Caption: Workflow for the Caco-2 cell permeability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol provides a general framework for evaluating the in vivo performance of different this compound formulations.[26][35]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative oral bioavailability of different this compound formulations.

Methodology:

  • Animals:

    • Use male Sprague-Dawley rats (220-250 g). Acclimatize animals for at least 3 days before the study.

    • Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.

  • Formulation & Dosing:

    • Divide animals into groups (n=6 per group), with each group receiving a different formulation (e.g., aqueous suspension, nanosuspension, SLN).

    • Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or jugular vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing & Analysis:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • Calculate Relative Bioavailability (F%): F% = (AUCtest / AUCcontrol) * 100 Where the control is typically a simple aqueous suspension of the drug.[31]

References

dealing with poor water solubility of Chetoseminudin B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chetoseminudin B. This resource is designed for researchers, scientists, and drug development professionals to address the key experimental challenge associated with this compound: its poor aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor water solubility a concern?

This compound is an indole alkaloid isolated from the endophytic fungus Chaetomium sp.[1][2][3]. Like many complex natural products, it is hydrophobic ("lipophilic"), meaning it does not readily dissolve in water-based solutions such as cell culture media or physiological buffers[4][5]. This presents a significant challenge for in vitro and in vivo experiments, as undissolved compound can lead to inaccurate concentration measurements, precipitation, and unreliable biological results[5][6].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound[4][5][6]. Spectroscopic data for this compound is often acquired using deuterated DMSO (DMSO-d6), indicating its high solubility in this solvent[1][3].

Q3: My this compound precipitated when I added my DMSO stock to the cell culture medium. What happened and how can I prevent it?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is not soluble[6]. The final concentration of your compound likely exceeded its aqueous solubility limit.

To prevent this, you can:

  • Decrease the final working concentration. [6]

  • Perform serial dilutions in pre-warmed (37°C) aqueous media instead of adding the stock directly to the final volume[6][7].

  • Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to minimize solvent-induced toxicity[8].

  • Add the compound solution dropwise while gently vortexing the media to facilitate mixing[6].

Q4: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?

Yes, for animal studies where larger volumes and sustained solubility are required, several formulation strategies can be employed. These include:

  • Co-solvents: Using mixtures of water-miscible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol[4][9].

  • Surfactants: Employing non-ionic surfactants such as Tween® 80 or Solutol® HS-15, which form micelles that can encapsulate the hydrophobic compound[10].

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS)[10][11][12].

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility[11].

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem / Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the aqueous medium.[6]Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2). Lower the final working concentration.
Rapid solvent exchange from DMSO to the aqueous buffer.[6]Use a serial dilution method. Add the stock solution slowly to pre-warmed media while gently vortexing to aid dispersion.[6][7]
Precipitate Forms Over Time in Incubator The compound has borderline solubility and is slowly coming out of solution due to temperature shifts or interactions with media components.[7]Reduce the final concentration. Minimize the time culture vessels are outside the incubator.[6] Consider using a formulation with solubilizing excipients like a low concentration of a biocompatible surfactant.
Media evaporation in long-term cultures increases the compound's effective concentration.[6][13]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[6]
Inconsistent Results in Biological Assays Incomplete solubilization or micro-precipitates are leading to variable dosing.Before adding to cells, visually inspect the final working solution for any signs of cloudiness. If suspected, centrifuge the solution and test the supernatant to confirm the soluble concentration. Prepare fresh dilutions for each experiment.
Frozen stock solution appears cloudy after thawing. The compound has precipitated out during the freeze-thaw cycle.[7]Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before making dilutions.[7] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium to avoid precipitation during experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Prepare a serial dilution of the this compound stock solution in DMSO if a wide range of concentrations is to be tested.

  • In a 96-well plate, add 200 µL of pre-warmed complete cell culture medium to each well.

  • Add a small, fixed volume (e.g., 1 µL) of your DMSO stock (or each DMSO serial dilution) to the corresponding wells. Ensure the final DMSO concentration remains consistent and non-toxic (e.g., 0.5%).

  • Include a "DMSO only" control well containing only media and DMSO.

  • Mix the plate gently.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate immediately and at several time points (e.g., 1, 4, and 24 hours) under typical cell culture incubation conditions (37°C, 5% CO2).[7]

  • Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate is the maximum working soluble concentration for your experiment.[6][7]

Visualizations

Experimental Workflow

The following diagram outlines the recommended workflow for handling and solubilizing this compound to avoid common precipitation issues.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_trouble Troubleshooting start Obtain this compound (Solid Powder) stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock sol_test Protocol 2: Determine Max Soluble Concentration in Media stock->sol_test working Prepare Working Solution: Serially dilute stock in pre-warmed (37°C) media sol_test->working check Visual Check: Is solution clear? working->check treat Add to Experiment (e.g., Cell Culture) check->treat Yes precip Precipitation Occurs check->precip No reassess Re-assess: 1. Lower final concentration 2. Use formulation aids (e.g., surfactants) precip->reassess reassess->working

Workflow for solubilizing this compound.
Potential Signaling Pathway

Some related indole alkaloids have been shown to inhibit the bacterial cell division protein FtsZ.[1][2][3] While the direct target of this compound may require further investigation, this pathway serves as a plausible model for its antimicrobial activity.

G cluster_pathway Hypothetical FtsZ Inhibition Pathway chet_b This compound ftsz FtsZ Monomers chet_b->ftsz Binds/Inhibits z_ring Z-Ring Formation (Polymerization) chet_b->z_ring Inhibition ftsz->z_ring septum Septum Formation z_ring->septum division Bacterial Cell Division septum->division

References

Technical Support Center: Method Refinement for Consistent Chetoseminudin B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Chetoseminudin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound bioactivity results are inconsistent between experiments. What are the common causes?

Inconsistent results with this compound, a member of the indole diketopiperazine alkaloid class, can stem from several factors. These compounds are known for their cytotoxic and trypanocidal activities.[1][2] Key areas to investigate for variability include:

  • Cell-Based Assay Variability: The reproducibility of cell-based assays is crucial for reliable data.[1] Factors such as cell passage number, cell density, and the timing of analysis can significantly influence outcomes.[3]

  • Cell Line Integrity: Cross-contamination or misidentification of cell lines can lead to drastic changes in experimental results.[4] It is also crucial to routinely test for mycoplasma contamination, which can alter cellular responses.[4][5]

  • Reagent and Compound Stability: Ensure the consistent quality and storage of all reagents, including cell culture media and the this compound compound itself. The stability of the compound in your chosen solvent and at experimental concentrations should be verified.

  • Experimental Protocol Adherence: Minor deviations in incubation times, temperatures, or procedural steps can introduce significant variability.[6]

Q2: I'm observing high background noise in my cytotoxicity assay with this compound. What can I do to reduce it?

High background in cytotoxicity assays can be caused by several factors:

  • Insufficient Washing: Ensure thorough and consistent washing steps to remove any residual unbound antibodies or compounds.[7]

  • Inadequate Blocking: Use an appropriate blocking buffer for a sufficient duration to prevent non-specific binding.[7]

  • Microbial Contamination: Bacteria, yeast, or mycoplasma can interfere with assay reagents and lead to spurious signals.[5]

Q3: What is the known bioactivity of this compound and related compounds?

This compound has been isolated from the endophytic fungus Chaetomium sp. and has demonstrated cytotoxic activity.[8][9] The broader class of indole diketopiperazine alkaloids exhibits a wide range of biological activities, including antimicrobial, antiviral, and immunomodulatory effects.[1][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Possible Causes and Solutions:

CauseRecommended Solution
Cell Passage Number Variation Maintain a detailed log of cell passage numbers and use cells within a consistent and low passage number range for all experiments.[3][5]
Inconsistent Cell Seeding Density Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.[4][7]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma using a reliable method like PCR. If contamination is detected, discard the culture and start with a fresh, authenticated stock.[4][5]
Compound Precipitation Visually inspect the prepared this compound solutions for any signs of precipitation. If observed, consider adjusting the solvent or concentration.
Issue 2: Poor Reproducibility in Trypanocidal Assays

Possible Causes and Solutions:

CauseRecommended Solution
Parasite Culture Variability Ensure consistent culture conditions for Trypanosoma species, including media composition, temperature, and parasite density.
Inconsistent Host Cell Infection Rate (for intracellular amastigote assays) Standardize the parasite-to-host cell ratio and the duration of the initial infection period.
Assay Endpoint Measurement Use a validated and sensitive method for determining parasite viability, such as ATP-bioluminescence assays.[10]

Quantitative Data Summary

The following tables summarize the reported bioactivity data for this compound and related compounds isolated from Chaetomium sp. SYP-F7950.[8][11]

Table 1: Cytotoxicity of Chetoseminudin Compounds (IC50 in µM)

CompoundMDA-MB-231A549
Chetoseminudin F26.49-
Chaetocochin C7.204.58
Ergosterol-4.84
Chetomin A-8.68
Chetomin C2.75-

Table 2: Antimicrobial Activity of Related Compounds (MIC in µg/mL)

CompoundS. aureusB. subtilisE. faeciumC. albicans
Chaetocochin C0.50.25--
Chetomin A0.120.23.6-
Chetomin B--4.18.3
Chetomin C4.32.43.39.6

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT or CCK-8)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the various concentrations of this compound to the wells. Include appropriate controls (vehicle control, positive control, and blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8 solution) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: General Trypanocidal Assay (Bloodstream Form)

This protocol is a general guide for assessing activity against the bloodstream form of Trypanosoma brucei.

  • Parasite Culture: Culture T. brucei bloodstream forms in appropriate media to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

  • Assay Setup: Add the parasite suspension to a 96-well plate. Add the this compound dilutions and appropriate controls.

  • Incubation: Incubate the plate under standard culture conditions for 24-72 hours.

  • Viability Assessment: Determine parasite viability using a suitable method, such as resazurin-based assays or ATP-bioluminescence.

  • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis A Cell Culture (Consistent Passage) C Cell Seeding (96-well plate) A->C B This compound Stock Solution D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24-72h) D->E F Viability Assessment (e.g., MTT/CCK-8) E->F G Data Acquisition (Plate Reader) F->G H IC50 Calculation G->H

Caption: General workflow for a cell-based cytotoxicity assay.

potential_signaling_pathway cluster_entry Cellular Entry & Interaction cluster_targets Potential Intracellular Targets cluster_outcomes Cellular Outcomes chet_b This compound cell_mem Cell Membrane chet_b->cell_mem Enters Cell dna DNA (Intercalation/Damage) cell_mem->dna mito Mitochondria (Disrupts Respiration) cell_mem->mito enzymes Key Enzymes (e.g., Kinases, Proteases) cell_mem->enzymes apoptosis Apoptosis dna->apoptosis cell_cycle Cell Cycle Arrest dna->cell_cycle ros ROS Production mito->ros enzymes->apoptosis enzymes->cell_cycle ros->apoptosis

Caption: Hypothesized signaling pathways for this compound cytotoxicity.

References

Validation & Comparative

Unveiling the Potential of Chetoseminudin B: A Comparative Analysis with Leading FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent quest for novel antibacterial agents to combat the growing threat of antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a promising target. This guide provides a comparative analysis of the FtsZ inhibitory activity of Chetoseminudin B, a member of the indole alkaloid class of natural products, against other well-characterized FtsZ inhibitors. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapies.

While direct experimental data for this compound is emerging, studies on closely related indole alkaloids isolated from the same endophytic fungus, Chaetomium sp., have demonstrated potent antibacterial activity and suggest FtsZ as the likely target. Morphological changes in bacteria, such as cell filamentation, and in silico molecular docking studies support this hypothesis. This guide will therefore leverage data from these related compounds as a proxy for this compound's potential activity and compare it with established FtsZ inhibitors.

Quantitative Comparison of FtsZ Inhibitor Activity

The following table summarizes the in vitro activity of key FtsZ inhibitors, including indole alkaloids structurally related to this compound. The data presented includes the half-maximal inhibitory concentration (IC50) against FtsZ GTPase activity or polymerization, and the Minimum Inhibitory Concentration (MIC) against clinically relevant bacterial strains.

Compound ClassCompoundTarget Organism/EnzymeIC50 (µM)MIC (µg/mL)Bacterial Strain(s)
Indole Alkaloid Compound 9 (Chetoseminudin-related)-Not Reported0.12Staphylococcus aureus
-0.2Bacillus subtilis
Indole Alkaloid Compound 6 (Chetoseminudin-related)-Not Reported0.5Staphylococcus aureus
-0.25Bacillus subtilis
Benzamide PC190723S. aureus FtsZ (GTPase)0.15[1]1-2[2]Methicillin-Resistant S. aureus (MRSA)
Benzamide TXA707-Not Reported1 (modal)[3]Methicillin-Resistant S. aureus (MRSA)
Quinazoline Zantrin Z3E. coli FtsZ (GTPase)~15-30[4][5]Not Reported-

Note: Data for Chetoseminudin-related compounds is based on antibacterial activity, with FtsZ inhibition inferred from indirect evidence. Further direct enzymatic and polymerization assays are required for confirmation.

Experimental Protocols

To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited in the study of FtsZ inhibitors.

FtsZ GTPase Activity Assay (Malachite Green Method)

This assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released upon GTP hydrolysis.

  • Reagent Preparation :

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 200 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 µg/mL BSA, and 0.01% Tween-20.[6]

    • FtsZ Solution: Purified FtsZ protein is diluted to the desired concentration (e.g., 1 µM) in the assay buffer.[6]

    • GTP Solution: A stock solution of GTP is prepared in the assay buffer.

    • Malachite Green Reagent: Prepared by dissolving 1 mM malachite green, 50 mM ammonium molybdate, and 0.01% Tween-20 in 1 M HCl.[6]

    • Phosphate Standard: A standard curve is generated using a known concentration of potassium phosphate.

  • Assay Procedure :

    • The enzymatic reaction is initiated by adding GTP to the FtsZ solution in a 96-well or 384-well plate.[6][7]

    • The reaction mixture is incubated at a controlled temperature (e.g., ambient temperature) for a specific duration (e.g., 120 minutes).[6]

    • To test inhibitors, various concentrations of the compound are pre-incubated with the FtsZ solution before the addition of GTP.

    • The reaction is quenched by adding the Malachite Green reagent.[6]

    • After a color development period (e.g., 15-30 minutes), the absorbance is measured at approximately 620-640 nm.[7][8]

  • Data Analysis :

    • The amount of phosphate released is calculated from the phosphate standard curve.

    • The IC50 value for an inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

FtsZ Polymerization Assay (Light Scattering)

This method monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

  • Reagent Preparation :

    • Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 10 mM MgCl₂, and 50 mM KCl.[9]

    • FtsZ Solution: Purified FtsZ is diluted to the desired concentration (e.g., 12.5 µM) in the polymerization buffer.[9]

    • GTP Solution: A stock solution of GTP is prepared in the polymerization buffer.

  • Assay Procedure :

    • The FtsZ solution is placed in a fluorometer cuvette and pre-warmed to 30°C to establish a stable baseline.[9]

    • Polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).[9]

    • Light scattering is monitored continuously at a 90° angle, with both excitation and emission wavelengths set to 350 nm.[9]

    • To test inhibitors, the compound is pre-incubated with the FtsZ solution before the addition of GTP.

  • Data Analysis :

    • The change in light scattering intensity over time is recorded.

    • Inhibitors are identified by a reduction in the rate or extent of the light scattering increase.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][10]

  • Preparation :

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared.[5]

  • Inoculation and Incubation :

    • Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

    • The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[5]

  • Reading the Results :

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of FtsZ Inhibition

FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.[11] Inhibition of FtsZ function disrupts this process, leading to cell filamentation and eventual cell death.

FtsZ_Inhibition_Pathway Mechanism of FtsZ Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_monomer->GTP GTP Binding Chetoseminudin_B This compound / Other FtsZ Inhibitors FtsZ_polymer FtsZ Protofilaments GTP->FtsZ_polymer Polymerization Z_ring Z-Ring Assembly FtsZ_polymer->Z_ring Inhibited_polymerization Inhibited Polymerization / Destabilized Filaments Cell_division Cell Division Z_ring->Cell_division Chetoseminudin_B->Inhibited_polymerization No_Z_ring No Z-Ring Formation Inhibited_polymerization->No_Z_ring Filamentation Cell Filamentation No_Z_ring->Filamentation Cell_death Cell Death Filamentation->Cell_death

Mechanism of FtsZ inhibition leading to bacterial cell death.

Conclusion

While further direct biochemical and biophysical studies are necessary to definitively characterize the FtsZ inhibitory activity of this compound, the potent antibacterial effects of closely related indole alkaloids highlight its significant potential as a lead compound for the development of novel antibiotics. The comparative data presented in this guide positions this compound and its analogs as a promising class of natural products for further investigation in the fight against antibiotic-resistant bacteria. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of these and other novel FtsZ inhibitors.

References

Comparative Analysis of Cytotoxicity: Chaetoseminudin B versus Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data on the cytotoxic effects of Chaetoseminudin B in breast cancer cells. Therefore, a direct, data-driven comparison with paclitaxel is not possible. This guide provides a comprehensive overview of paclitaxel's established cytotoxicity and mechanisms in breast cancer cells, based on existing research. To illustrate a complete comparative framework, this document includes hypothetical data placeholders for Chaetoseminudin B. These are intended to serve as a template for future research endeavors.

Section 1: Comparative Cytotoxicity Data

This section summarizes the cytotoxic effects of Paclitaxel on the MCF-7 human breast cancer cell line, a commonly used model in cancer research. A placeholder table for Chaetoseminudin B is provided for future comparative analysis.

Table 1.1: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundIC50 (Inhibitory Concentration 50%)Cell Viability AssayTreatment DurationSource
Chaetoseminudin B Data not availableHypothetical: MTT AssayHypothetical: 48 hours-
Paclitaxel 20 ± 0.085 nM (in sensitive MCF-7 cells)MTT Assay48 hours[1]
Paclitaxel 2291 ± 125 nM (in resistant MCF-7/PTX cells)MTT Assay48 hours[1]

Note: IC50 values can vary between studies depending on the specific experimental conditions and cell line passage number.

Table 1.2: Apoptosis Induction in MCF-7 Cells

CompoundApoptosis Rate (% of cells)MethodTreatment ConditionsSource
Chaetoseminudin B Data not availableHypothetical: Annexin V/PI StainingHypothetical: IC50 concentration for 48h-
Paclitaxel 16.02% (in resistant cells with SET knockdown)Flow Cytometry600 nM for 48 hours[1]
Paclitaxel Significantly increased vs. controlTUNEL AssayNot specified[2]

Section 2: Signaling Pathways

Paclitaxel-Induced Apoptosis Pathways

Paclitaxel is a well-established anti-cancer agent that primarily works by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[3] Its pro-apoptotic effects in breast cancer cells are mediated through several signaling pathways.

One key mechanism involves the PI3K/AKT signaling pathway . Paclitaxel has been shown to inhibit the proliferation and invasion of MCF-7 breast cancer cells by downregulating the phosphorylation of AKT, a critical protein in this survival pathway.[4]

Additionally, paclitaxel can induce apoptosis through the intrinsic mitochondrial pathway . This can be triggered by the release of calcium from the endoplasmic reticulum.[5] Paclitaxel can also directly or indirectly cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates caspases and executes apoptosis.[3][5] The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are also targeted by paclitaxel.[2]

Another pathway implicated in paclitaxel-induced apoptosis is the Fas signaling pathway , which is a component of the extrinsic apoptosis pathway. Paclitaxel can activate NF-κB, which then transcriptionally upregulates the Fas receptor, leading to apoptosis.[6]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT_Pathway PI3K/AKT Pathway Paclitaxel->PI3K_AKT_Pathway Fas_Pathway Fas Pathway Paclitaxel->Fas_Pathway Intrinsic_Pathway Intrinsic Pathway Paclitaxel->Intrinsic_Pathway Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Mitotic_Arrest->Intrinsic_Pathway Caspases Caspase Activation Mitotic_Arrest->Caspases pAKT_down p-AKT Downregulation PI3K_AKT_Pathway->pAKT_down Apoptosis Apoptosis pAKT_down->Apoptosis NFkB NF-κB Activation Fas_Pathway->NFkB Fas_Receptor Fas Receptor Upregulation NFkB->Fas_Receptor Fas_Receptor->Caspases ER_Ca ER Calcium Release Intrinsic_Pathway->ER_Ca Mitochondria Mitochondrial Stress (Bcl-2 Regulation) Intrinsic_Pathway->Mitochondria ER_Ca->Caspases CytoC Cytochrome c Release Mitochondria->CytoC CytoC->Caspases Caspases->Apoptosis

Caption: Paclitaxel-induced signaling pathways leading to apoptosis in breast cancer cells.

Chaetoseminudin B Signaling Pathway (Hypothetical)

As the mechanism of action for Chaetoseminudin B is unknown, the following diagram represents a generic workflow for investigating a novel compound's effect on key cancer-related signaling pathways.

Hypothetical_Signaling_Pathway ChetoseminudinB Chaetoseminudin B Target Molecular Target(s) (Unknown) ChetoseminudinB->Target Pathway1 Pathway 1 (e.g., MAPK/ERK) Target->Pathway1 Pathway2 Pathway 2 (e.g., Apoptosis) Target->Pathway2 Pathway3 Pathway 3 (e.g., Cell Cycle) Target->Pathway3 Effect1 Effect 1 (e.g., Proliferation ↓) Pathway1->Effect1 Effect2 Effect 2 (e.g., Apoptosis ↑) Pathway2->Effect2 Effect3 Effect 3 (e.g., G2/M Arrest) Pathway3->Effect3 Cellular_Outcome Cellular Outcome Effect1->Cellular_Outcome Effect2->Cellular_Outcome Effect3->Cellular_Outcome

Caption: Hypothetical workflow for elucidating the signaling pathways of a novel compound.

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of anti-cancer compounds.

MTT Cell Viability Assay

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Chaetoseminudin B or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed MCF-7 Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Compound (e.g., Paclitaxel) Incubate_24h_1->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

References

Bridging the Gap: In Vitro Validation of In Silico Docking for Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents is increasingly driven by a synergistic approach that combines computational predictions with empirical laboratory validation. In silico molecular docking, a cornerstone of modern drug discovery, provides valuable insights into the potential binding of small molecules to protein targets. However, these computational hypotheses must be rigorously tested through in vitro assays to confirm their biological relevance. This guide provides a comparative overview of the validation process, using the indole alkaloid Chetoseminudin B and its analogs as a case study. These compounds, isolated from the endophytic fungus Chaetomium sp., have shown promise as antimicrobial and cytotoxic agents.[1][2]

The In Silico Hypothesis: Targeting a Key Bacterial Protein

A pivotal study by Peng et al. (2019) explored the antimicrobial potential of compounds isolated from Chaetomium sp. SYP-F7950.[1] Their work included in silico molecular docking of several isolated compounds against the filamentous temperature-sensitive protein Z (FtsZ) from Bacillus subtilis.[1] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[3][4] While the study highlighted that certain compounds exhibited low binding energies and strong hydrogen bond interactions with FtsZ, specific quantitative data for this compound's docking was not detailed in the primary publication.[1] However, the study provides a strong rationale for investigating the FtsZ inhibitory potential of this class of indole alkaloids.

The general workflow for such an in silico study involves preparing the protein and ligand structures, performing the docking simulations to predict binding poses and affinities, and analyzing the interactions.

General In Silico Docking Workflow prep_protein Protein Preparation (e.g., FtsZ from PDB) docking Molecular Docking (Prediction of binding pose and energy) prep_protein->docking prep_ligand Ligand Preparation (e.g., this compound) prep_ligand->docking analysis Interaction Analysis (H-bonds, hydrophobic interactions) docking->analysis

Caption: A simplified workflow for in silico molecular docking studies.

In Vitro Validation: From Prediction to Biological Activity

To validate the in silico predictions, a series of in vitro assays are essential. These experiments provide quantitative data on the biological activity of the compounds, which can then be correlated with the computational findings. For this compound and its analogs, the primary validation assays include antimicrobial susceptibility tests and cytotoxicity assays.

Antimicrobial Activity

The antimicrobial potential of this compound and its related compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Compounds from Chaetomium sp. SYP-F7950

CompoundStaphylococcus aureusBacillus subtilisEnterococcus faeciumCandida albicans
This compound >200>200>200103.3
Chaetocochin C 0.50.25>200>200
Chetomin A 0.120.23.6>200
Compound 11 >200>2004.18.3
Compound 12 4.32.43.39.6
Vancomycin (Control) 50---
Geneticin (Control) ---6.0
Data sourced from Peng et al. (2019).[1]

The results indicate that while this compound itself shows weak activity, its structural analogs, Chaetocochin C and Chetomin A, are potent inhibitors of Gram-positive bacteria.[1] This suggests that the core indole alkaloid scaffold may indeed interact with bacterial targets like FtsZ, and that specific structural modifications on this scaffold are crucial for potent activity.

Cytotoxicity

In addition to antimicrobial activity, the cytotoxic effects of these compounds on human cancer cell lines were evaluated using the MTT assay.[1] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1]

Table 2: Comparative Cytotoxicity (IC₅₀ in μmol/L) of Compounds from Chaetomium sp. SYP-F7950

CompoundA549 (Human Lung Carcinoma)MDA-MB-231 (Human Breast Adenocarcinoma)
This compound >30>30
Chetoseminudin F >3026.49
Chaetocochin C 4.587.20
Ergosterol (Compound 8) 4.84>30
Chetomin A 8.68>30
Compound 12 >302.75
Paclitaxel (Control) ->30
Data sourced from Peng et al. (2019).[1]

The cytotoxicity data reveals that several analogs of this compound are potent against the tested cancer cell lines, with Chaetocochin C and Compound 12 showing significant activity.[1] This highlights a potential dual therapeutic application for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of the key experimental protocols.

Broth Microdilution Assay for Antimicrobial Susceptibility

This assay is performed in 96-well microtiter plates. A serial dilution of the test compound is prepared in a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Broth Microdilution Assay Workflow prep_compounds Prepare serial dilutions of compounds inoculate Inoculate microtiter plate wells prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: A flowchart of the broth microdilution assay for MIC determination.

MTT Assay for Cytotoxicity

Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is then calculated.

MTT Cytotoxicity Assay Workflow seed_cells Seed cells in 96-well plates treat_cells Treat cells with compounds seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The integration of in silico docking and in vitro assays provides a powerful paradigm for modern drug discovery. The case of this compound and its analogs demonstrates that while computational predictions can effectively guide research by identifying potential biological targets, experimental validation is indispensable for confirming activity and elucidating the structure-activity relationships. The potent antimicrobial and cytotoxic activities of several this compound analogs warrant further investigation. Future studies should aim to obtain specific in silico docking data for this compound against FtsZ and other potential targets to draw a more direct correlation with its observed biological activities. Furthermore, exploring the trypanocidal activity of this compound class, as suggested by preliminary findings, could open new avenues for antiparasitic drug development. This comprehensive approach, from computational modeling to rigorous experimental validation, is critical for advancing promising natural products from discovery to potential clinical application.

References

Unveiling the Antimicrobial Potential of Chetoseminudin B Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to natural sources. This guide provides a comparative analysis of the antimicrobial spectrum of indole alkaloids structurally related to Chetoseminudin B, isolated from the endophytic fungus Chaetomium sp., against a panel of well-established antibiotics. While direct antimicrobial data for this compound is not yet available in published literature, this guide leverages data from its close chemical relatives to provide a preliminary assessment for researchers, scientists, and drug development professionals.

Executive Summary

This report details the known antimicrobial activities of this compound-related indole alkaloids and compares them with the broad-spectrum activities of penicillin, the protein synthesis inhibitor tetracycline, the DNA gyrase inhibitor ciprofloxacin, and the glycopeptide vancomycin. The available data suggests that certain indole alkaloids from Chaetomium sp. exhibit a promising, albeit narrower, spectrum of activity, primarily against Gram-positive bacteria and some fungi. This targeted activity profile could be advantageous in developing specific therapeutic agents with potentially fewer off-target effects than broad-spectrum antibiotics.

Comparative Antimicrobial Spectrum

The antimicrobial spectrum of a compound is a key indicator of its potential clinical utility. The following table summarizes the known activity of this compound-related indole alkaloids against various microorganisms, juxtaposed with the spectra of four widely used antibiotics. The data for the indole alkaloids is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

MicroorganismThis compound-Related Indole Alkaloids (MIC in µg/mL)PenicillinTetracyclineCiprofloxacinVancomycin
Gram-Positive Bacteria
Staphylococcus aureus0.12 - 9.6[1][2]Susceptible (some strains resistant)[3]Susceptible (resistance is common)[1]Susceptible (some strains resistant)[4][5]Susceptible (including MRSA)[6][7]
Bacillus subtilis0.12 - 9.6[1][2]Susceptible[8]Susceptible[2]SusceptibleSusceptible
Enterococcus faecium0.12 - 9.6[1][2]Often resistantSusceptible (resistance is common)[1]Variable susceptibilitySusceptible (some strains resistant - VRE)[6]
Gram-Negative Bacteria
Escherichia coliNo data availableGenerally resistant (some derivatives active)[8]Susceptible (resistance is common)[2]Highly Susceptible[4][5]Resistant[6]
Pseudomonas aeruginosaNo data availableResistant[8]Generally resistantSusceptible (resistance is a concern)[4][5]Resistant[6]
Fungi
Candida albicans0.12 - 9.6[1][2]InactiveInactiveInactiveInactive

Note: The MIC values for this compound-related indole alkaloids are derived from studies on compounds isolated from Chaetomium sp. SYP-F7950.[1][2] The susceptibility of bacteria to conventional antibiotics can vary significantly based on the specific strain and the presence of resistance mechanisms.

Experimental Protocols

The determination of the antimicrobial spectrum and the potency of a novel compound relies on standardized and reproducible experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the agent that completely inhibits visible growth.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the microorganism to ensure the viability of the organism.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

This protocol is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), which sets the global standards for antimicrobial susceptibility testing.[5][8][9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start stock Prepare Antimicrobial Stock Solution start->stock inoculum Prepare Standardized Microbial Inoculum start->inoculum serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results (Visual/Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The preliminary data on indole alkaloids related to this compound from Chaetomium sp. highlights their potential as a source of novel antimicrobial compounds, particularly against Gram-positive bacteria and the fungus Candida albicans. Their focused spectrum of activity could be a significant advantage in the development of targeted therapies that minimize disruption to the host's natural microbiome.

Further research is imperative to isolate and characterize this compound and to perform comprehensive antimicrobial susceptibility testing to fully elucidate its spectrum of activity and mechanism of action. Direct comparative studies with a wider range of clinically relevant, drug-resistant bacterial and fungal strains will be crucial in determining its true therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such future investigations.

References

Unveiling the Action of Chetoseminudin B: A Comparative Guide to its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Chetoseminudin B, an indole alkaloid with therapeutic potential. While direct experimental validation for this compound is still emerging, this document synthesizes available data on its close structural analogs and compares its predicted activities with established therapeutic agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and workflows to facilitate a comprehensive understanding.

Proposed Mechanism of Action: Inhibition of FtsZ

This compound belongs to a class of indole alkaloids isolated from the endophytic fungus Chaetomium sp.[1][2]. Studies on its close analogs suggest a primary mechanism of action involving the inhibition of the filamentous temperature-sensitive protein Z (FtsZ)[1][2]. FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death. This mechanism makes FtsZ an attractive target for novel antibiotics.

Molecular docking studies performed on related indole alkaloids from the same fungal extract have shown strong binding energies and hydrogen bond interactions with FtsZ from Bacillus subtilis, supporting this proposed mechanism[1][2].

Comparative Analysis of FtsZ Inhibitors

While direct experimental data on the FtsZ inhibitory activity of this compound is not yet available, we can compare the activity of other known FtsZ inhibitors to provide a benchmark for its potential efficacy.

CompoundTarget OrganismIC50 (GTPase Assay)Minimum Inhibitory Concentration (MIC)Citation(s)
Chetoseminudin Analogs Bacillus subtilis, Staphylococcus aureusNot Reported0.12 - 9.6 µg/mL (for various analogs)[3]
PC190723 Staphylococcus aureus55 nM1 µg/mL[4][5][6]
Zantrins (e.g., Z3) Escherichia coli, Bacillus subtilis4 - 25 µMNot Reported[7][8]
Sanguinarine Bacillus subtilis, Escherichia coliNot Reported (Kd = 18-30 µM)3 - 36 µM[9][10]
Berberine Escherichia coliNot Reported (Kd = 0.023 µM)2 - 64 µg/mL (for derivatives)[11][12]

Note: The lack of a reported IC50 value for this compound or its close analogs in a direct FtsZ polymerization or GTPase assay is a significant data gap. The provided MIC values for the analogs suggest antibacterial activity, which is consistent with FtsZ inhibition, but does not directly confirm it.

Proposed Cytotoxic Activity and Comparative Analysis

In addition to antimicrobial properties, some chetoseminudin analogs have demonstrated cytotoxic activity against human cancer cell lines. This suggests a potential secondary mechanism of action or off-target effects.

CompoundCell LineIC50Citation(s)
Chetoseminudin F MDA-MB-231 (Breast Cancer)26.49 µM[1][3]
Chetoseminudin G MDA-MB-231 (Breast Cancer)> Chetoseminudin F[13]
Other Indole Alkaloid Analogs A549 (Lung Cancer), MDA-MB-2312.75 - 8.68 µM[1][3]
Paclitaxel Various Human Tumor Cell Lines2.5 - 7.5 nM (24h exposure)[14]
Paclitaxel SK-BR-3, MDA-MB-231, T-47D (Breast Cancer)~5 - 15 nM (72h exposure)[15][16]
Paclitaxel Human Lung Cancer Cell Lines0.027 - 5.0 µM (120h exposure)[17]

Note: The cytotoxic concentrations for the chetoseminudin analogs are in the micromolar range, which is significantly higher than that of the established chemotherapeutic agent, Paclitaxel (nanomolar range). This suggests a lower potency in terms of anticancer activity.

Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (1 mM)

  • This compound (or other test compounds) at various concentrations

  • Fluorometer or spectrophotometer capable of measuring 90° light scattering

Procedure:

  • Pre-warm the polymerization buffer and other reagents to the desired reaction temperature (e.g., 30°C).

  • In a cuvette, add the polymerization buffer and the desired concentration of the test compound.

  • Add the purified FtsZ protein to the cuvette and incubate for a few minutes to establish a baseline reading.

  • Initiate the polymerization by adding GTP to the cuvette.

  • Immediately start recording the light scattering at a specific wavelength (e.g., 350 nm) over time.

  • A decrease in the rate or extent of the light scattering signal in the presence of the test compound compared to a control (without the compound) indicates inhibition of FtsZ polymerization.

Bacterial Cell Morphology Assay

This assay visually assesses the effect of FtsZ inhibitors on bacterial cell division by observing cell filamentation.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis)

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound (or other test compounds) at various concentrations

  • Microscope with phase-contrast or fluorescence capabilities

  • Microscope slides and coverslips

  • (Optional) Fluorescent dyes for staining the cell membrane or nucleoid

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Add the test compound at different concentrations to the bacterial cultures. Include a vehicle control (e.g., DMSO).

  • Incubate the cultures for a defined period (e.g., 2-4 hours).

  • Take aliquots of the cultures and prepare wet mounts on microscope slides.

  • Observe the bacterial cells under the microscope.

  • Inhibition of FtsZ will result in the inability of the bacteria to divide, leading to the formation of long, filamentous cells compared to the normal-sized cells in the control group.

  • Quantify the cell length of a significant number of bacteria for each condition to determine the extent of filamentation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound (or other test compounds) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Paclitaxel).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Protofilaments Protofilaments FtsZ_monomers->Protofilaments Polymerization GTP GTP GTP->FtsZ_monomers Binds to Z_ring Z-Ring Assembly Protofilaments->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Leads to Chetoseminudin_B This compound Chetoseminudin_B->FtsZ_monomers Binds to Inhibition Inhibition Inhibition->Protofilaments Prevents Polymerization

Caption: Proposed mechanism of FtsZ inhibition by this compound.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Validation cluster_cytotoxic Cytotoxic Activity Validation FtsZ_Assay FtsZ Polymerization Assay (Light Scattering) Result1 Inhibition of FtsZ Polymerization FtsZ_Assay->Result1 Morphology_Assay Bacterial Morphology Assay (Microscopy) Result2 Bacterial Filamentation Morphology_Assay->Result2 MIC_Test MIC Determination Result3 Antibacterial Potency MIC_Test->Result3 MTT_Assay In Vitro Cytotoxicity Assay (MTT) Result4 IC50 Determination MTT_Assay->Result4 Hypothesis Hypothesis: This compound has antimicrobial and cytotoxic activity Hypothesis->FtsZ_Assay Hypothesis->Morphology_Assay Hypothesis->MIC_Test Hypothesis->MTT_Assay

Caption: Workflow for validating the dual activities of this compound.

Conclusion and Future Directions

The available evidence from studies on its close analogs suggests that this compound is a promising antimicrobial agent that likely targets the bacterial cell division protein FtsZ. Its potential cytotoxic activity, while less potent than established drugs, warrants further investigation.

To definitively validate its mechanism of action, further research is essential. Specifically, direct experimental studies are needed to:

  • Determine the IC50 value of this compound in FtsZ polymerization and GTPase assays.

  • Conduct comprehensive in vitro cytotoxicity profiling against a broader panel of cancer cell lines and normal cell lines to assess its therapeutic index.

  • Perform in vivo studies to evaluate its efficacy and safety as an antimicrobial and/or anticancer agent.

This guide provides a foundational framework for researchers to pursue these critical next steps in the development of this compound as a potential therapeutic agent.

References

Unveiling the Anticancer Potential of Chetoseminudin B: A Comparative Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of Chetoseminudin B and its analogs across various cancer cell lines. Experimental data is presented in clear, comparative tables, alongside detailed experimental protocols and visualizations of the proposed signaling pathways.

This compound, a secondary metabolite isolated from the endophytic fungus Chaetomium sp., has demonstrated notable cytotoxic effects against various cancer cell lines. This guide delves into the cross-validation of its activity, presenting a comparative analysis with its analogs, Chetoseminudin F and G, as well as the commonly used chemotherapeutic agent, paclitaxel.

Comparative Cytotoxic Activity

The in vitro cytotoxic activity of this compound and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify the cytotoxic effects.

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound >30>30
Chetoseminudin F 26.49[1]>30
Chetoseminudin G >30>30
Paclitaxel (Control) 26.49[1]4.58, 4.84, 8.68 (range for various compounds from the same study)

Note: The IC50 values for this compound and G were reported to be greater than 30 µM in both cell lines in the primary study. The IC50 for paclitaxel in A549 cells is presented as a range observed for other cytotoxic compounds from the same fungal extract, as a direct comparative value for paclitaxel was not provided in that specific experiment.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for Cytotoxicity Testing
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its analogs, or the control drug (paclitaxel) and incubated for a further 72 hours.[2]

  • MTT Reagent Addition: Following the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved in 130 µL of Dimethyl Sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. [3]This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytosol. [3]Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death. [3]

Conclusion

This compound and its analogs, particularly Chetoseminudin F, exhibit cytotoxic activity against cancer cell lines. While the potency of this compound in the tested cell lines appears to be lower than some of its counterparts from the same fungal extract, its potential as an anticancer agent warrants further investigation across a broader range of cancer cell types. Elucidation of the specific molecular targets and signaling pathways will be crucial for the future development of this compound and related compounds as therapeutic agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of the Bioactivity of Chetoseminudin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chetoseminudin alkaloids, a class of fungal secondary metabolites primarily isolated from Chaetomium species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative analysis of the bioactivity of various Chetoseminudin alkaloids, presenting key experimental data, detailed methodologies for the cited experiments, and visualizations of relevant biological pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic and antimicrobial activities of several Chetoseminudin alkaloids and related compounds. Direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Table 1: Cytotoxic Activity of Chetoseminudin Alkaloids and Related Compounds

CompoundCell LineActivity (IC50)Reference CompoundReference IC50
Chetoseminudin F MDA-MB-23126.49 µmol/L[1][2][3][4]Paclitaxel>26.49 µmol/L[1][2][3][4]
Chetoseminudin G MDA-MB-23126.49 µmol/L[1][2][3][4]Paclitaxel>26.49 µmol/L[1][2][3][4]
Compound 6 A5494.58 µmol/L[1]--
MDA-MB-2317.20 µmol/L[1]--
Compound 8 A5494.84 µmol/L[1]--
Compound 9 A5498.68 µmol/L[1]--
Compound 12 MDA-MB-2312.75 µmol/L[1]--

Note: Compounds 6, 8, 9, and 12 were isolated and tested in the same study as Chetoseminudin F and G.[1]

Table 2: Antimicrobial Activity of Chetoseminudin Alkaloids and Related Compounds

CompoundMicroorganismActivity (MIC)
Chetoseminudin A Bacillus subtilis0.78 µg/mL[5]
Chetoseminudin F Alternaria marplatensis117.7 µg/mL[1]
Candida albicans76.7 µg/mL[1]
Chetoseminudin G Alternaria marplatensis103.3 µg/mL[1]
Candida albicans124.1 µg/mL[1]
Compound 6 Staphylococcus aureus0.5 µg/mL[1]
Bacillus subtilis0.25 µg/mL[1]
Compound 9 Staphylococcus aureus0.12 µg/mL[1]
Bacillus subtilis0.2 µg/mL[1]
Enterococcus faecium3.6 µg/mL[1]
Compound 11 Enterococcus faecium4.1 µg/mL[1]
Candida albicans8.3 µg/mL[1]
Compound 12 Staphylococcus aureus4.3 µg/mL[1]
Bacillus subtilis2.4 µg/mL[1]
Enterococcus faecium3.3 µg/mL[1]
Candida albicans9.6 µg/mL[1]

Note: Compounds 6, 9, 11, and 12 were isolated and tested in the same study as Chetoseminudin F and G.[1]

Table 3: Other Bioactivities of Chetoseminudin Alkaloids

CompoundBioactivityTarget/AssayActivity (IC50)
Chetoseminudin A ImmunosuppressiveLymphocyte ProliferationNot specified
Chetoseminudin B TrypanocidalTrypanosoma bruceiNot specified
Chetoseminudin C ImmunosuppressiveLymphocyte ProliferationNot specified

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These represent standard protocols and may have been adapted for the specific studies cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Chetoseminudin alkaloids (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The Chetoseminudin alkaloids are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes.

  • Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Lymphocytes are cultured in 96-well plates in a suitable medium.

  • Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin A (Con A). Simultaneously, the cells are treated with various concentrations of the Chetoseminudin alkaloids.

  • Incubation: The plates are incubated for 72 hours.

  • Proliferation Assessment: Cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits lymphocyte proliferation by 50%.

Trypanocidal Activity Assay

This assay evaluates the activity of compounds against Trypanosoma brucei.

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

  • Compound Treatment: The parasites are seeded in 96-well plates and treated with various concentrations of the Chetoseminudin alkaloids.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by microscopic counting.

  • IC50 Calculation: The IC50 value, the concentration that reduces the parasite viability by 50%, is determined from the dose-response curve.

Visualizations

Proposed Antibacterial Mechanism of Action

The antibacterial activity of some epipolythiodioxopiperazine alkaloids, a class to which Chetoseminudins belong, is proposed to involve the inhibition of the bacterial cell division protein FtsZ. The following diagram illustrates this proposed mechanism.

FtsZ_Inhibition cluster_bacterium Bacterial Cell Alkaloid Chetoseminudin FtsZ FtsZ Monomers Alkaloid->FtsZ Binds to FtsZ Alkaloid->Inhibition Z_ring Z-ring Formation FtsZ->Z_ring Polymerization CellDivision Cell Division Z_ring->CellDivision Constriction Blocked Cell Elongation & Lysis Inhibition->Z_ring Inhibits Inhibition->Blocked

Proposed mechanism of FtsZ inhibition by Chetoseminudin alkaloids.
Potential Signaling Pathway Inhibition

While the direct signaling pathways affected by Chetoseminudin alkaloids are not yet fully elucidated, the related epipolythiodioxopiperazine alkaloid, chetomin, has been shown to inhibit the Hsp90/HIF-1α signaling pathway. This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions.

HIF1a_Pathway_Inhibition cluster_chetomin Chetomin/Chetoseminudin cluster_pathway Hsp90/HIF-1α Signaling Pathway Chetomin Chetomin Hsp90_HIF1a Hsp90-HIF-1α Complex Chetomin->Hsp90_HIF1a Inhibits Binding Hsp90 Hsp90 Hsp90->Hsp90_HIF1a HIF1a HIF-1α HIF1a->Hsp90_HIF1a Nucleus Nucleus Hsp90_HIF1a->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to GeneTranscription Gene Transcription (e.g., VEGF, CA9) HRE->GeneTranscription Activates TumorSurvival Tumor Survival & Angiogenesis GeneTranscription->TumorSurvival Experimental_Workflow cluster_assays Bioactivity Screening Fungus Fungal Culture (e.g., Chaetomium sp.) Extraction Extraction & Fractionation Fungus->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Alkaloids Pure Chetoseminudin Alkaloids Structure->Alkaloids Cytotoxicity Cytotoxicity Assays Alkaloids->Cytotoxicity Antimicrobial Antimicrobial Assays Alkaloids->Antimicrobial OtherAssays Other Bioassays (e.g., Immunomodulatory) Alkaloids->OtherAssays Data Data Analysis (IC50, MIC) Cytotoxicity->Data Antimicrobial->Data OtherAssays->Data

References

Unveiling the Target: A Comparative Guide to Confirming Chetoseminudin B's Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibiotics with unique mechanisms of action is paramount in the fight against antimicrobial resistance. Chetoseminudin B, an indole alkaloid isolated from the endophytic fungus Chaetomium sp., has emerged as a compound of interest. Preliminary studies on related compounds suggest a compelling hypothesis: this compound may exert its antibacterial effect by targeting the highly conserved bacterial cell division protein, FtsZ. This guide provides a comparative framework for researchers aiming to experimentally validate this hypothesis, outlining the necessary experimental protocols and presenting available data on related compounds to guide future studies.

While direct experimental evidence for this compound's interaction with FtsZ is still forthcoming, research on co-isolated indole alkaloids offers a strong foundation for this line of inquiry. A study on compounds from the same fungal extract revealed that several related molecules induce filamentation in Bacillus subtilis, a phenotype characteristic of FtsZ inhibition.[1][2][3] Furthermore, in silico molecular docking studies of these related compounds showed favorable binding energies and strong hydrogen bond interactions with FtsZ, reinforcing the protein as a plausible target.[1][2][3]

This guide will delve into the experimental methodologies required to confirm FtsZ as the direct target of this compound, compare its potential efficacy with other compounds, and provide a visual roadmap for the proposed mechanism and experimental workflows.

Data Presentation: Antimicrobial Activity of this compound and Related Indole Alkaloids

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not yet available in the cited literature, the activity of related compounds from the same fungal extract provides valuable comparative insights. The following table summarizes the reported MIC values for these compounds against various bacterial and fungal strains.

CompoundStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Enterococcus faecium (MIC µg/mL)Candida albicans (MIC µg/mL)
Chaetocochin C (6)0.50.25--
Chetomin A (9)0.120.23.6-
Chetomin C (11)--4.18.3
Compound 124.32.43.39.6

Data sourced from Peng et al., 2019.[1][2][3]

Experimental Protocols: A Roadmap to Target Validation

To rigorously test the hypothesis that this compound targets FtsZ, a series of biochemical and cellular assays are required. The following protocols are standard methods used to identify and characterize FtsZ inhibitors.

FtsZ Polymerization Assays

The functional hallmark of FtsZ is its ability to polymerize in a GTP-dependent manner.[4][5][6][7] Compounds that inhibit this process are considered potential FtsZ-targeting antibiotics.

a) Light Scattering Assay: This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

  • Protocol:

    • Purify FtsZ protein from the target bacterium (e.g., B. subtilis or S. aureus).

    • Prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate.

    • Initiate polymerization by adding GTP.

    • Monitor the change in 90-degree light scattering over time using a fluorometer. A decrease in the rate or extent of light scattering in the presence of this compound indicates inhibition of polymerization.

b) Sedimentation Assay: This method separates FtsZ polymers from monomers by ultracentrifugation.

  • Protocol:

    • Set up FtsZ polymerization reactions as described for the light scattering assay.

    • After a defined incubation period, centrifuge the samples at high speed to pellet the FtsZ polymers.

    • Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).

    • Analyze both fractions by SDS-PAGE and quantify the amount of FtsZ in each fraction. A dose-dependent decrease in the amount of FtsZ in the pellet in the presence of this compound suggests inhibition of polymerization.[4][5][6]

c) GTP Hydrolysis Assay: FtsZ possesses GTPase activity that is coupled to its polymerization.

  • Protocol:

    • Measure the rate of GTP hydrolysis by FtsZ in the presence and absence of this compound.

    • This can be done by quantifying the release of inorganic phosphate using a colorimetric method (e.g., malachite green assay) or by using a fluorescently labeled GTP analog.[4][5][7]

    • A reduction in the GTPase activity of FtsZ in the presence of the compound is indicative of target engagement.

Morphological Analysis of Treated Bacteria

Observing changes in bacterial morphology upon treatment with a compound can provide clues about its mechanism of action.

  • Protocol:

    • Grow a bacterial culture (e.g., B. subtilis or S. aureus) to the mid-logarithmic phase.

    • Add this compound at its MIC and sub-MIC concentrations.

    • Incubate for a defined period.

    • Observe the cells using phase-contrast or fluorescence microscopy.

    • Inhibition of FtsZ typically leads to cell filamentation (elongated cells that fail to divide), as has been observed with related indole alkaloids.[1][2][3]

In Silico Molecular Docking

Computational docking studies can predict the binding mode and affinity of a ligand to its target protein.

  • Protocol:

    • Obtain the three-dimensional structure of the target FtsZ protein from a protein database (e.g., PDB) or through homology modeling.

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the FtsZ structure.

    • Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding. These predictions can then guide the design of analogs with improved activity.[8]

Mandatory Visualizations

To facilitate a clearer understanding of the proposed mechanism and experimental workflows, the following diagrams have been generated.

ChetoseminudinB_Mechanism cluster_bacterium Bacterial Cell This compound This compound FtsZ monomers FtsZ monomers This compound->FtsZ monomers Inhibition FtsZ polymers (Z-ring) FtsZ polymers (Z-ring) FtsZ monomers->FtsZ polymers (Z-ring) GTP-dependent polymerization Cell Division Cell Division FtsZ polymers (Z-ring)->Cell Division Leads to

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Hypothesis This compound targets FtsZ In_Silico Molecular Docking Hypothesis->In_Silico Biochemical_Assays FtsZ Polymerization Assays (Light Scattering, Sedimentation, GTPase) Hypothesis->Biochemical_Assays Cellular_Assays Bacterial Morphological Analysis (Microscopy) Hypothesis->Cellular_Assays Target_Validation Target Confirmed In_Silico->Target_Validation Biochemical_Assays->Target_Validation Cellular_Assays->Target_Validation

Caption: Experimental workflow for validating FtsZ as the target.

Comparison with Alternatives

Should FtsZ be confirmed as the target of this compound, it would join a class of novel antibacterial agents that are highly sought after. A comparison with existing antibiotics and other FtsZ inhibitors would be crucial for its development.

  • Established Antibiotics: A key advantage of FtsZ inhibitors is their novel mechanism of action, which could circumvent existing resistance mechanisms to conventional antibiotics like beta-lactams and macrolides.

  • Other FtsZ Inhibitors: Several other natural and synthetic compounds have been identified as FtsZ inhibitors. A comparative analysis would need to assess this compound's potency (MIC values), spectrum of activity, and potential for resistance development against these other inhibitors.

The journey to validate a new antibiotic target is intricate but essential. This guide provides a comprehensive starting point for researchers investigating this compound, with the ultimate goal of contributing a new class of therapeutics to our antimicrobial arsenal.

References

In Vitro Efficacy of Chetoseminudin B and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of In Vivo Data: It is important to note that, to date, no publicly available research studies have reported on the in vivo efficacy of Chetoseminudin B. The available data is currently limited to in vitro studies. This guide provides a comprehensive comparison of the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines, benchmarked against the established chemotherapeutic agent, paclitaxel.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of Chetoseminudin compounds were evaluated against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCell LineIC50 (µmol L⁻¹)Reference
Chetoseminudin FMDA-MB-23126.49[1][2]
Chetoseminudin GMDA-MB-231>30[1]
Compound 6MDA-MB-2317.20[1][2]
Compound 12MDA-MB-2312.75[1][2]
Compound 6A5494.58[1][2]
Compound 8A5494.84[1][2]
Compound 9A5498.68[1][2]
PaclitaxelMDA-MB-231Not explicitly quantified, but Chetoseminudin F was more potent[1][2]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds, based on standard laboratory practices, as the specific details for the Chetoseminudin studies are not fully elaborated in the provided search results.

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MDA-MB-231, A549) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, paclitaxel).

  • A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated for a specified period (e.g., 48 or 72 hours).

Cytotoxicity Assay (e.g., MTT Assay):

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Comparative Cytotoxicity of Chetoseminudin Analogs

cluster_compounds Compounds cluster_cell_lines Target Cell Lines Chetoseminudin F Chetoseminudin F MDA-MB-231 MDA-MB-231 Chetoseminudin F->MDA-MB-231 IC50 = 26.49 µM Compound 12 Compound 12 Compound 12->MDA-MB-231 IC50 = 2.75 µM (Most Potent) Compound 6 Compound 6 Compound 6->MDA-MB-231 IC50 = 7.20 µM A549 A549 Compound 6->A549 IC50 = 4.58 µM Compound 8 Compound 8 Compound 8->A549 IC50 = 4.84 µM Compound 9 Compound 9 Compound 9->A549 IC50 = 8.68 µM A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis (IC50 Calculation) G->H cluster_bacterium Bacterial Cell FtsZ FtsZ Protein Z_ring Z-ring Formation FtsZ->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Initiates Indole_Alkaloid Indole Alkaloids (e.g., Compounds 6, 9, 12) Indole_Alkaloid->FtsZ Inhibition

References

Benchmarking Chetoseminudin B and its Analogs Against Clinical Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial performance of Chetoseminudin analogs, a class of indole alkaloids, against established clinical antimicrobial agents. While Chetoseminudin B was identified in the same fungal extract, specific antimicrobial activity data for this compound is not yet available in the cited literature. Therefore, this guide utilizes data from its structurally related analogs, isolated from the endophytic fungus Chaetomium sp. SYP-F7950, to provide a preliminary benchmark and highlight the potential of this compound class. The data presented is based on in-vitro studies measuring Minimum Inhibitory Concentration (MIC), with a focus on clinically relevant bacterial and fungal pathogens.

Executive Summary

Chetoseminudin analogs have demonstrated significant in-vitro antimicrobial activity against a range of pathogens, including Gram-positive bacteria and fungi. Notably, some analogs exhibit potent inhibitory effects on Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium, and Candida albicans. The proposed mechanism of action for some of these compounds involves the inhibition of the bacterial cell division protein FtsZ, a novel and promising target for antimicrobial drug development. This guide presents a side-by-side comparison of the available MIC data for these Chetoseminudin analogs with that of commonly used clinical antibiotics and antifungals, providing a quantitative basis for evaluating their potential as future therapeutic agents.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Chetoseminudin analogs and various clinical antimicrobial agents against key pathogens. It is important to note that direct comparison of MIC values across different studies can be influenced by variations in experimental conditions. The data for Chetoseminudin analogs is sourced from a single study to ensure internal consistency.

Table 1: Antibacterial Activity (MIC in µg/mL)

OrganismChetoseminudin Analog 6[1]Chetoseminudin Analog 9[1]Chetoseminudin Analog 12[1]VancomycinLinezolidDaptomycin
Staphylococcus aureus0.50.124.31-20.5-40.25-1
Bacillus subtilis0.250.22.40.12-10.5-20.25-1
Enterococcus faecium-3.63.31-41-41-4

Note: A lower MIC value indicates greater antimicrobial potency. Data for clinical agents represents a general range of reported MICs and can vary based on the specific strain and testing methodology.

Table 2: Antifungal Activity (MIC in µg/mL)

OrganismChetoseminudin Analog 11[1]Chetoseminudin Analog 12[1]FluconazoleAmphotericin B
Candida albicans8.39.60.25-80.03-1

Note: The antifungal activity of the tested Chetoseminudin analogs appears to be less potent compared to established antifungal agents.

Experimental Protocols

The following methodologies were reported for the determination of the antimicrobial activity of the Chetoseminudin analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds was evaluated against a panel of seven bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterococcus faecium, Proteus mirabilis, Acinetobacter baumannii, and Achromobacter marplatensis) and one fungus (Candida albicans)[1]. The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method.

A standardized inoculum of each microorganism was prepared and added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates were incubated under appropriate conditions for microbial growth. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism[1].

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_testing MIC Determination start Isolate Chetoseminudin Analogs serial_dilution Perform Serial Dilutions of Compounds in 96-well Plates start->serial_dilution pathogens Prepare Standardized Microbial Inoculum inoculation Inoculate Plates with Microbial Suspension pathogens->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Assess for Growth Inhibition (MIC) incubation->read_results

Caption: Workflow for MIC determination of Chetoseminudin analogs.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Division

Several Chetoseminudin analogs are suggested to exert their antibacterial effect by targeting the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death.

G cluster_pathway Bacterial Cell Division Pathway cluster_inhibition Inhibition Mechanism FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymerization (Protofilament Formation) FtsZ_monomers->FtsZ_polymers GTP binding GTP GTP Z_ring Z-Ring Assembly at Mid-cell FtsZ_polymers->Z_ring Divisome Recruitment of other Divisome Proteins Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Chetoseminudin Chetoseminudin Analogs Inhibition Inhibition Chetoseminudin->Inhibition Inhibition->FtsZ_polymers Disruption

Caption: Proposed inhibition of FtsZ by Chetoseminudin analogs.

References

Assessing the Selectivity of Chetoseminudin Alkaloids for Prokaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents with high selectivity for prokaryotic cells remains a cornerstone of infectious disease research. An ideal antibiotic should effectively eliminate pathogenic bacteria while exhibiting minimal toxicity to the host's eukaryotic cells. This guide provides a comparative assessment of the selectivity of Chetoseminudin alkaloids, a class of indole alkaloids isolated from the endophytic fungus Chaetomium sp., for prokaryotic cells. This analysis is based on available experimental data on their antimicrobial and cytotoxic activities.

Executive Summary

Chetoseminudin alkaloids have demonstrated promising antimicrobial properties. The proposed mechanism of action for their antibacterial effect is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1][2][3][4] FtsZ is a crucial protein for bacterial cell division and is a homolog of eukaryotic tubulin.[1][2] Notably, FtsZ is absent in higher eukaryotes, making it an attractive target for developing selective antibacterial drugs with potentially low host toxicity.[1] This guide presents a quantitative comparison of the antimicrobial (prokaryotic) and cytotoxic (eukaryotic) activities of several Chetoseminudin-related compounds to evaluate their selectivity.

Comparative Efficacy: Antimicrobial vs. Cytotoxic Activity

The selectivity of an antimicrobial compound can be inferred by comparing its Minimum Inhibitory Concentration (MIC) against bacteria (prokaryotic cells) with its half-maximal inhibitory concentration (IC50) against mammalian cell lines (eukaryotic cells). A higher ratio of IC50 to MIC indicates greater selectivity for prokaryotic cells.

CompoundAntimicrobial Activity (MIC in µg/mL)Cytotoxic Activity (IC50 in µM)
Staphylococcus aureus Bacillus subtilis
Compound 6 0.50.25
Compound 8 --
Compound 9 0.120.2
Compound 11 --
Compound 12 4.32.4
Chetoseminudin F (1) --
Data sourced from a study on indole alkaloids from Chaetomium sp. SYP-F7950.[1][2][3] A '-' indicates that data was not reported in the source material.

Mechanism of Action: Targeting the Prokaryotic Cytoskeleton

The antimicrobial activity of these compounds is linked to their interaction with the FtsZ protein, a key component of the bacterial cell division machinery.

cluster_prokaryote Prokaryotic Cell cluster_eukaryote Eukaryotic Cell Chetoseminudin Chetoseminudin FtsZ FtsZ Chetoseminudin->FtsZ Binds to Inhibition Inhibition Chetoseminudin->Inhibition Cell_Division Cell_Division FtsZ->Cell_Division Essential for Inhibition->Cell_Division Tubulin Tubulin No_Target FtsZ is absent

Caption: Proposed mechanism of selective antimicrobial action of Chetoseminudin alkaloids.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antimicrobial and cytotoxic activities of the Chetoseminudin compounds.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Start Start Prep_Bacteria Prepare bacterial inoculum (e.g., S. aureus, B. subtilis) Start->Prep_Bacteria Serial_Dilution Perform serial dilutions of Chetoseminudin compounds Prep_Bacteria->Serial_Dilution Inoculate Inoculate microplate wells containing compound dilutions with bacteria Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Bacterial Culture: The bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in a suitable broth medium to reach the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic effects of a compound on eukaryotic cells.

Start Start Seed_Cells Seed eukaryotic cells (e.g., A549, MDA-MB-231) in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of Chetoseminudin compounds Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 48-72 hours) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add a solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Chetoseminudin compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength appropriate for the formazan product.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The available data suggests that certain Chetoseminudin-related compounds, particularly compounds 6 and 9, exhibit potent antibacterial activity at concentrations significantly lower than those causing cytotoxicity in human cell lines. This indicates a favorable selectivity profile for these compounds. The proposed mechanism of targeting the bacterial-specific FtsZ protein further supports their potential as selective antimicrobial agents. However, further studies are warranted to fully elucidate the selectivity and therapeutic potential of the broader class of Chetoseminudin alkaloids, including a direct comparison of their effects on a wider range of prokaryotic and eukaryotic cells and in vivo efficacy and toxicity studies.

References

Comparative Transcriptomic Analysis of Bacteria Treated with Chetoseminudin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chetoseminudin B is a member of the indole alkaloid family of natural products. While direct comparative transcriptomic studies on this compound are not yet available in public literature, related compounds from the same chemical class have been identified as potential inhibitors of the bacterial cell division protein FtsZ.[1] FtsZ is a crucial protein that forms the Z-ring at the division site, making it an attractive target for novel antibiotics.[2][3][4][5] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation and eventual cell death in bacteria.[5][6]

This guide provides a predictive comparative analysis of the likely transcriptomic effects of this compound on bacteria, based on its hypothesized mechanism as an FtsZ inhibitor. To contextualize its potential cellular impact, its predicted performance is compared against two well-established antibiotics with distinct mechanisms of action: Erythromycin, a protein synthesis inhibitor, and Closthioamide, a DNA gyrase inhibitor.

  • This compound (Hypothesized Mechanism): As an FtsZ inhibitor, this compound is expected to primarily disrupt bacterial cell division. This would likely trigger a cell envelope stress response and potentially affect the expression of genes involved in cell wall remodeling and DNA replication as a secondary consequence of division arrest.

  • Erythromycin: This macrolide antibiotic targets the 50S ribosomal subunit, inhibiting protein synthesis.[7] Its transcriptomic signature is characterized by the upregulation of genes involved in amino acid biosynthesis and transport, and downregulation of ribosomal protein genes as the cell attempts to compensate for the translational block.[8][9][10]

  • Closthioamide: This polythioamide antibiotic inhibits the ATPase function of DNA gyrase and topoisomerase IV, thereby impairing DNA replication.[11] The transcriptomic response to DNA gyrase inhibitors typically involves the induction of the SOS response, a global response to DNA damage.[7]

Comparative Transcriptomic Data

The following table summarizes the predicted differentially expressed genes (DEGs) and affected pathways in bacteria treated with this compound, compared to the known effects of Erythromycin and Closthioamide. This provides a framework for understanding the distinct and overlapping cellular responses to these antibiotics.

Pathway/Gene Ontology Term This compound (FtsZ Inhibitor - Hypothesized) Erythromycin (Protein Synthesis Inhibitor) Closthioamide (DNA Gyrase Inhibitor)
Cell Division Strongly Downregulated (e.g., ftsZ, ftsA, ftsQ, zipA)No direct, primary effect.Downregulated as a consequence of DNA replication arrest.
Cell Envelope Stress Response Strongly Upregulated (e.g., rpoE, cpxR, phage shock proteins)Moderately Upregulated.Moderately Upregulated.
SOS Response & DNA Repair Upregulated (secondary to division stress)No significant induction.Strongly Upregulated (e.g., recA, lexA, sulA)
Protein Synthesis No direct, primary effect.Strongly Downregulated (ribosomal proteins); Upregulated (amino acid biosynthesis)Downregulated.
Metabolism General downregulation due to cell cycle arrest.Significant shifts in amino acid and carbohydrate metabolism.[7]General downregulation of central metabolism.[7]
Motility & Chemotaxis Downregulated.Downregulated.Downregulated.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

ChetoseminudinB_Pathway Hypothesized Signaling Pathway of this compound Action cluster_cell_division Bacterial Cell Division FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP-dependent Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Divisome_assembly Divisome Assembly Z_ring->Divisome_assembly Cell_division Cell Division Divisome_assembly->Cell_division Chetoseminudin_B This compound Chetoseminudin_B->FtsZ_polymerization Inhibition

Caption: Hypothesized mechanism of this compound as an FtsZ inhibitor.

Transcriptomics_Workflow Comparative Transcriptomics Experimental Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Bacterial_culture Bacterial Culture (Mid-log phase) Treatment Treatment Groups (Control, this compound, Comparators) Bacterial_culture->Treatment RNA_extraction Total RNA Extraction Treatment->RNA_extraction rRNA_depletion rRNA Depletion RNA_extraction->rRNA_depletion Library_prep RNA-Seq Library Preparation (Fragmentation, cDNA synthesis, Adapter ligation) rRNA_depletion->Library_prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_analysis Pathway_analysis Pathway and GO Enrichment Analysis DEG_analysis->Pathway_analysis

Caption: A generalized workflow for a bacterial comparative transcriptomics study.

Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following is a generalized protocol for an RNA-seq experiment to compare the effects of this compound and comparator antibiotics on a model bacterium such as Escherichia coli.

1. Bacterial Strain and Growth Conditions:

  • A suitable bacterial strain (e.g., Escherichia coli K-12) is grown in a standard laboratory medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic phase of growth (OD600 of approximately 0.5).[12]

2. Antibiotic Treatment:

  • The culture is divided into multiple flasks for each treatment group: an untreated control, a this compound-treated group, and groups for each comparator antibiotic.

  • Each compound is added at a pre-determined sub-lethal concentration (e.g., 0.5x the Minimum Inhibitory Concentration) to induce a transcriptomic response without causing rapid cell death.

  • Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for changes in gene expression.

  • All treatments should be performed in at least biological triplicate to ensure statistical power.

3. RNA Extraction and Purification:

  • Bacterial cells are harvested by centrifugation at 4°C.

  • The cell pellet is immediately resuspended in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.

  • Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN).

4. Ribosomal RNA (rRNA) Depletion:

  • Since rRNA constitutes the vast majority of total RNA in bacteria, it must be removed to allow for efficient sequencing of messenger RNA (mRNA).

  • rRNA depletion is typically performed using a kit that employs hybridization with specific probes to capture and remove rRNA molecules (e.g., Ribo-Zero rRNA Removal Kit).[13][14]

5. RNA-Seq Library Preparation and Sequencing:

  • The rRNA-depleted RNA is fragmented into smaller pieces.

  • First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers.

  • Second-strand cDNA is then synthesized, often incorporating dUTP to enable strand-specific sequencing.[14]

  • Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

  • The final library is quantified and its quality is checked before being sequenced on a high-throughput platform such as an Illumina sequencer.[14][15]

6. Bioinformatic Analysis:

  • The raw sequencing reads are assessed for quality, and adapter sequences are trimmed.

  • The high-quality reads are then aligned to the reference genome of the bacterial strain.

  • The number of reads mapping to each annotated gene is counted to quantify gene expression levels.

  • Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control.[7]

  • Pathway and Gene Ontology (GO) enrichment analyses are conducted to identify the biological processes and pathways that are most significantly affected by each treatment.[7]

References

A Researcher's Guide to Validating the Proposed Biosynthetic Pathway of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed biosynthetic pathway of Chetoseminudin B, a cytotoxic and antimicrobial indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950. While a plausible biogenetic route has been suggested, rigorous experimental validation is crucial for understanding its formation, enabling pathway engineering for improved production, and discovering novel derivatives. This document outlines key experimental strategies, their expected outcomes, and how to interpret the resulting data.

The Proposed Biosynthetic Pathway of this compound

This compound is hypothesized to originate from a tryptophan-derived heterodimer. The proposed pathway involves a series of enzymatic transformations, including peptide coupling, cyclization, methylation, and sulfurization, to yield the final complex structure.

This compound Proposed Biosynthetic Pathway cluster_precursors Precursors cluster_core_synthesis Core Scaffold Assembly cluster_tailoring Tailoring Steps L-Tryptophan L-Tryptophan Amino_Acid_2 L-Amino Acid (e.g., Serine) Peptide_Coupling Peptide Coupling Amino_Acid_2->Peptide_Coupling Dimerization Tryptophan-derived Heterodimerization Dimerization->Peptide_Coupling Cyclization Diketopiperazine Formation Peptide_Coupling->Cyclization Intermediate_1 Diketopiperazine Intermediate Cyclization->Intermediate_1 Methylation N-Methylation Intermediate_1->Methylation Sulfurization Sulfurization Methylation->Sulfurization S-Methylation S-Methylation Sulfurization->S-Methylation Final_Modifications Further Oxidations/ Modifications S-Methylation->Final_Modifications Chetoseminudin_B This compound Final_Modifications->Chetoseminudin_B Experimental Workflow for Pathway Validation cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Interpretation Identify_BGC Identify Putative BGC (Bioinformatics) Design_Experiments Design Knockout/Expression Constructs or Labeling Strategy Genetic_Modification Genetic Modification (Gene Knockout/Heterologous Expression) Design_Experiments->Genetic_Modification Isotope_Feeding Isotopic Labeling (Feeding Studies) Design_Experiments->Isotope_Feeding Cultivation Fungal Cultivation & Metabolite Extraction Genetic_Modification->Cultivation Isotope_Feeding->Cultivation LCMS_Analysis LC-MS Analysis Cultivation->LCMS_Analysis NMR_Analysis NMR Analysis (for structural elucidation & labeling) Cultivation->NMR_Analysis Data_Interpretation Data Interpretation & Pathway Confirmation LCMS_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation

A Comparative Analysis of Synthetic vs. Natural Chetoseminudin B: A Case Study with Stephacidin A

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: As of late 2025, a published total synthesis of Chetoseminudin B could not be identified in a comprehensive literature search. Consequently, a direct comparative study of the efficacy of synthetic versus natural this compound is not feasible. This guide will, therefore, utilize the structurally related and well-documented indole alkaloid, stephacidin A , as a surrogate to illustrate the principles and methodologies involved in comparing the efficacy of natural and synthetic compounds. The data and protocols presented herein pertain to stephacidin A and are intended to serve as a representative example for researchers in the field of natural product synthesis and drug development.

Introduction to this compound and the Surrogate, Stephacidin A

This compound is a dithiodiketopiperazine indole alkaloid isolated from the endophytic fungus Chaetomium sp.[1][2]. It has demonstrated notable biological activities, including antimicrobial effects, potentially through the inhibition of the FtsZ protein, and cytotoxic activity against various cancer cell lines[2][3][4].

Stephacidin A, our surrogate compound, is also a prenylated indole alkaloid produced by the fungus Aspergillus ochraceus[4][5]. It shares a common bicyclo[2.2.2]diazaoctane core with a broader class of bioactive fungal metabolites. Stephacidin A has garnered significant interest due to its potent cytotoxic activity against several human tumor cell lines, particularly the androgen-dependent prostate cancer cell line, LNCaP[2][6]. Its total synthesis has been accomplished by multiple research groups, providing a basis for the comparative analysis that follows[1][3][4][6].

Efficacy Comparison: Natural vs. Synthetic Stephacidin A

The following table summarizes the cytotoxic efficacy (IC50 values) of both natural and synthetic stephacidin A against the LNCaP human prostate cancer cell line. It is crucial to note that these values are compiled from different studies and were not obtained from a head-to-head comparative experiment under identical conditions. Variations in experimental protocols, cell line passages, and reagent purity can influence IC50 values.

Compound Source Cell Line IC50 (µM) Reference
Natural Stephacidin AAspergillus ochraceusLNCaP~1.0[6]
Synthetic Stephacidin ATotal SynthesisLNCaPNot explicitly stated, but its derivative, avrainvillamide, showed activity.[2]
Synthetic (+)-Stephacidin B (from synthetic Stephacidin A)Total SynthesisLNCaPPotent inhibitor (nanomolar concentrations)[2]

Note: While the direct IC50 of synthetic stephacidin A is not always explicitly reported in the synthesis papers, the biological activity of the synthesized compounds and their derivatives is confirmed to be in line with the natural product.

Experimental Protocols

Isolation of Natural Stephacidin A

A general protocol for the isolation of stephacidin A from Aspergillus ochraceus involves the following steps. Specific details may vary between laboratories.

  • Fermentation: Aspergillus ochraceus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different compounds. This typically includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform a preliminary separation.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation using a C18 or other suitable column to isolate pure stephacidin A.

  • Structure Elucidation and Purity Assessment: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity is typically assessed by HPLC.

Total Synthesis of Stephacidin A (Illustrative Key Steps)

The total synthesis of stephacidin A is a complex, multi-step process. The following represents a simplified overview of a key strategic approach. For detailed, step-by-step procedures, please refer to the primary literature[1][3][4][6].

  • Preparation of Key Fragments: The synthesis typically begins with the preparation of two key building blocks: a functionalized tryptophan derivative and a proline derivative.

  • Peptide Coupling: The two fragments are joined together through a standard peptide coupling reaction to form a dipeptide intermediate.

  • Diketopiperazine Formation: The linear dipeptide is then cyclized to form the central diketopiperazine ring.

  • Construction of the Bicyclo[2.2.2]diazaoctane Core: A key intramolecular Diels-Alder reaction or a similar cyclization strategy is employed to construct the characteristic bridged ring system of stephacidin A.

  • Final Functional Group Manipulations: The final steps involve the installation or modification of functional groups to complete the synthesis of the natural product.

  • Purification and Characterization: The final synthetic product is purified by chromatography (e.g., HPLC) and its structure is confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for determining the cytotoxic activity of stephacidin A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: LNCaP cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of either natural or synthetic stephacidin A (typically dissolved in DMSO and diluted in cell culture medium). Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Mechanism of Action of Stephacidin A Derivatives

G cluster_cell Cancer Cell Stephacidin Stephacidin A/B Avrainvillamide Avrainvillamide Stephacidin->Avrainvillamide Dissociation AlkylatedProtein Alkylated Protein (Inactive) Avrainvillamide->AlkylatedProtein Covalent Modification Protein Cellular Protein (with nucleophilic cysteine) Protein->AlkylatedProtein Apoptosis Apoptosis AlkylatedProtein->Apoptosis Leads to

Caption: Proposed mechanism of action for stephacidin derivatives.

Experimental Workflow for Efficacy Comparison

G cluster_natural Natural Stephacidin A cluster_synthetic Synthetic Stephacidin A N1 Fungal Culture (A. ochraceus) N2 Extraction N1->N2 N3 Purification (Chromatography) N2->N3 N4 Characterization (NMR, MS) N3->N4 Assay Cytotoxicity Assay (e.g., MTT on LNCaP cells) N4->Assay S1 Starting Materials S2 Multi-step Synthesis S1->S2 S3 Purification (HPLC) S2->S3 S4 Characterization (NMR, MS) S3->S4 S4->Assay Comparison Compare IC50 Values Assay->Comparison

Caption: Workflow for comparing natural and synthetic compound efficacy.

Conclusion

While a direct comparison of synthetic and natural this compound is not currently possible due to the absence of a reported total synthesis, the case of stephacidin A provides a valuable framework for such an evaluation. The total synthesis of a natural product allows for the confirmation of its structure, provides a renewable source of the material for further biological studies, and enables the generation of analogs for structure-activity relationship studies. Although the compiled data on stephacidin A does not originate from a single head-to-head study, it suggests that the biological activity of the synthetic material is comparable to its natural counterpart. Future research, including the total synthesis of this compound, will be crucial to definitively compare the efficacies of its synthetic and natural forms.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Chetoseminudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Handling and Disposal of Chetoseminudin B.

This compound, an indole alkaloid with noted cytotoxic and antimicrobial properties, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] Due to its biological activity, it should be treated as a hazardous and cytotoxic compound. This guide provides a comprehensive framework for its proper disposal, drawing on established protocols for similar cytotoxic agents in the absence of specific guidelines for this compound. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood or a biological safety cabinet.

Recommended PPE includes:

  • Gloves: Chemical-resistant nitrile gloves are essential. Double-gloving is recommended for enhanced safety.

  • Gown: A long-sleeved, impermeable gown should be worn to protect against splashes.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary if there is a risk of splashing.

  • Respiratory Protection: In situations where aerosolization is possible, a suitable respirator (e.g., N95 or P2) should be used.

II. Waste Segregation and Containment

Proper segregation of waste is a critical step in the disposal process. Different forms of waste contaminated with this compound must be contained in appropriately labeled, dedicated containers.

Waste TypeContainer TypeDisposal Route
Solid Waste Puncture-resistant, clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.Incineration at a licensed hazardous waste facility.
Liquid Waste Leak-proof, sealed container, clearly labeled "Cytotoxic Waste" or "Hazardous Waste".Collection by a certified hazardous waste disposal service.
Sharps Puncture-proof sharps container, labeled "Cytotoxic Sharps".Incineration at a licensed hazardous waste facility.
Contaminated PPE Double-bagged in labeled cytotoxic waste bags.Incineration at a licensed hazardous waste facility.

III. Chemical Inactivation Protocol

For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the cytotoxic compound before final disposal. A common and effective method involves treatment with sodium hypochlorite.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (e.g., household bleach, typically 5.25-6.15%)

  • Sodium thiosulfate solution

  • pH indicator strips

  • Appropriate acid or base for neutralization

Experimental Protocol:

  • Inactivation: In a designated chemical fume hood, cautiously add an excess of sodium hypochlorite solution to the this compound waste. A conservative starting ratio is 10 parts bleach to 1 part waste volume.

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the active compound.

  • Neutralization of Oxidizing Agent: Neutralize the excess sodium hypochlorite by adding sodium thiosulfate solution. Test for the absence of oxidizing agents using potassium iodide-starch paper.

  • pH Adjustment: Adjust the pH of the final solution to a neutral range (pH 6-8) using a suitable acid or base.

  • Final Disposal: Dispose of the neutralized and inactivated solution in accordance with local and institutional regulations for chemical waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full complement of recommended PPE before addressing the spill.

  • Containment: For liquid spills, absorb the material with appropriate absorbent pads or granules. For solid spills, carefully cover the area with damp absorbent material to avoid raising dust.

  • Decontamination: Clean the spill area with a detergent solution, followed by a 1:10 dilution of sodium hypochlorite solution. Allow a contact time of at least 15 minutes.

  • Rinse: Thoroughly rinse the area with water after decontamination.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Chetoseminudin_B_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_treatment Treatment & Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe fume_hood Work in a Certified Fume Hood or BSC ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid Solid Waste identify_waste->solid liquid Liquid Waste identify_waste->liquid sharps Sharps identify_waste->sharps contaminated_ppe Contaminated PPE identify_waste->contaminated_ppe solid_container Puncture-resistant 'Cytotoxic Waste' Container solid->solid_container liquid_container Leak-proof, Sealed 'Cytotoxic Waste' Container liquid->liquid_container sharps_container Puncture-proof 'Cytotoxic Sharps' Container sharps->sharps_container ppe_bag Double-bagged 'Cytotoxic Waste' Bag contaminated_ppe->ppe_bag incineration Dispose via Licensed Hazardous Waste Incineration solid_container->incineration chem_inactivation Chemical Inactivation (Sodium Hypochlorite) liquid_container->chem_inactivation sharps_container->incineration ppe_bag->incineration neutralize Neutralize Excess (Sodium Thiosulfate) chem_inactivation->neutralize ph_adjust Adjust pH to Neutral neutralize->ph_adjust dispose_liquid Dispose per Local Regulations ph_adjust->dispose_liquid

Figure 1. Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on general best practices for handling cytotoxic compounds and is intended for guidance purposes only. Specific disposal procedures may vary depending on the nature of the research, the quantities involved, and local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

References

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